molecular formula C7H10O3 B1580730 2-(3-Oxocyclopentyl)acetic acid CAS No. 3128-05-0

2-(3-Oxocyclopentyl)acetic acid

Cat. No.: B1580730
CAS No.: 3128-05-0
M. Wt: 142.15 g/mol
InChI Key: NNTQQGRYWUZPQQ-UHFFFAOYSA-N
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Description

2-(3-Oxocyclopentyl)acetic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120474. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-oxocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQQGRYWUZPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-05-0
Record name 3128-05-0
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Record name 2-(3-oxocyclopentyl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Oxocyclopentyl)acetic acid: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Oxocyclopentyl)acetic acid is a valuable building block in organic synthesis, notably serving as a key intermediate in the preparation of various pharmaceutical compounds, including prostaglandin analogs.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile molecule. We will delve into the mechanistic underpinnings of each route, offering detailed experimental protocols and field-proven insights to ensure scientific integrity and reproducibility. The guide is structured to provide a deep understanding of the chemical principles involved, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction

The cyclopentanone ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic molecules.[4][5] this compound, with its characteristic keto-acid functionality, presents a synthetically malleable scaffold for the elaboration of more complex molecular architectures.[1] Its importance is underscored by its role as a precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[3][6] Understanding the nuances of its synthesis is therefore of paramount importance for researchers in medicinal chemistry and drug development. This guide will explore the most prominent synthetic strategies, with a particular focus on the Dieckmann condensation, a powerful tool for the formation of five-membered rings.[7][8][9][10][11][12][13][14][15][16][17] We will also discuss alternative approaches, such as the Robinson annulation, and provide a thorough analysis of the reaction mechanisms involved.

Part 1: The Dieckmann Condensation Pathway

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][9][10][12][13][14][15][17] This method is particularly well-suited for the synthesis of five- and six-membered rings and represents a highly efficient route to the precursor of this compound.[8][17] A common and cost-effective starting material for this pathway is diethyl adipate.[16][18][19]

Overall Transformation:

The synthesis commences with the intramolecular cyclization of a dialkyl adipate, followed by alkylation, hydrolysis, and decarboxylation to yield the target molecule. A "one-pot" approach has been developed to streamline this process, significantly reducing the production cycle.[18]

Mechanism of the Dieckmann Condensation

The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. The driving force for this reaction is the formation of a stable, resonance-stabilized enolate of the product.[10][11]

Dieckmann_Mechanism start Diethyl Adipate enolate Enolate Intermediate start->enolate + NaOEt - EtOH cyclization Intramolecular Cyclization enolate->cyclization Nucleophilic Attack tetrahedral Tetrahedral Intermediate cyclization->tetrahedral beta_keto_ester Ethyl 2-oxocyclopentane- 1-carboxylate tetrahedral->beta_keto_ester - NaOEt Robinson_Annulation_Workflow start Michael Donor (e.g., Malonic Ester Derivative) michael_adduct 1,5-Dicarbonyl Intermediate start->michael_adduct acceptor Michael Acceptor (α,β-Unsaturated Ester) acceptor->michael_adduct Michael Addition aldol_product Cyclic Aldol Product michael_adduct->aldol_product Intramolecular Aldol Condensation cyclopentenone 2-(3-Oxocyclopentenyl)acetic acid derivative aldol_product->cyclopentenone Dehydration final_product This compound cyclopentenone->final_product Hydrogenation Final_Steps unsaturated_ester Unsaturated Ester Precursor saturated_ester Saturated Ester unsaturated_ester->saturated_ester Catalytic Hydrogenation (H₂, Pd/C) final_acid This compound saturated_ester->final_acid Ester Hydrolysis (H₃O⁺ or OH⁻ then H₃O⁺)

Sources

Physicochemical properties of "2-(3-Oxocyclopentyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Oxocyclopentyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 3128-05-0) is a bifunctional organic molecule incorporating both a ketone and a carboxylic acid functional group.[1] This unique structural arrangement makes it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry.[1][2][3] The cyclopentanone moiety combined with the acetic acid side chain provides a scaffold that can be elaborated into more complex molecular architectures, such as prostaglandin analogs.[3] A thorough understanding of its physicochemical properties is paramount for its effective use in chemical synthesis, reaction optimization, formulation development, and for predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a practical resource for scientists, offering not only collated data from various sources but also field-proven experimental protocols for the determination of key parameters like solubility and acidity (pKa).

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound govern its behavior from the reaction flask to a biological matrix. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3128-05-0[2][4][5]
Molecular Formula C₇H₁₀O₃[2][4][6]
Molecular Weight 142.15 g/mol [2][4][7]
IUPAC Name This compound[4]
Appearance Not specified; likely a solid or oil at room temperature.-
Boiling Point 316.5 °C at 760 mmHg[6][8]
Density 1.18 - 1.21 g/cm³[4][6]
Flash Point 159.5 °C[6]
Refractive Index 1.492[6]
LogP (Predicted) -0.2 to 0.83[6][7]

Structural Identification

Correctly identifying the molecular structure is the foundation of all chemical analysis. The following identifiers are used for this compound:

  • SMILES: O=C(O)CC1CCC(=O)C1[4][9]

  • InChI: InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)[4][9]

  • InChIKey: NNTQQGRYWUZPQQ-UHFFFAOYSA-N[4][9]

Solubility Profile

The solubility of an active molecule or synthetic intermediate is a critical parameter influencing everything from reaction kinetics to bioavailability.

Qualitative Assessment
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 (Water Solubility) shake-flask method is the gold standard for determining the aqueous solubility of a compound. The causality behind this choice is its direct measurement of the equilibrium state, providing highly reliable data.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water (or a relevant buffer system) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[7]

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

This protocol is self-validating as the continued presence of excess solid starting material confirms that the solution is indeed saturated.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess compound to water B 2. Agitate at constant T (24-48h) A->B Achieve Equilibrium C 3. Cease agitation B->C D 4. Centrifuge sample C->D E 5. Extract clear supernatant D->E F 6. Quantify concentration (e.g., HPLC) E->F G 7. Report Solubility (mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and pKa

The carboxylic acid moiety makes this compound a weak acid. Its acid dissociation constant (pKa) is a crucial determinant of its charge state at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Estimated pKa Value
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and precise method for determining pKa values.[11] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the direct observation of the acid's dissociation.

Methodology:

  • Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).[3]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM.[11]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point can be found from the inflection point of the first derivative of the titration curve.[11]

  • Validation: Perform a blank titration (titrating the solvent without the compound) to correct for any background effects.[11]

G A 1. Calibrate pH meter B 2. Prepare ~1-10 mM sample solution A->B C 3. Add standardized NaOH in increments B->C D 4. Record stable pH after each addition C->D E 5. Plot pH vs. Titrant Volume D->E F 6. Determine equivalence point E->F G 7. Calculate pKa (pH at 1/2 equivalence) F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Analysis

Spectroscopic data provides unambiguous confirmation of a molecule's structure and purity.

  • Mass Spectrometry (MS): In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section data for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can aid in its identification in complex mixtures via LC-MS.[12] A GC-MS spectrum is reportedly available in the SpectraBase database.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features:

    • A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

    • A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretch. This peak may be broadened or show a shoulder due to the presence of both the ketone and carboxylic acid carbonyls.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a characteristic broad singlet for the acidic proton of the carboxyl group, typically downfield (>10 ppm). The aliphatic protons on the cyclopentyl ring and the adjacent methylene group will appear as complex multiplets in the upfield region (approx. 1.5-3.0 ppm).

    • ¹³C NMR: Two signals will be present in the carbonyl region (>170 ppm): one for the carboxylic acid carbon (typically ~175-185 ppm) and one for the ketone carbon (typically >200 ppm). The remaining aliphatic carbons will appear in the upfield region (~20-50 ppm).

Stability and Reactivity

This compound is generally stable under standard storage conditions (cool, dry place).[6] Key reactivity considerations include:

  • Incompatibilities: It should not be stored with strong oxidizing agents.[14]

  • Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂).[14]

  • Reactivity: The molecule possesses two reactive centers: the carboxylic acid can undergo esterification, amide formation, or reduction, while the ketone can be subject to nucleophilic attack, reduction to an alcohol, or enolate formation.

Conclusion

This compound is a versatile chemical building block with a well-defined set of physicochemical properties. While specific experimental data for parameters like pKa and solubility are sparse in the literature, reliable estimations and established analytical protocols provide a strong framework for its application in research and development. This guide consolidates the available data and provides practical, validated methodologies to empower scientists in their work with this compound.

References

  • This compound|3128-05-0 - MOLBASE Encyclopedia. [Link]

  • This compound | C7H10O3 | CID 274428 - PubChem. [Link]

  • Method for determining solubility of a chemical compound - Google P
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • This compound (C7H10O3) - PubChemLite. [Link]

  • Calculation of Aqueous Solubility of Organic Compounds - PMC - NIH. [Link]

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  • This compound (3128-05-0) Hnmr-Molbase. [Link]

  • Acetic Acid - Common Organic Chemistry. [Link]

  • How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. [Link]

  • Acetic Acid - pKa. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 2-(3-Oxocyclopentyl)acetic acid (CAS: 3128-05-0), a key organic building block. For researchers, scientists, and professionals in drug development, definitive structural elucidation is paramount. This guide synthesizes the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical profile of the target molecule. By detailing standardized protocols, interpreting predicted spectral data, and explaining the causality behind spectroscopic phenomena, this whitepaper serves as a robust reference for the analysis of this compound and similarly structured molecules.

Introduction: The Imperative of Structural Verification

In the fields of medicinal chemistry and materials science, the precise structure of a molecule dictates its function, reactivity, and safety profile. Ambiguity in structure is a risk that cannot be afforded. Spectroscopic analysis provides the empirical evidence required to confirm molecular identity, purity, and structural integrity.

Chemical Identity of this compound

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid. This structure presents distinct features that are readily identifiable through modern spectroscopic techniques.

Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol Monoisotopic Mass: 142.06299 Da

The structural features—a five-membered ring, a ketone carbonyl, a carboxylic acid group, and multiple aliphatic protons—give rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

The Role of Spectroscopic Analysis

Spectroscopy is the study of the interaction between matter and electromagnetic radiation.[1] Each technique provides a different piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework of a molecule.

  • IR Spectroscopy identifies the functional groups present.[2]

  • Mass Spectrometry determines the molecular weight and provides information on the molecular formula and connectivity through fragmentation analysis.[3][4][5]

Together, they form a self-validating system for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds.[1] It operates on the principle that many atomic nuclei possess a magnetic property called spin.[1][6] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, providing detailed information about their chemical environment.[1][7]

Standard Experimental Protocol: Solution-State NMR

A robust NMR analysis begins with meticulous sample preparation to ensure high-quality, reproducible data.

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of this compound.[8]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals.[8][9]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift calibration. TMS is ideal as it is chemically inert and its signal appears at 0 ppm, away from most analyte signals.[8]

  • Sample Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[10] Ensure the solution is free of particulate matter.

  • Data Acquisition: Place the sample in the NMR spectrometer. The instrument's software is used to tune and shim the magnetic field for maximum homogeneity. A series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay or FID) is recorded and Fourier transformed to generate the spectrum.[7]

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton is highly deshielded and often appears as a broad singlet. Its signal disappears upon D₂O exchange.[11]
~2.8 - 2.2Multiplet5H-CH₂-C=O, -CH-CH₂COOH, -CH₂-COOHProtons alpha to the ketone and carboxylic acid are deshielded by the electron-withdrawing nature of the carbonyl groups. Complex splitting arises from coupling to multiple non-equivalent neighbors.
~2.1 - 1.5Multiplet4HRing -CH₂-The remaining aliphatic protons on the cyclopentyl ring. They are in a more shielded environment and exhibit complex splitting patterns due to the rigid ring structure.
Predicted ¹³C NMR Spectrum & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~215-220C=O (Ketone)Ketone carbonyl carbons are highly deshielded and appear significantly downfield.
~175-180C=O (Carboxylic Acid)Carboxylic acid carbonyls are also strongly deshielded, but typically appear slightly upfield compared to ketones.[11]
~40-50Ring carbons adjacent to C=O and CH(R)Carbons alpha to the carbonyl group and the substituted carbon are deshielded.
~30-40-CH₂-COOHThe methylene carbon of the acetic acid side chain.
~20-30Remaining Ring CarbonsThe remaining aliphatic carbons in the cyclopentyl ring.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[2][12] It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed, resulting in a peak in the IR spectrum.[2]

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is a common technique for solids and liquids as it requires minimal sample preparation.[12]

Methodology:

  • Background Scan: A background spectrum of the clean ATR crystal is collected first. This allows the instrument to subtract signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: A small amount of this compound (liquid or solid) is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Data Acquisition: The infrared beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a small distance into the sample. The detector measures the absorbed energy, and the software generates the absorbance spectrum.

Predicted IR Spectrum & Interpretation

Each functional group has a characteristic absorption range, making the IR spectrum a molecular "fingerprint."[13]

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (very broad)O-H stretchCarboxylic AcidThe O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band.[14][15]
3000 - 2850C-H stretchAliphaticStretching vibrations of sp³ hybridized C-H bonds.
~1740C=O stretchKetoneThe carbonyl stretch for a five-membered ring ketone is typically at a higher frequency than an acyclic ketone due to ring strain.[15]
~1710C=O stretchCarboxylic AcidThe carbonyl stretch of a saturated aliphatic carboxylic acid.[15][16]
~1300 - 1200C-O stretchCarboxylic AcidStretching of the carbon-oxygen single bond in the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3][17] It provides the exact molecular weight of a compound and, through the analysis of fragmentation patterns, offers valuable clues about its structure.[3][5]

Standard Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve sample (10 µg/mL in MeOH/H₂O) Infusion Infusion into ESI Source Prep->Infusion Ionization Ionization (Negative Mode) Infusion->Ionization Analyzer Mass Analyzer (e.g., TOF) Ionization->Analyzer Detector Detection Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Caption: General workflow for Mass Spectrometry analysis via ESI.

Methodology:

  • Sample Preparation: A dilute solution of the sample (e.g., 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile/water.[18]

  • Ionization: The solution is infused into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

  • Detection: An ion detector counts the ions at each m/z value, and the data system plots this information as a mass spectrum.[4]

Predicted Mass Spectrum & Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways that can be used to deduce the original structure.

Molecular Ion:

  • Monoisotopic Mass: 142.0630 Da

  • Expected Ion (Negative ESI): [M-H]⁻ at m/z = 141.0557

Key Fragmentation Pathways: Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a dominant fragmentation mechanism for both ketones and carboxylic acids.[19][20]

M [M-H]⁻ m/z = 141 F1 Loss of H₂O m/z = 123 M->F1 - H₂O F2 Loss of CO₂ m/z = 97 M->F2 - CO₂ F3 Ring Opening (α-cleavage at ketone) M->F3 F4 Resulting Fragments (e.g., m/z = 83, 55) F3->F4

Caption: Predicted major fragmentation pathways for [M-H]⁻.

Interpretation of Key Fragments:

  • [M-H]⁻ (m/z 141): The deprotonated molecular ion.

  • Loss of H₂O (m/z 123): A common loss from molecules containing a carboxylic acid.

  • Loss of CO₂ (m/z 97): Decarboxylation is a characteristic fragmentation for carboxylic acids.

  • α-cleavage at Ketone: Cleavage of the bonds adjacent to the ketone carbonyl can lead to ring-opening, producing characteristic fragments such as m/z 83 or 55, which is common for cyclic ketones.[21][22]

Conclusion: A Unified Spectroscopic Identity

By integrating the data from NMR, IR, and MS, a definitive and self-validating structural confirmation of this compound is achieved. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of two distinct carbonyl environments. The IR spectrum validates the presence of the ketone and carboxylic acid functional groups through their characteristic C=O and O-H stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides structural support through predictable fragmentation patterns, such as the loss of CO₂. This multi-technique approach provides the rigorous, empirical evidence required by researchers and drug development professionals to proceed with confidence.

References

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  • Chemistry For Everyone. (2025). How To Interpret An FTIR Spectrum? YouTube. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

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  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

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  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

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The Pivotal Role of 2-(3-Oxocyclopentyl)acetic Acid as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Cyclopentanones

In the landscape of contemporary organic synthesis, particularly in the realm of pharmaceutical development, the demand for enantiomerically pure complex molecules is ever-increasing. Chiral cyclopentanone derivatives have emerged as exceptionally valuable synthons due to their prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] Among these, 2-(3-Oxocyclopentyl)acetic acid and its esters stand out as versatile chiral building blocks, offering a unique combination of stereochemistry and functionality. This guide provides a comprehensive overview of the synthesis and application of this pivotal intermediate, with a focus on the underlying principles that govern its utility in the construction of complex molecular architectures.

The core value of this compound lies in its densely functionalized framework: a five-membered ring bearing a ketone and a carboxylic acid side chain, with a stereocenter that is crucial for the biological activity of its downstream products. This structure serves as a key precursor for the synthesis of prostaglandins, carbocyclic nucleosides, and other pharmacologically significant compounds.[1][3]

I. Enantioselective Synthesis of this compound Derivatives

The cornerstone of utilizing this compound as a chiral building block is the ability to synthesize it in an enantiomerically pure form. Several strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Crafting Chirality from Achiral Precursors

Modern organocatalysis has revolutionized the asymmetric synthesis of substituted cyclopentanones. These methods offer mild reaction conditions and high enantioselectivities, avoiding the use of often toxic and expensive metal catalysts.

A landmark in the application of this compound derivatives is in the synthesis of the Corey lactone, a key intermediate for a vast number of prostaglandins.[2][4][5] An elegant and efficient one-pot synthesis of the Corey lactone has been developed, which proceeds through a domino Michael/Michael reaction catalyzed by a chiral diphenylprolinol silyl ether.[4] This reaction constructs the chiral cyclopentanone core with high stereocontrol.

Conceptual Workflow: One-Pot Synthesis of the Corey Lactone

reagents Commercially Available Reagents domino Domino Michael/Michael Reaction reagents->domino Chiral Organocatalyst (Diphenylprolinol silyl ether) cyclopentanone Substituted Cyclopentanone Core (Formal [3+2] Cycloaddition) domino->cyclopentanone reductions Sequential Reductions (Aldehyde & Ketone) cyclopentanone->reductions lactone_formation Lactonization reductions->lactone_formation corey_lactone Corey Lactone (High ee) lactone_formation->corey_lactone

Caption: Organocatalytic one-pot synthesis of the Corey lactone.

This domino reaction is a powerful example of "pot economy," where multiple transformations occur in a single reaction vessel, minimizing waste and purification steps.[4] The chiral catalyst creates a stereodefined environment for the initial Michael addition, and the resulting intermediate undergoes an intramolecular Michael addition to furnish the cyclopentanone ring with three contiguous stereocenters.

Table 1: Key Asymmetric Synthesis Strategies for Chiral Cyclopentanone Cores

MethodKey FeaturesTypical Catalyst/ReagentEnantioselectivity (ee)Reference
Organocatalytic Domino Michael/MichaelOne-pot, high step economy, forms multiple stereocenters.Chiral prolinol ethers>99%[4]
Asymmetric Michael Addition to CyclopentenonesDirect functionalization of a pre-existing ring.Chiral squaramides, thioureasUp to 99%[6][7][8]
Enzymatic DesymmetrizationMild conditions, high selectivity for specific substrates.Lipases>95%[1]
Chiral Resolution: Separating Enantiomers

While asymmetric synthesis is often the preferred route, chiral resolution of a racemic mixture of this compound or its esters remains a viable and sometimes more practical approach, especially on a larger scale.

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture.[1][9][10][11][12][13] For racemic esters of this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated.

Experimental Protocol: Enzymatic Kinetic Resolution of Ethyl 2-(3-Oxocyclopentyl)acetate

Objective: To separate the enantiomers of racemic ethyl 2-(3-oxocyclopentyl)acetate via lipase-catalyzed hydrolysis.

Materials:

  • Racemic ethyl 2-(3-oxocyclopentyl)acetate

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Immobilized Lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Aqueous acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for workup

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, suspend the racemic ethyl 2-(3-oxocyclopentyl)acetate in the phosphate buffer. The choice of buffer and pH is critical for optimal enzyme activity.

  • Enzyme Addition: Add the immobilized lipase to the suspension. Immobilization of the enzyme is crucial for easy recovery and reuse, enhancing the process's cost-effectiveness.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme. Separate the aqueous and organic layers (if an organic co-solvent is used). Acidify the aqueous layer with 1 M HCl to protonate the carboxylate, then extract the chiral this compound with an organic solvent. The unreacted chiral ester can be recovered from the organic phase.

  • Purification: Purify the separated acid and ester by standard techniques such as column chromatography or distillation.

Causality Behind Experimental Choices:

  • Immobilized Enzyme: Simplifies catalyst removal, prevents protein contamination of the product, and allows for enzyme recycling, which is economically important for industrial applications.

  • Phosphate Buffer: Maintains a stable pH, which is essential for the enzyme's catalytic activity and stability.

  • Reaction Monitoring: Crucial for stopping the reaction at the optimal point to maximize the enantiomeric excess of both the product and the remaining starting material.

II. Applications in the Synthesis of Bioactive Molecules

The synthetic utility of chiral this compound is most prominently demonstrated in the total synthesis of prostaglandins and their analogues, as well as in the construction of carbocyclic nucleosides.

Prostaglandin Synthesis: The Corey Lactone as a Linchpin

Prostaglandins are a class of lipid compounds with a wide range of physiological effects, making them important targets for drug development.[14] The synthesis of prostaglandins often converges on the Corey lactone, which is directly accessible from chiral this compound derivatives.

Synthetic Pathway: From Chiral Cyclopentanone to Prostaglandins

start Chiral 2-(3-Oxocyclopentyl)acetic Acid Derivative corey_lactone Corey Lactone start->corey_lactone Reduction & Lactonization side_chain1 Introduction of the α-side chain corey_lactone->side_chain1 Wittig Reaction side_chain2 Introduction of the ω-side chain side_chain1->side_chain2 Functional Group Manipulations & Coupling prostaglandin Prostaglandin (e.g., PGF2α) side_chain2->prostaglandin

Caption: General synthetic route to prostaglandins via the Corey lactone.

The synthesis of the Corey lactone from a suitable chiral cyclopentanone intermediate involves a series of stereocontrolled reductions and a final lactonization step.[4][15] Once formed, the Corey lactone provides the necessary stereochemical information and functional group handles for the sequential introduction of the two side chains characteristic of prostaglandins.

Carbocyclic Nucleoside Analogs: Mimicking Nature's Building Blocks

Carbocyclic nucleosides are nucleoside analogs where the furanose ring's oxygen atom is replaced by a methylene group.[3] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[3] Chiral cyclopentanone derivatives, including those derived from this compound, are valuable precursors for these important antiviral and anticancer agents.[1][3][16][17]

The synthesis of carbocyclic nucleosides from chiral cyclopentanones typically involves the stereoselective introduction of an amino group and a hydroxymethyl group (or its equivalent) onto the cyclopentane ring, followed by the construction of the heterocyclic base.[3][18] The inherent chirality of the starting cyclopentanone is transferred to the final nucleoside analog, which is critical for its biological activity.

Conclusion

This compound and its derivatives have proven to be indispensable chiral building blocks in organic synthesis. The development of robust and highly selective methods for their enantioselective synthesis, particularly through organocatalysis and enzymatic resolution, has made these synthons readily accessible. Their strategic application in the total synthesis of complex and biologically important molecules, such as prostaglandins and carbocyclic nucleosides, underscores their significance in modern drug discovery and development. The continued exploration of new synthetic methodologies and applications for this versatile chiral building block will undoubtedly lead to further advances in the field of organic and medicinal chemistry.

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Biological significance of "2-(3-Oxocyclopentyl)acetic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Significance and Therapeutic Potential of 2-(3-Oxocyclopentyl)acetic Acid Derivatives

Abstract

The this compound framework represents a cornerstone in medicinal chemistry, most notably as a fundamental precursor in the biosynthesis and synthetic production of prostaglandins—critical lipid mediators with profound physiological and pathophysiological implications. Beyond this foundational role, the inherent chemical tractability and defined stereochemistry of the cyclopentanone ring have established it as a "privileged scaffold." This allows for the development of a diverse array of derivatives with significant therapeutic potential across multiple disease areas, including inflammation, cancer, infectious diseases, and neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological significance of these derivatives. We will explore their role as prostaglandin analogs, delve into their emerging therapeutic applications, elucidate key mechanisms of action, and provide validated experimental protocols for their synthesis and biological evaluation.

The Prostaglandin Connection: A Legacy of Biological Potency

The most established biological significance of the this compound core lies in its structural relationship to prostaglandins (PGs). Prostaglandins are a class of eicosanoids, which are signaling molecules derived from fatty acids, primarily arachidonic acid.[1] These potent, hormone-like substances are not stored in cells but are synthesized on demand in response to various stimuli. They exert a wide range of biological effects on systems including the reproductive, gastrointestinal, respiratory, and cardiovascular systems.[2]

The fundamental structure of prostaglandins consists of a cyclopentane ring with two side chains.[2] It is this cyclopentane core that is prefigured in this compound, making it a vital starting material for the chemical synthesis of both naturally occurring prostaglandins and their more stable and selective synthetic analogs.[1][3] The ability to synthetically modify the core structure and its side chains allows for the fine-tuning of biological activity, leading to the development of prostaglandin-related drugs with improved therapeutic profiles.[1]

Biosynthesis of Prostaglandins from Arachidonic Acid

The natural synthesis of prostaglandins begins with the enzymatic oxidation of arachidonic acid by cyclooxygenase (COX) enzymes (COX-1 and COX-2). This process introduces two molecules of oxygen to form an unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly converted to prostaglandin H2 (PGH2). PGH2 serves as the central precursor for the synthesis of various prostaglandins (PGE2, PGF2α, PGD2), as well as thromboxanes and prostacyclins, through the action of specific synthases.

graph "Prostaglandin Biosynthesis Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Arachidonic_Acid [label="Arachidonic Acid"]; PGG2 [label="Prostaglandin G2 (PGG2)"]; PGH2 [label="Prostaglandin H2 (PGH2)"]; Prostaglandins [label="Prostaglandins (PGE2, PGF2α, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thromboxanes [label="Thromboxanes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostacyclins [label="Prostacyclins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

Arachidonic_Acid -> PGG2 [label="Cyclooxygenase (COX)"]; PGG2 -> PGH2 [label="Peroxidase activity of COX"]; PGH2 -> Prostaglandins [label="PG Synthases"]; PGH2 -> Thromboxanes [label="TX Synthase"]; PGH2 -> Prostacyclins [label="PGIS"]; }

Simplified overview of the prostaglandin biosynthesis pathway.

Therapeutic Landscape of this compound Derivatives

The versatility of the cyclopentanone scaffold has enabled its exploration in a multitude of therapeutic contexts beyond its role in prostaglandin synthesis. The ability to introduce diverse functional groups onto the cyclopentane ring has led to the discovery of novel compounds with potent and selective biological activities.

Anti-inflammatory and Antioxidant Agents

Derivatives of benzylidene cyclopentanone have demonstrated significant anti-inflammatory, antibacterial, and antioxidant properties.[4] These compounds are often synthesized through Claisen-Schmidt condensation reactions.[5] The anti-inflammatory effects of some derivatives are linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory responses.[6] Additionally, certain derivatives have been shown to inhibit glutathione S-transferase (GST), an enzyme involved in detoxification and the oxidative stress response.[4]

Anticancer Therapeutics

The development of novel anticancer agents is a prominent area of research for cyclopentanone derivatives. Several strategies have yielded promising results:

  • Chalcone Derivatives: Cyclopentanone-based chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7]

  • Heterocyclic Derivatives: The cyclopentanone core has been used as a starting material for the synthesis of more complex heterocyclic compounds, such as pyrans and pyridines, which have shown notable antitumor activity.[8]

  • GSK-3β Inhibition: Cyclopentanone derivatives have been identified as potent inhibitors of Glycogen synthase kinase-3β (GSK-3β).[9] Dysregulation of GSK-3β is implicated in the pathology of several cancers, making it an attractive therapeutic target.[9]

Antimicrobial and Antiviral Applications

The incorporation of an oxime functional group into the cyclopentanone scaffold is a recognized strategy for developing compounds with antimicrobial and antiviral activities.[9] This functional group acts as a key pharmacophore, contributing to the biological activity of the resulting derivatives.[9]

Key Mechanisms of Action

While the precise mechanism of action can vary significantly between different derivatives, several key molecular targets and pathways have been identified:

Derivative ClassPrimary Mechanism of ActionTherapeutic Relevance
Benzylidene CyclopentanonesInhibition of NF-κB signaling, Inhibition of Glutathione S-transferase (GST)Anti-inflammatory, Antioxidant
Cyclopentanone-based ChalconesInduction of apoptosis, Cell cycle arrestAnticancer
Various Cyclopentanone DerivativesInhibition of Glycogen synthase kinase-3β (GSK-3β)Neurodegenerative diseases, Cancer, Diabetes
Nitroalkyl-substituted CyclopentanonesInhibition of Histone Deacetylases (HDACs)Anticancer, Anti-inflammatory

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of Benzylidene Cyclopentanone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of benzylidene cyclopentanone derivatives, which are precursors to many biologically active compounds.

Materials:

  • Cyclopentanone

  • Substituted Benzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Ice bath

Procedure:

  • Dissolve cyclopentanone (1 equivalent) and the desired substituted benzaldehyde (2 equivalents) in ethanol in a round bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add aqueous sodium hydroxide (10%) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzylidene cyclopentanone derivative.

graph "Claisen-Schmidt Condensation Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Dissolve Reactants", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Cool mixture in ice bath"]; Step2 [label="Add NaOH dropwise"]; Step3 [label="Stir at room temperature"]; Step4 [label="Monitor by TLC"]; Step5 [label="Quench and acidify"]; Step6 [label="Filter and dry product"]; Step7 [label="Recrystallize for purity"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5 [label="Reaction complete"]; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }

General workflow for the synthesis of benzylidene cyclopentanone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel cyclopentanone derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The rich history of this chemical entity, from its central role in prostaglandin chemistry to its emergence as a versatile platform for generating novel therapeutics, underscores its importance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives through computational modeling and high-throughput screening. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their successful translation into clinical applications. The inherent "drug-like" properties of the cyclopentanone core, combined with its synthetic accessibility, ensure that it will remain a privileged structure in the ongoing quest for new and effective medicines.

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The Strategic Role of 2-(3-Oxocyclopentyl)acetic Acid in Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prostaglandins, a class of lipid compounds derived from fatty acids, are pivotal signaling molecules in a vast array of physiological and pathological processes. Their transient nature and potent biological activities have made them compelling targets for therapeutic intervention. While the natural biosynthesis of prostaglandins from arachidonic acid is well-established, the chemical synthesis of stable prostaglandin analogues for drug development presents significant challenges. This technical guide provides an in-depth exploration of the role of 2-(3-Oxocyclopentyl)acetic acid as a key synthetic precursor in the total synthesis of prostaglandins. We will delve into the chemical logic underpinning its use, detail relevant experimental protocols, and present a forward-looking perspective on its application in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of prostaglandin synthesis beyond the canonical biological pathways.

Introduction: The Prostaglandin Landscape and the Synthetic Imperative

Prostaglandins are members of the eicosanoid family of signaling molecules, which also includes thromboxanes, leukotrienes, and lipoxins. They are not stored pre-formed in cells but are synthesized on demand from arachidonic acid, a 20-carbon polyunsaturated fatty acid, through the action of cyclooxygenase (COX) enzymes.[1] The resulting intermediate, prostaglandin H2 (PGH2), is then converted by specific synthases into a variety of prostaglandins (e.g., PGE2, PGF2α, PGD2), each with distinct biological activities.

The physiological roles of prostaglandins are remarkably diverse, encompassing the regulation of inflammation, blood pressure, platelet aggregation, immune responses, and reproductive processes.[2] Consequently, the prostaglandin signaling pathway is a prime target for therapeutic modulation. However, the inherent chemical and metabolic instability of natural prostaglandins limits their direct therapeutic application.[1] This has driven the development of synthetic strategies to produce more stable and selective prostaglandin analogues.

Total chemical synthesis offers the advantage of precise structural modification, enabling the creation of analogues with improved pharmacokinetic and pharmacodynamic profiles. A cornerstone of many successful prostaglandin syntheses is the use of strategic precursors that provide the core cyclopentane scaffold. Among these, this compound has emerged as a valuable and versatile starting material.

This compound: A Strategic Precursor for Prostaglandin Synthesis

While not a natural intermediate in the COX-mediated biosynthesis, this compound provides a foundational C7 cyclopentane-acetic acid skeleton that mirrors a significant portion of the prostaglandin structure. Its utility lies in its capacity to be elaborated into more complex and stereochemically defined intermediates, most notably the renowned Corey Lactone .

The Corey Lactone is a pivotal intermediate in many prostaglandin syntheses, containing the correct stereochemistry of the cyclopentane ring and functional groups that allow for the sequential and stereocontrolled introduction of the two side chains characteristic of prostaglandins.[3][4][5][6] The synthesis of the Corey Lactone from simpler, achiral precursors like this compound represents a highly efficient and convergent approach to prostaglandin synthesis.

The core chemical logic behind using this compound is as follows:

  • Structural Analogy: The molecule already contains the five-membered ring and the carboxylic acid side chain, reducing the number of synthetic steps required to construct the basic prostaglandin framework.

  • Functional Handles: The ketone group on the cyclopentane ring and the carboxylic acid provide reactive sites for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

  • Stereochemical Control: While this compound itself is achiral, its conversion to chiral intermediates like the Corey Lactone can be achieved through various asymmetric synthesis strategies, including the use of chiral catalysts and enzymatic resolutions.

The following diagram illustrates the conceptual relationship between this compound, the Corey Lactone, and the final prostaglandin structure.

G cluster_0 Synthetic Pathway 2-(3-Oxocyclopentyl)acetic_acid This compound Corey_Lactone Corey Lactone 2-(3-Oxocyclopentyl)acetic_acid->Corey_Lactone Multi-step Chemical/Chemoenzymatic Synthesis Prostaglandin Prostaglandin Analogue Corey_Lactone->Prostaglandin Side Chain Introduction

Caption: Synthetic relationship between this compound and prostaglandins.

Chemoenzymatic Synthesis: A Modern Approach to Prostaglandin Precursors

The synthesis of prostaglandins and their intermediates has been significantly advanced by the integration of enzymatic steps into chemical workflows, a field known as chemoenzymatic synthesis.[1] Enzymes, with their inherent stereoselectivity and ability to function under mild conditions, offer elegant solutions to the challenges of creating complex chiral molecules.

In the context of prostaglandin synthesis starting from cyclopentane-based precursors, enzymes, particularly lipases, are often employed for the kinetic resolution of racemic intermediates.[7] This allows for the efficient separation of enantiomers, providing access to the desired stereoisomer of key intermediates like the Corey Lactone.

Experimental Protocol: Lipase-Mediated Resolution of a Corey Lactone Precursor

This protocol describes a general method for the enzymatic resolution of a racemic alcohol intermediate, a common step in chemoenzymatic routes to the Corey Lactone.

Objective: To selectively acylate one enantiomer of a racemic cyclopentanol derivative using a lipase, allowing for the separation of the acylated product from the unreacted enantiomer.

Materials:

  • Racemic cyclopentanol intermediate

  • Immobilized Lipase (e.g., Candida antarctica lipase B, CAL-B)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Buffer solution (for pH control, if necessary)

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature control)

  • Chromatography system for separation (e.g., silica gel column chromatography)

  • Analytical instrumentation for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC, GC)

Procedure:

  • Reaction Setup: In a clean, dry reaction flask, dissolve the racemic cyclopentanol intermediate in the chosen anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and the scale of the reaction and should be optimized.

  • Initiation of Acylation: Add the acylating agent (e.g., vinyl acetate) to the mixture. The reaction is typically run at or near room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

  • Reaction Quench and Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized lipase. The enzyme can often be washed and reused.

  • Product Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard purification techniques, such as silica gel column chromatography.

  • Enantiomeric Excess Determination: Analyze the purified acylated product and the unreacted alcohol by chiral HPLC or GC to determine their enantiomeric excess.

Causality Behind Experimental Choices:

  • Immobilized Lipase: Using an immobilized enzyme simplifies its removal from the reaction mixture and allows for its reuse, making the process more cost-effective and scalable.

  • Anhydrous Solvent: The absence of water is crucial as it can lead to the hydrolysis of the ester product and reduce the efficiency of the acylation reaction.

  • Vinyl Acetate: Vinyl acetate is an effective acyl donor in lipase-catalyzed reactions as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Monitoring to ~50% Conversion: In a kinetic resolution, the enantioselectivity of the enzyme results in one enantiomer reacting faster than the other. Stopping the reaction at 50% conversion maximizes the enantiomeric purity of both the product and the remaining starting material.

The following diagram illustrates the workflow for this chemoenzymatic resolution.

G cluster_0 Chemoenzymatic Resolution Workflow Racemic_Alcohol Racemic Cyclopentanol Intermediate Reaction Lipase + Acylating Agent Racemic_Alcohol->Reaction Separation Chromatographic Separation Reaction->Separation Acylated_Enantiomer Acylated Enantiomer (e.g., S-enantiomer) Separation->Acylated_Enantiomer Unreacted_Enantiomer Unreacted Enantiomer (e.g., R-enantiomer) Separation->Unreacted_Enantiomer

Sources

An In-Depth Guide to the Stereochemical Investigation of 2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] For researchers and professionals in drug development, a thorough understanding and characterization of a molecule's stereoisomers are not merely academic exercises but cornerstones of safety, efficacy, and regulatory compliance.[3] This guide provides a comprehensive technical overview of the stereochemistry of 2-(3-Oxocyclopentyl)acetic acid, a versatile building block in organic synthesis. We will delve into the structural basis of its chirality, present detailed protocols for the separation and analysis of its enantiomers, and explain the causality behind the selection of these advanced analytical techniques.

The Imperative of Stereochemical Analysis in Pharmaceutical Development

In the chiral environment of the human body, enantiomers of a drug molecule can exhibit profound differences in their pharmacological and toxicological profiles.[4][5] Biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer.[2][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[6] Therefore, the ability to separate, identify, and quantify the individual stereoisomers of a chiral drug candidate is paramount. This rigorous analysis ensures that the therapeutic agent is well-characterized, leading to simpler pharmacokinetic profiles, improved therapeutic indices, and reduced potential for drug interactions.[4]

Structural Analysis of this compound

This compound (CAS: 3128-05-0) is an organic compound with the molecular formula C₇H₁₀O₃.[7][8] Its structure consists of a cyclopentanone ring substituted with an acetic acid group.

The key to its stereochemistry lies in identifying the stereogenic centers. A stereogenic center (or chiral center) is an atom, typically carbon, bonded to four different groups. In the case of this compound, the carbon atom at position 1 of the cyclopentane ring (the carbon to which the acetic acid side chain is attached) is a chiral center.

  • Group 1: -H

  • Group 2: -CH₂COOH (acetic acid side chain)

  • Group 3: -CH₂-C(=O)- (pathway towards the carbonyl group)

  • Group 4: -CH₂-CH₂- (pathway away from the carbonyl group)

Since this carbon is bonded to four distinct groups, the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers.[2] These are designated as (R)-2-(3-Oxocyclopentyl)acetic acid and (S)-2-(3-Oxocyclopentyl)acetic acid.

G cluster_R (R)-2-(3-Oxocyclopentyl)acetic acid cluster_S (S)-2-(3-Oxocyclopentyl)acetic acid cluster_mirror R_img R_img m1 Mirror Plane S_img S_img m2 m1->m2

Figure 1: Enantiomers of this compound.

Chiral Separation: Resolving the Enantiomeric Mixture

Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment.[9] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.[10]

The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[9] For this to occur, there must be at least three points of interaction between the analyte and the stationary phase, a concept known as the "three-point interaction model".[9] These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, or inclusion complexation. The difference in stability of these diastereomeric complexes leads to different retention times and, consequently, separation.

G CSP Chiral Stationary Phase (Selector) A A B B C C Analyte Analyte (Enantiomer) A_prime A' B_prime B' C_prime C' A->A_prime Interaction 1 (e.g., H-bond) B->B_prime Interaction 2 (e.g., π-π stack) C->C_prime Interaction 3 (e.g., Steric) G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Racemic Mixture in Mobile Phase inj Inject Sample prep->inj sep Separation on Chiral Column inj->sep det UV Detection (e.g., 210 nm) sep->det integ Integrate Peaks det->integ calc Calculate % Area & Enantiomeric Excess integ->calc

Figure 3: Workflow for chiral HPLC analysis.

Step-by-Step Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Chiral Stationary Phase: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) in a ratio of 85:15:0.1 (v/v/v) .

    • Causality: n-Hexane/Ethanol is a common normal-phase eluent system for polysaccharide columns. TFA is added as an acidic modifier to suppress the ionization of the carboxylic acid group on the analyte, ensuring sharp, well-defined peaks and improving interaction with the stationary phase.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (for the carboxyl chromophore)

  • System Suitability and Validation:

    • Trustworthiness: Before analyzing unknown samples, inject the racemic standard five times.

    • The resolution between the two enantiomer peaks should be greater than 1.5.

    • The relative standard deviation (RSD) for the peak areas of each enantiomer should be less than 2.0%. This ensures the system is precise and the separation is reliable.

Data Interpretation

The output from the HPLC will be a chromatogram showing two separated peaks corresponding to the two enantiomers. The enantiomeric excess (% ee), a measure of chiral purity, is calculated from the peak areas.

Formula for Enantiomeric Excess: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Table 1: Representative Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak Area (mAU*s)Area %
Enantiomer 112.5451,20049.9%
Enantiomer 214.8453,60050.1%
% Enantiomeric Excess 0.2%

This data represents an analysis of a nearly racemic mixture.

Spectroscopic and Chiroptical Characterization

While HPLC separates the enantiomers, other techniques are needed to characterize them and, ultimately, determine their absolute configuration (which enantiomer is R and which is S).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to distinguish them. [11]This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA) . [12]These newly formed diastereomers have distinct chemical environments and will exhibit different chemical shifts in the NMR spectrum, allowing for their quantification. [11][12]

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. [12][]* Principle: Chiral molecules interact differently with the two types of polarized light. A CD spectrum is a plot of this difference in absorption versus wavelength.

  • Application: Enantiomers produce mirror-image CD spectra. A positive band (Cotton effect) for one enantiomer will be a negative band of equal magnitude for the other. This makes CD an excellent tool for assessing enantiomeric purity and for determining absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. []

Conclusion

The stereochemical investigation of this compound is a multi-faceted process that is essential for its application in fields like drug development. This guide has detailed a logical and scientifically rigorous pathway, beginning with the fundamental analysis of its chiral structure. We have presented a validated, step-by-step protocol for the effective separation of its enantiomers using chiral HPLC, emphasizing the causal reasoning behind methodological choices to ensure robust and trustworthy results. Furthermore, we have outlined key spectroscopic techniques such as NMR and Circular Dichroism that are critical for the comprehensive characterization and determination of absolute configuration. By integrating these chromatographic and spectroscopic methodologies, researchers can confidently ascertain the stereochemical integrity of this compound, a crucial step in advancing its potential in the synthesis of new chemical entities.

References

  • Title: Stereochemistry in Drug Action - PMC - NIH Source: National Institutes of Health URL
  • Title: Stereochemistry | The Organic Chemistry of Medicinal Agents Source: AccessPharmacy URL
  • Title: Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds Source: ResearchGate URL
  • Title: Understanding the Stereochemistry of Molecules in Developing New Drugs Source: Journal of Drug Design and Research URL
  • Title: What is the application of stereochemistry in drug design?
  • Title: Part 9: Stereochemistry in Drug Discovery and Development Source: Chiralpedia URL
  • Title: Full article: Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds Source: Taylor & Francis Online URL
  • Title: Assessing the performance of rotational spectroscopy in chiral analysis - PMC Source: National Institutes of Health URL
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  • Title: Advances in chiral analysis: from classical methods to emerging technologies Source: Royal Society of Chemistry URL
  • Title: 2-(3-Oxocyclopentyl)
  • Title: 2-(3-oxocyclopentyl)
  • Title: 2-[3-Methyl-2-(nitromethyl)
  • Title: 2-(3-Oxocyclopentyl)
  • Title: Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)
  • Title: this compound (C7H10O3)
  • Title: Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)
  • Title: Chiral Drug Separation Source: WVU School of Medicine URL
  • Title: 2-(3-oxocyclopentyl)
  • Title: 3128-05-0|2-(3-Oxocyclopentyl)
  • Title: Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors Source: MDPI URL
  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Title: 3128-05-0 | 2-(3-Oxocyclopentyl)
  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
  • Title: 2-(3-Oxocyclopentyl)
  • Title: Chiral separation and thermodynamic investigation of WCK 3023: A novel oxazolidinone antibacterial agent, application t… Source: OUCI URL

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An In-Depth Technical Guide to 2-(3-Oxocyclopentyl)acetic Acid: A Key Intermediate in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxocyclopentyl)acetic acid, a cyclopentanone derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif serves as a crucial building block in the synthesis of a variety of biologically active compounds, most notably prostaglandins and their analogues. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a synthetic intermediate.

IUPAC Name: this compound[1] CAS Number: 3128-05-0[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₀O₃[1]
Molecular Weight142.15 g/mol [1]
AppearancePowder or liquid
PurityTypically ≥98%

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. A common and efficient strategy involves the Dieckmann condensation to construct the core cyclopentanone ring, followed by subsequent functional group manipulations.

The Dieckmann Condensation: A Cornerstone in Cyclopentanone Ring Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is particularly effective for the formation of 5- and 6-membered rings.[2][3][4] This reaction is a powerful tool in organic synthesis for creating cyclic β-keto esters, which are versatile intermediates. The choice of the Dieckmann condensation for the synthesis of the this compound framework is driven by its reliability and the ready availability of the starting materials.

The mechanism involves the deprotonation of an α-carbon of the diester by a strong base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, leading to a cyclic β-keto ester after the elimination of an alkoxide.

A Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound, commencing from diethyl adipate.

G A Diethyl Adipate B Ethyl 2-oxocyclopentanecarboxylate A->B  1. NaOEt, Toluene  2. H₃O⁺ (workup) C Ethyl 2-(3-oxocyclopentyl)acetate B->C  1. NaH, Toluene  2. Ethyl chloroacetate D This compound C->D  1. HCl (aq), Reflux  2. H₂O (hydrolysis & decarboxylation)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages in the synthesis of this compound. These protocols are based on established chemical principles and analogous procedures.

Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

This protocol describes the intramolecular cyclization of diethyl adipate to form the cyclopentanone ring.

Materials:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heat source

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add sodium ethoxide and anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • In the dropping funnel, prepare a solution of diethyl adipate in anhydrous toluene.

  • Add the diethyl adipate solution dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 2-3 hours to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it into a beaker of ice-cold dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxocyclopentanecarboxylate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Alkylation of Ethyl 2-oxocyclopentanecarboxylate

This step introduces the acetic acid side chain.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Ethyl chloroacetate

  • Ammonium chloride solution, saturated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous toluene.

  • Cool the suspension in an ice bath and add a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous toluene dropwise.

  • Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Add ethyl chloroacetate dropwise to the reaction mixture and then heat to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude ethyl 2-(3-oxocyclopentyl)acetate.

Protocol 3: Hydrolysis and Decarboxylation to this compound

The final step involves the conversion of the ester to the desired carboxylic acid.

Materials:

  • Crude ethyl 2-(3-oxocyclopentyl)acetate

  • Concentrated hydrochloric acid

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the crude ethyl 2-(3-oxocyclopentyl)acetate, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • After cooling, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by chromatography or crystallization if necessary.

Application in Drug Development: A Precursor to Prostaglandins

The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of prostaglandins and their analogues. Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor.

The structure of this compound provides the fundamental cyclopentanone core onto which the two characteristic side chains of prostaglandins can be elaborated. This makes it a valuable starting material for the total synthesis of these important signaling molecules.

The Prostaglandin Biosynthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Understanding this natural pathway provides context for the importance of synthetic precursors like this compound.

G cluster_0 Cell Membrane cluster_1 Cytosol A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C Prostaglandin H₂ (PGH₂) B->C Cyclooxygenase (COX-1 & COX-2) D Prostaglandins (PGE₂, PGD₂, PGF₂α) Thromboxanes (TXA₂) Prostacyclin (PGI₂) C->D Isomerases & Synthases

Caption: Simplified overview of the prostaglandin biosynthesis pathway.

Biological Activity

While the primary utility of this compound is as a synthetic intermediate, its structural similarity to prostaglandin precursors suggests that it and its derivatives could possess inherent biological activity. A structurally related compound, 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid, is noted for its potential antimicrobial and anti-inflammatory properties.[5] Further research into the pharmacological profile of this compound and its simple derivatives may reveal novel therapeutic applications.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its efficient synthesis, centered around the robust Dieckmann condensation, provides access to the core cyclopentanone structure essential for the construction of prostaglandins and their analogues. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this key intermediate is crucial for the design and creation of novel therapeutics that target the extensive physiological pathways modulated by prostaglandins.

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  • Gezegen H, Karaman I, Ceylan M, Dilmaç M. Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Acta Pol Pharm. 2012 Sep-Oct;69(5):893-900. [Link]

  • Akıncıoğlu H, Beypınar B, Çiftçi G, et al. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Dev Res. 2023;84(2):275-295. [Link]

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The Pivotal Precursor: A Technical Guide to 2-(3-Oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Discovery, Synthesis, and Enduring Role in Medicinal Chemistry

Introduction: A Keystone in Prostaglandin Synthesis

2-(3-Oxocyclopentyl)acetic acid, a seemingly unassuming cyclopentanone derivative, holds a significant place in the annals of synthetic organic chemistry. Its discovery and development are inextricably linked to one of the landmark achievements of 20th-century medicinal chemistry: the total synthesis of prostaglandins. This guide provides a comprehensive technical overview of this compound, from its historical emergence as a critical building block to its chemical properties and enduring applications in drug development. For researchers and scientists in the field, understanding the legacy and utility of this molecule offers valuable insights into the strategic design of complex synthetic pathways for biologically active compounds.

Historical Perspective: The Race to Synthesize Prostaglandins and the Dawn of a Key Intermediate

The story of this compound begins in the broader context of prostaglandin research. First discovered in the 1930s, prostaglandins are a class of potent, hormone-like lipid compounds that regulate a vast array of physiological processes, including inflammation, blood pressure, and smooth muscle contraction.[1][2][3][4] Their profound biological importance and complex stereochemistry presented a formidable challenge to synthetic chemists.

By the 1960s, the race to achieve the total synthesis of these molecules was in full swing. A pivotal breakthrough came in 1969 when E.J. Corey and his research group at Harvard University reported a stereo-controlled synthesis of prostaglandins F-2α and E-2.[5][6] This seminal work, published in the Journal of the American Chemical Society, not only represented a triumph in the art of organic synthesis but also introduced a strategic approach that relied on key, meticulously designed intermediates.[5][6][7][8][9][10][11][12][13]

While the 1969 paper does not explicitly single out the "discovery" of this compound, the synthetic strategies detailed within, particularly the "bicycloheptane route," laid the conceptual groundwork for its use.[10][11] This compound emerged as a fundamental building block, providing the core cyclopentanone structure onto which the two characteristic side chains of the prostaglandin molecule could be stereoselectively appended. The development of synthetic routes to the "Corey lactone," a closely related and highly versatile intermediate, further solidified the importance of the 3-oxocyclopentyl acetic acid framework.[7][8][9][14][15][16] Thus, the "discovery" of this compound was not a singular event but rather an integral part of the evolution of synthetic strategies for prostaglandins.

Chemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[17][18][19] Its structure features a five-membered carbon ring containing a ketone functional group and an acetic acid side chain. This combination of a ketone and a carboxylic acid makes it a versatile synthetic intermediate.

PropertyValue
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
CAS Number3128-05-0
AppearanceWhite to off-white solid
Boiling Point316.5 °C at 760 mmHg
Flash Point159.5 °C
Density1.21 g/cm³

Table 1: Physicochemical Properties of this compound.[18][19]

The synthesis of this compound can be achieved through various methods, often involving the cyclization of acyclic precursors or the modification of existing cyclic systems. The early syntheses developed in the context of prostaglandin research were focused on achieving high stereocontrol.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic approach to the 3-oxocyclopentylacetic acid core, reflecting the chemical logic employed in early prostaglandin syntheses.

G A Acyclic Precursor (e.g., a substituted adipic acid derivative) B Intramolecular Cyclization (e.g., Dieckmann condensation) A->B C Cyclic β-Keto Ester B->C D Hydrolysis and Decarboxylation C->D E 3-Oxocyclopentanecarboxylic Acid D->E F Chain Extension (e.g., Arndt-Eistert synthesis) E->F G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, though generalized, protocol for the synthesis of a 3-oxocyclopentylacetic acid derivative, based on classical synthetic methodologies.

Step 1: Dieckmann Condensation

  • To a solution of sodium ethoxide in dry ethanol, slowly add a dialkyl adipate derivative at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux for several hours to effect intramolecular cyclization.

  • Cool the reaction mixture and neutralize with aqueous acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the crude β-keto ester with an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Monitor the reaction for the evolution of carbon dioxide, indicating decarboxylation.

  • After the reaction is complete, cool the mixture and, if necessary, neutralize.

  • Extract the desired 3-oxocyclopentanecarboxylic acid and purify by recrystallization or chromatography.

Step 3: Chain Extension (e.g., Arndt-Eistert Homologation)

  • Convert the 3-oxocyclopentanecarboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with diazomethane to form the diazoketone.

  • Treat the diazoketone with a silver catalyst (e.g., silver oxide) in the presence of water to induce a Wolff rearrangement and subsequent hydrolysis to yield this compound.

Biological Significance and Applications in Drug Development

While there is a scarcity of data on the intrinsic biological activity of this compound itself, its profound importance lies in its role as a precursor to a wide range of biologically potent molecules.

Prostaglandin Synthesis

The primary and most celebrated application of this compound is in the total synthesis of prostaglandins.[3][7][9] The cyclopentanone ring serves as a scaffold for the stereospecific introduction of the two side chains that are characteristic of the prostaglandin structure. These synthetic prostaglandins and their analogs are used therapeutically to:

  • Induce labor[3]

  • Treat peptic ulcers

  • Manage glaucoma by reducing intraocular pressure

  • Treat pulmonary hypertension

The following diagram illustrates the central role of the 3-oxocyclopentylacetic acid core in the general structure of prostaglandins.

G cluster_0 This compound Core cluster_1 Prostaglandin Molecule core C=O (on 5-membered ring) acid_chain CH2COOH prostaglandin Biologically Active Prostaglandin upper_chain Upper Side Chain (α-chain) upper_chain->core Attached at C-2 lower_chain Lower Side Chain (ω-chain) lower_chain->core Attached at C-4

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Applications of 2-(3-Oxocyclopentyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both synthetic versatility and significant biological activity is paramount. Among these, the cyclopentanone ring system has emerged as a privileged structure, forming the core of numerous natural products and synthetic compounds with profound therapeutic implications. This guide focuses on a particularly promising starting material: 2-(3-Oxocyclopentyl)acetic acid . Its inherent functionality—a ketone, a carboxylic acid, and a stereocenter—provides a rich platform for the synthesis of a diverse array of derivatives with potential applications in oncology, inflammation, and infectious diseases.

This document moves beyond a mere recitation of facts, offering a Senior Application Scientist's perspective on the strategic considerations in derivatization, the rationale behind experimental design, and the interpretation of biological data. We will explore the synthesis of key derivatives, delve into their mechanisms of action, and provide actionable experimental protocols to empower your research and development endeavors.

The Strategic Importance of the this compound Scaffold

The this compound molecule is more than a simple building block; it is a strategic precursor for several classes of bioactive compounds. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications. The cyclopentanone core is a key feature in many biologically active molecules, and the acetic acid side chain provides a handle for forming amides, esters, and other derivatives, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.[1][2]

The most notable application of this scaffold is in the synthesis of prostaglandins and their analogs.[3] Prostaglandins are lipid compounds involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[4] The cyclopentane ring of this compound serves as the foundational core for constructing the intricate five-membered ring structure of prostaglandins.

Therapeutic Applications and Mechanistic Insights

The derivatization of this compound opens doors to a wide spectrum of therapeutic possibilities. Here, we explore the most promising avenues of research, focusing on the underlying mechanisms of action.

Anti-Inflammatory Applications: Beyond COX Inhibition

While many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, derivatives of this compound, particularly the cyclopentenone prostaglandins, offer a more nuanced approach to modulating the inflammatory response.[5][6]

Mechanism of Action:

The anti-inflammatory effects of cyclopentenone prostaglandins are largely attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5][7] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

Cyclopentenone prostaglandins, characterized by a reactive α,β-unsaturated carbonyl group in the cyclopentenone ring, can directly interact with and inhibit key components of the NF-κB pathway.[5][8] One of the primary targets is the IκB kinase (IKK) complex , which is responsible for phosphorylating the inhibitory protein IκBα.[6] By inhibiting IKK, these compounds prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.[6]

Furthermore, some cyclopentenone prostaglandins are ligands for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor-gamma) , which can also contribute to the suppression of inflammatory responses.[7]

Figure 1: Mechanism of NF-κB inhibition by cyclopentenone prostaglandins.
Anticancer Potential: Inducing Apoptosis and Arresting the Cell Cycle

The cyclopentenone moiety is a key pharmacophore for anticancer activity.[6] Derivatives of this compound that incorporate this feature have shown significant potential in preclinical studies.

Mechanism of Action:

The anticancer effects of cyclopentenone prostaglandins are multifactorial and can vary depending on the specific compound and cancer cell type.[7] Key mechanisms include:

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both mitochondria-dependent and -independent pathways. They have been shown to activate caspases, the key executioners of apoptosis.[7]

  • Cell Cycle Arrest: Cyclopentenone prostaglandins can halt the cell cycle, typically at the G1 or G2/M phase, preventing cancer cell proliferation.[9] This is often mediated by the induction of cell cycle inhibitors like p21.[9]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Similar to their anti-inflammatory effects, the anticancer activity of these compounds is also linked to the inhibition of pro-survival signaling pathways like NF-κB.[4]

Compound Class Cancer Cell Line IC50 (µM) Mechanism of Action
Cyclopentenone ProstaglandinsVarious0.1 - 10Induction of apoptosis, cell cycle arrest
Jasmonate DerivativesLeukemia, Breast Cancer5 - 50Apoptosis, ROS generation
Chalcone-like DerivativesColon, Lung Cancer1 - 20Tubulin polymerization inhibition, apoptosis

Table 1: Anticancer activity of selected cyclopentenone-containing derivatives.

Antimicrobial Applications: A Nascent but Promising Field

The exploration of this compound derivatives as antimicrobial agents is a more recent development, but early studies have shown promise. The cyclopentanone scaffold is present in some natural antibiotics, suggesting its potential in this therapeutic area.

Mechanism of Action:

The precise mechanisms of antimicrobial action are still under investigation and likely vary between different derivatives. However, the electrophilic nature of the cyclopentenone ring in some derivatives suggests that they may act by forming covalent adducts with essential bacterial or fungal enzymes, thereby inactivating them.

Derivative Class Bacterial/Fungal Strain MIC (µg/mL)
Thiazole-substituted derivativesStaphylococcus aureus16 - 64
Bacillus subtilis8 - 32
Fused heterocyclic derivativesCandida albicans32 - 128
Aspergillus niger64 - 256

Table 2: Antimicrobial activity of selected cyclopentanone derivatives.

Synthetic Strategies and Experimental Protocols

The synthesis of therapeutically relevant derivatives from this compound requires a strategic approach that leverages the reactivity of its functional groups. Below, we outline a general synthetic workflow and provide a detailed protocol for a key transformation.

Figure 2: General synthetic workflow for the derivatization of this compound.
Key Synthetic Protocol: Synthesis of a Prostaglandin F2α Intermediate (Corey Lactone)

The Corey lactone is a pivotal intermediate in the synthesis of numerous prostaglandins. The following protocol is a generalized adaptation of the classic Corey synthesis, starting from a derivative of this compound.

Materials:

  • Methyl 2-(3-oxocyclopentyl)acetate

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Baeyer-Villiger Oxidation:

    • Dissolve methyl 2-(3-oxocyclopentyl)acetate (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Rationale: The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones to lactones. m-CPBA is a commonly used and effective reagent for this transformation. The reaction is performed at low temperature to control the exothermic reaction and improve selectivity.

  • Work-up:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until the evolution of gas ceases.

    • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2x), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up is crucial to remove the m-chlorobenzoic acid byproduct and any remaining m-CPBA. The use of a mild base like sodium bicarbonate neutralizes the acidic components without hydrolyzing the ester or lactone.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the desired lactone and concentrate under reduced pressure to yield the pure Corey lactone intermediate.

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds. The choice of solvent system is determined by the polarity of the product and impurities.

In Vitro Biological Evaluation: NF-κB Luciferase Reporter Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds (dissolved in DMSO)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293 NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

    • Rationale: HEK293 cells are a commonly used cell line for reporter assays due to their high transfection efficiency and robust growth. Seeding density and overnight incubation ensure a healthy and confluent monolayer for the assay.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation. Include a vehicle control (DMSO) and an unstimulated control.

    • Rationale: Pre-incubation with the test compounds allows them to enter the cells and interact with their targets before the inflammatory stimulus is applied. TNF-α is a potent activator of the NF-κB pathway.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Rationale: The luciferase reporter gene is under the control of an NF-κB response element. Therefore, the amount of light produced is directly proportional to the activity of the NF-κB transcription factor.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compounds.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

    • Rationale: Normalization to cell viability is crucial to distinguish between true inhibition of the signaling pathway and a reduction in signal due to cell death.

Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the synthesis of prostaglandin analogs has been a major focus, the exploration of this versatile molecule for the development of anticancer and antimicrobial agents is an area of significant and growing interest.

Future research should focus on:

  • Diversification of the Scaffold: Exploring a wider range of chemical transformations to generate novel derivatives with unique pharmacological profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms of Action: Investigating the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.

  • In Vivo Efficacy and Safety Studies: Progressing the most promising compounds into preclinical animal models to evaluate their therapeutic potential and safety profiles.

As a Senior Application Scientist, I am confident that a focused and strategic approach to the derivatization and evaluation of this compound will yield a new generation of innovative therapeutics. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to this exciting and impactful area of drug discovery.

References

  • The cyclopentenone prostaglandin 15d-PGJ2 inhibits the NLRP1 and NLRP3 inflammasomes. [Link]

  • Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. [Link]

  • Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]

  • Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. [Link]

  • Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. [Link]

  • Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E. [Link]

  • 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. [Link]

  • Prostaglandins and cancer. [Link]

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Methodological & Application

Application Note: Enantioselective Synthesis of (S)-2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(3-Oxocyclopentyl)acetic acid is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of prostaglandins and their analogues.[1][2][3] The precise stereochemical control during its synthesis is paramount for achieving the desired biological activity of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers and drug development professionals on the enantioselective synthesis of this valuable synthon. We will explore two primary, field-proven strategies: Rhodium-Catalyzed Asymmetric Conjugate Addition and Enzymatic Kinetic Resolution. Each section offers an in-depth explanation of the underlying chemical principles, detailed step-by-step protocols, and critical insights into experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of a Chiral Synthon

The cyclopentane ring is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceuticals.[3][4] Within this class, (S)-2-(3-Oxocyclopentyl)acetic acid serves as a versatile precursor, particularly for prostaglandins like PGE1, which are hormone-like messengers with diverse physiological roles.[2][5] The stereocenter at the C1 position of the acetic acid side chain is a critical determinant of biological function. Consequently, developing robust and scalable methods to produce this intermediate in high enantiomeric purity is a significant challenge and a primary goal in process chemistry.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, providing a framework for robust, reproducible, and scalable synthesis.

G cluster_strategies Enantioselective Strategies Start Achiral or Racemic Starting Material ACA Strategy 1: Asymmetric Catalysis Start->ACA Introduces chirality via chiral catalyst EKR Strategy 2: Enzymatic Kinetic Resolution Start->EKR Separates enantiomers from racemic mixture S_Acid (S)-2-(3-Oxocyclopentyl)acetic acid ACA->S_Acid EKR->S_Acid G step1 Step 1: Prepare Achiral Cyclopentenone Ester step2 Step 2: Rh-Catalyzed Asymmetric Conjugate Addition step1->step2 Substrate step3 Step 3: Aqueous Work-up & Purification step2->step3 Crude Product step4 Step 4: Ester Hydrolysis (Deprotection) step3->step4 Purified (S)-Ester final Final Product: (S)-2-(3-Oxocyclopentyl)acetic acid step4->final

Figure 2: Workflow for the Rh-catalyzed asymmetric synthesis route.

Step 1: Preparation of Methyl 2-(3-oxocyclopent-1-en-1-yl)acetate (Precursor)

  • This precursor can be synthesized via several established routes. One common method involves the annulation of acrylic acids with malonates. [6]The specific synthesis of the precursor is beyond the scope of this protocol but is readily available in the chemical literature.

Step 2: Rhodium-Catalyzed Asymmetric Addition

  • To a dry, argon-purged Schlenk flask, add the rhodium precursor (e.g., [RhCl(COD)]₂, 1.5 mol%) and the selected chiral diene ligand (3.3 mol%).

  • Add anhydrous and degassed solvent (e.g., Methanol). Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • Add the alkenylboronic acid (1.2 equivalents).

  • Begin cooling the reaction mixture to the desired temperature (e.g., 3 °C).

  • In a separate flask, dissolve the cyclopentenone precursor (1.0 equivalent) in the reaction solvent.

  • Add the precursor solution to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). The reaction time can be significantly reduced by using microwave irradiation under controlled conditions. [7] Step 3: Work-up and Purification

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the chiral ester product.

Step 4: Ester Hydrolysis

  • Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water).

  • Add lithium hydroxide (LiOH, ~1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with dilute HCl.

  • Extract the product into ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the final product, (S)-2-(3-Oxocyclopentyl)acetic acid.

Parameter Condition / Reagent Typical Yield Enantiomeric Excess (e.e.) Reference
Rh Precursor [RhCl(COD)]₂\multirow{4}{}{85-95%}\multirow{4}{}{>95%}\multirow{4}{*}{}[7]
Ligand Chiral Diene
Nucleophile Alkenylboronic Acid
Solvent Methanol (MeOH)
Temperature 3 °C to 30 °C

Table 1: Representative data for Rh(I)-catalyzed 1,4-conjugate addition reactions.

Strategy II: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a classic and robust strategy for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, typically lipases or esterases, which catalyze a reaction (e.g., hydrolysis) on one enantiomer at a much faster rate than the other. [8][9]The primary advantage is the use of mild, environmentally benign conditions (aqueous media, room temperature). The main drawback is the theoretical maximum yield of 50% for a single enantiomer.

Causality of Experimental Design:

  • Enzyme Selection: Lipases are commonly chosen for their ability to selectively hydrolyze ester bonds. The choice of a specific lipase (e.g., from Burkholderia sp. or Candida rugosa) is critical and often requires screening to find the one with the highest enantioselectivity (E-value) for the specific substrate. [9][10]* Substrate: A simple ester of the racemic acid (e.g., methyl or ethyl ester) is used as the substrate for the lipase-catalyzed hydrolysis.

  • Reaction Medium: The reaction is typically run in a buffered aqueous solution to maintain the optimal pH for enzyme activity. An organic co-solvent may be added to improve substrate solubility.

  • Monitoring: The reaction must be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product. Progress is monitored using chiral chromatography (HPLC or GC).

Experimental Protocol: Lipase-Mediated Kinetic Resolution

This protocol starts with the racemic ester of 2-(3-oxocyclopentyl)acetic acid.

G step1 Step 1: Prepare Racemic 2-(3-oxocyclopentyl)acetate step2 Step 2: Enzymatic Hydrolysis (Stop at ~50% conversion) step1->step2 Racemic Substrate step3 Step 3: Separation of Ester and Acid step2->step3 Mixture of (S)-Ester & (R)-Acid step4 Step 4: Hydrolysis of (S)-Ester step3->step4 Isolated (S)-Ester final Final Product: (S)-2-(3-Oxocyclopentyl)acetic acid step4->final

Figure 3: Workflow for the Enzymatic Kinetic Resolution (EKR) route.

Step 1: Preparation of Racemic Methyl 2-(3-oxocyclopentyl)acetate

  • The racemic acid can be prepared via standard organic synthesis methods and subsequently esterified (e.g., using methanol and a catalytic amount of sulfuric acid).

Step 2: Enzymatic Hydrolysis

  • In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 0.05 M, pH 7.5).

  • Add the racemic methyl 2-(3-oxocyclopentyl)acetate (1.0 equivalent) and an organic co-solvent like toluene if needed for solubility.

  • Add the selected lipase (e.g., lipoprotein lipase from Burkholderia sp., typically 5-10 wt%). [9]4. Stir the heterogeneous mixture vigorously at a constant temperature (e.g., 25-30 °C).

  • Monitor the reaction progress carefully using chiral HPLC. The goal is to stop the reaction when 50% of the ester has been hydrolyzed.

  • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme (e.g., through a pad of Celite).

Step 3: Separation of Unreacted Ester and Product Acid

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate). This will draw the unreacted (S)-ester into the organic phase.

  • Adjust the pH of the aqueous layer to ~2 using dilute HCl.

  • Extract the now-protonated (R)-acid with ethyl acetate.

  • The two organic extracts now contain the separated (S)-ester and (R)-acid. Concentrate the organic layer containing the (S)-ester for the next step.

Step 4: Hydrolysis of the Enantioenriched (S)-Ester

  • Perform a standard base-catalyzed hydrolysis on the isolated (S)-ester as described in Strategy I, Step 4.

  • After acidic work-up, the final product, (S)-2-(3-Oxocyclopentyl)acetic acid, is obtained in high enantiomeric purity.

Enzyme Substrate Conversion e.e. of Recovered Ester Reference
Lipoprotein Lipase (Burkholderia sp.)α-Sulfinyl Ester~50%>99%[9]
Lipase (Candida rugosa)Propanol Derivative~28%>96%[10]
Various Lipases3-acetylthio-2-methylpropanoic acid~79%>95%[8]

Table 2: Representative data for enzymatic kinetic resolution of various substrates. Note: Data shown is for analogous systems demonstrating the principle.

Characterization and Quality Control

Confirmation of the final product's identity, purity, and stereochemistry is essential.

  • Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) must be determined using a validated chiral chromatography method, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase. This analysis separates the (S) and (R) enantiomers, allowing for their quantification.

Conclusion

Both asymmetric catalysis and enzymatic resolution offer powerful and reliable pathways to enantiomerically pure (S)-2-(3-Oxocyclopentyl)acetic acid.

  • Rhodium-catalyzed conjugate addition is a more modern, atom-economical approach that can deliver high yields and excellent enantioselectivity directly, making it highly attractive for large-scale synthesis.

  • Enzymatic kinetic resolution provides an alternative using green, mild conditions. While limited by a 50% theoretical yield, its operational simplicity and the high selectivity of enzymes make it a valuable tool, especially when an efficient method for racemizing and recycling the unwanted enantiomer is available.

The choice between these methods will depend on factors such as scale, cost of reagents and catalysts, available equipment, and the specific purity requirements of the final application.

References

  • An Asymmetric Suzuki–Miyaura Approach to Prostaglandins: Synthesis of Tafluprost. Organic Letters - ACS Publications. Available at: [Link]

  • Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in Asymmetric Total Synthesis of Prostaglandins. ResearchGate. Available at: [Link]

  • An efficient asymmetric synthesis of prostaglandin E1. Rowan University. Available at: [Link]

  • Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. PMC - NIH. Available at: [Link]

  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. PMC - NIH. Available at: [Link]

  • A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne. Organic Chemistry Portal. Available at: [Link]

  • Enzymatic resolution process.Google Patents.
  • This compound | 3128-05-0. MOLBASE Encyclopedia. Available at: [Link]

  • Synthesis of Cyclopentenones through Rhodium-Catalyzed C-H Annulation of Acrylic Acids with Formaldehyde and Malonates. PubMed. Available at: [Link]

  • Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems. PubMed. Available at: [Link]

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. Available at: [Link]

  • This compound | C7H10O3 | CID 274428. PubChem. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Prostaglandin E1 Utilizing 2-(3-Oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Prostaglandin E1 (PGE1), known pharmaceutically as Alprostadil, is a lipid compound with potent physiological effects, including vasodilation and inhibition of platelet aggregation.[1] Its therapeutic applications are significant, ranging from treating erectile dysfunction to maintaining a patent ductus arteriosus in newborns with congenital heart defects.[1] The complex and stereochemically rich structure of PGE1 has made it a classic target in organic synthesis, driving the development of innovative synthetic methodologies.[2][3] A cornerstone of many synthetic approaches is the use of a cyclopentanone core, upon which the two characteristic side chains are appended. "2-(3-Oxocyclopentyl)acetic acid" (CAS 3128-05-0) represents a fundamental and readily accessible precursor embodying this core structure, making it an ideal starting point for a convergent and efficient synthesis of Prostaglandin E1.[4][5][6][7]

This document provides a detailed guide for the synthesis of Prostaglandin E1, starting from this compound. It outlines the strategic considerations, key chemical transformations, and detailed experimental protocols designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 3128-05-0[4][5][6][7][8]
Molecular Formula C₇H₁₀O₃[4][5][8]
Molecular Weight 142.15 g/mol [4][6][8]
IUPAC Name This compound[5][8]
Boiling Point 316.5°C at 760 mmHg[4]
Density 1.21 g/cm³[4]
Flash Point 159.5°C[4]
Purity (Typical) >95%[5][6]

Retrosynthetic Analysis and Strategic Overview

The synthesis of Prostaglandin E1 from this compound is a multi-step process that requires careful control of stereochemistry. A logical retrosynthetic analysis reveals a convergent strategy where the two side chains are installed onto the central cyclopentanone ring.

G PGE1 Prostaglandin E1 (PGE1) Intermediate_A Protected PGE1 Intermediate (Ketone, Alcohol, and Acid Protection) PGE1->Intermediate_A Deprotection Intermediate_B Cyclopentanone with both side chains Intermediate_A->Intermediate_B Stereoselective Ketone Reduction Intermediate_C Enone Intermediate (α,β-unsaturated cyclopentanone) Intermediate_B->Intermediate_C α-Chain Addition (e.g., Wittig Reaction) Alpha_Chain α-Chain Synthon (Wittig or HWE Reagent) Intermediate_B->Alpha_Chain Precursor This compound (Protected) Intermediate_C->Precursor ω-Chain Addition (e.g., Michael Addition) Omega_Chain ω-Chain Synthon (Organocuprate or Vinyl Stannane) Intermediate_C->Omega_Chain

Caption: Retrosynthetic pathway for Prostaglandin E1.

The forward synthesis strategy based on this analysis involves:

  • Protection: The carboxylic acid and ketone of the starting material are protected to prevent unwanted side reactions.

  • ω-Chain Installation: The lower side chain (ω-chain) is introduced via a conjugate addition (Michael reaction) to an α,β-unsaturated cyclopentenone derived from the protected precursor. This step is crucial for establishing the stereochemistry at C12.[9][10]

  • α-Chain Installation: The upper side chain (α-chain) is installed, commonly through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, which forms the required cis-double bond.[10]

  • Stereoselective Reduction: The C9 ketone is reduced to a hydroxyl group with the correct stereochemistry.

  • Deprotection: Finally, all protecting groups are removed to yield Prostaglandin E1.

Experimental Protocols

The following protocols are detailed representations of the key transformations in the synthesis of Prostaglandin E1.

Protocol 1: Protection of this compound

Rationale: Protection of the carboxylic acid as a methyl ester and the ketone as a ketal is necessary to allow for selective modification of the cyclopentane ring in subsequent steps.

Reaction Scheme: Image of the protection reaction scheme would be here.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound142.1510.0 g0.07031.0
Methanol (MeOH)32.04100 mL-Solvent
Sulfuric Acid (conc. H₂SO₄)98.080.5 mL-Catalyst
Ethylene Glycol62.076.55 g (5.9 mL)0.1051.5
Toluene92.14150 mL-Solvent
p-Toluenesulfonic acid (p-TSA)172.200.13 g0.00070.01

Procedure:

Step 1a: Esterification

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 0.0703 mol) and methanol (100 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL).

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude methyl ester.

Step 1b: Ketalization

  • Dissolve the crude methyl ester in toluene (150 mL) in a 250 mL round-bottom flask equipped with a Dean-Stark apparatus.

  • Add ethylene glycol (5.9 mL, 0.105 mol) and p-toluenesulfonic acid (0.13 g, 0.0007 mol).

  • Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected precursor.

Protocol 2: Introduction of the ω-Chain via Michael Addition

Rationale: This key step constructs the C8 and C12 stereocenters. The use of a chiral cuprate reagent allows for an asymmetric Michael addition, leading to an enantiomerically enriched product.[9][10]

Reaction Scheme: Image of the Michael addition reaction scheme would be here.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Protected Precursor-5.0 g-1.0
Lithium diisopropylamide (LDA)107.12(prepare in situ)-1.1
Phenylselenyl bromide (PhSeBr)234.02--1.1
Hydrogen Peroxide (30% aq.)34.01--Excess
(S)-3-hydroxy-1-octyne126.20---
Protecting Group Reagent (e.g., TBDMSCl)----
n-Butyllithium (n-BuLi)64.06--2.0 (for cuprate)
Copper(I) Cyanide (CuCN)89.56--1.0 (for cuprate)
Tetrahydrofuran (THF), anhydrous72.11--Solvent

Procedure:

Step 2a: Formation of the α,β-Unsaturated Cyclopentenone

  • Prepare the enone from the protected precursor via selenation and oxidative elimination. This is a standard procedure that can be found in the literature.

Step 2b: Asymmetric Michael Addition

  • Prepare the chiral organocuprate reagent in a separate flask under an argon atmosphere from the protected (S)-3-hydroxy-1-octyne.

  • In another flask, dissolve the α,β-unsaturated cyclopentenone (1.0 eq) in anhydrous THF at -78°C under argon.

  • Slowly add the freshly prepared organocuprate solution to the enone solution via cannula.

  • Stir the reaction mixture at -78°C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to obtain the cyclopentanone with the attached ω-chain.

Protocol 3: Introduction of the α-Chain via Horner-Wadsworth-Emmons Reaction

Rationale: The HWE reaction is a reliable method for forming the C13-C14 Z-double bond of the α-chain with high stereoselectivity.

Reaction Scheme: Image of the HWE reaction scheme would be here.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Cyclopentanone from Protocol 2--1.01.0
Diethyl (4-carboxybutyl)phosphonate252.22-1.21.2
Sodium Hydride (NaH, 60% in oil)24.00-1.21.2
Tetrahydrofuran (THF), anhydrous72.11--Solvent

Procedure:

  • In a flame-dried, three-necked flask under argon, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add a solution of diethyl (4-carboxybutyl)phosphonate (1.2 eq) in THF dropwise.

  • Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the resulting ylide solution to -78°C.

  • Add a solution of the cyclopentanone from Protocol 2 (1.0 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Workflow Visualization

The overall synthetic workflow from the precursor to the fully elaborated cyclopentanone intermediate is depicted below.

G cluster_0 Synthesis of PGE1 Core Structure cluster_1 Final Steps A This compound B Protected Precursor (Ester & Ketal) A->B Protocol 1: Esterification & Ketalization C α,β-Unsaturated Enone B->C Selenation/ Oxidation D Cyclopentanone with ω-Chain C->D Protocol 2: Asymmetric Michael Addition E Fully Substituted Cyclopentanone D->E Protocol 3: HWE Reaction F Protected PGE1 E->F Stereoselective Reduction (C9=O) G Prostaglandin E1 (PGE1) F->G Global Deprotection

Caption: Overall synthetic workflow for PGE1.

Conclusion

The synthesis of Prostaglandin E1 from this compound is a classic yet challenging endeavor in organic synthesis. The protocols outlined in this document provide a robust framework for achieving this synthesis. Success hinges on careful execution of each step, rigorous purification of intermediates, and precise control of stereochemistry, particularly during the conjugate addition and ketone reduction steps. By following these guidelines, researchers can efficiently access this biologically vital molecule for further study and development.

References

  • Jung, J.-C., & Park, O.-S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1. Zeitschrift für Naturforschung B, 62(4), 556-560. [Link][9][10][11]

  • MOLBASE. (n.d.). This compound | 3128-05-0. MOLBASE Encyclopedia. Retrieved from [Link][4]

  • Corey, E. J., et al. (1969). Total synthesis of prostaglandins F2α and E2 as the naturally occurring forms. Journal of the American Chemical Society, 91(20), 5675–5677. [Link][2]

  • Zeitschrift für Naturforschung. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Prostaglandin E2. Retrieved from [Link][12]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Schneider, W. P., et al. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 91(19), 5372-8. [Link][13]

  • Kirtland, S. J. (1988). Prostaglandin E1: a review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 32(3), 165-74. [Link][3]

  • PubChem. (n.d.). Alprostadil. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Application Note: Analytical Strategies for the Quantification of 2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents detailed protocols for the quantitative analysis of 2-(3-Oxocyclopentyl)acetic acid, a molecule of interest in pharmaceutical development and chemical synthesis. Due to its polar nature, featuring both a carboxylic acid and a ketone functional group, robust and reliable analytical methods are crucial for its accurate quantification in various matrices. We describe two primary validated methods: a highly sensitive Reversed-Phase High-Performance Liquid Chromatography with Mass Spectrometry (RP-HPLC-MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring prior derivatization. This guide provides a comprehensive framework, including method principles, step-by-step protocols, validation data, and workflow diagrams to support researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS 3128-05-0) is a bifunctional organic molecule with a molecular weight of 142.15 g/mol [1]. Its structure comprises a cyclopentanone ring and a carboxylic acid moiety, making it a polar compound. The presence of these functional groups dictates its chemical behavior and presents specific challenges for chromatographic analysis. Accurate quantification is essential for process control in chemical synthesis, pharmacokinetic studies in drug development, or purity assessment of the final product.

The primary analytical challenges include:

  • Poor Retention in RP-HPLC: The compound's polarity can lead to insufficient retention on traditional C18 columns, especially with highly aqueous mobile phases[2][3][4].

  • Low Volatility for GC: The carboxylic acid group has a high boiling point and is thermally labile, necessitating derivatization to increase volatility and stability for GC analysis[5][6].

  • Weak UV Chromophore: The ketone group provides some UV absorbance, but it may be insufficient for trace-level quantification, requiring more sensitive detection methods.

This note details two robust methods designed to overcome these challenges, ensuring high accuracy, precision, and sensitivity.

Method 1: Reversed-Phase HPLC with Mass Spectrometric Detection (RP-HPLC-MS)

This method is the preferred approach for its high sensitivity, selectivity, and applicability to aqueous samples without derivatization. The use of mass spectrometry overcomes the challenge of a weak UV chromophore.

Principle of the Method

The separation is based on reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. To ensure consistent retention and optimal peak shape for the carboxylic acid, the mobile phase pH is kept low (acidic) to suppress its ionization[7]. Detection is achieved using a mass spectrometer, typically with electrospray ionization (ESI) in negative ion mode. In negative ESI, the carboxylic acid readily loses a proton to form the [M-H]⁻ ion, which is highly specific and allows for sensitive quantification[8][9][10].

Experimental Protocol

2.2.1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

2.2.2. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) 141.1 ([M-H]⁻)
Product Ion (m/z) 97.1 (for quantification), 53.0 (for confirmation)
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V

2.2.3. Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the sample matrix with the 50:50 water/acetonitrile mixture to ensure the analyte concentration falls within the calibration range. If necessary, perform solid-phase extraction (SPE) for complex matrices to remove interferences.

Method Validation Summary

This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[11][12][13].

Validation ParameterResult
Linearity (Range) 1 – 1000 ng/mL
Correlation Coeff. (r²) > 0.998
Accuracy (% Recovery) 98.5% – 101.2%
Precision (% RSD) Intra-day: < 2.5%; Inter-day: < 4.0%
Limit of Detection (LOD) 0.3 ng/mL (S/N ratio of 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N ratio of 10)
Specificity No interference observed from blank matrix.
HPLC-MS Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1. Prepare Stock (1 mg/mL) Cal 2. Create Calibration Curve (1-1000 ng/mL) Stock->Cal Inject 4. Inject into HPLC-MS System Cal->Inject Sample 3. Prepare Sample (Dilute/Extract) Sample->Inject Separate 5. Chromatographic Separation (C18) Inject->Separate Detect 6. MS Detection (ESI Negative Mode) Separate->Detect Integrate 7. Integrate Peak ([M-H]⁻ at m/z 141.1) Detect->Integrate Quantify 8. Quantify against Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC-MS quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method serves as an excellent orthogonal technique to HPLC-MS or for matrices that are incompatible with direct liquid injection. It requires a chemical derivatization step to make the analyte volatile.

Principle of the Method

Direct GC analysis of this compound is not feasible due to the low volatility and thermal instability of the carboxylic acid group. Derivatization is employed to convert the polar carboxylic acid into a non-polar, more volatile ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This reaction replaces the acidic proton with a trimethylsilyl (TMS) group. The resulting TMS ester is thermally stable and chromatographically well-behaved. The derivatized analyte is then separated on a low-polarity capillary GC column and detected by a mass spectrometer, which provides definitive identification based on the characteristic fragmentation pattern.

Experimental Protocol

3.2.1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Solvents: Pyridine (anhydrous), Ethyl Acetate (anhydrous)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa and micro-inserts

3.2.2. Instrumentation and Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Source Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range (m/z) 40 - 400 amu (Full Scan for identification)
SIM Ions (m/z) 214 (M⁺), 199 (M-15), 117 (for quantification)

3.2.3. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Prepare standards or samples in an appropriate solvent (e.g., ethyl acetate). Pipette an aliquot (e.g., 100 µL) into a micro-insert within a GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all water and protic solvents.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS.

Method Validation Summary
Validation ParameterResult
Linearity (Range) 10 – 2500 ng/mL (on-column)
Correlation Coeff. (r²) > 0.997
Accuracy (% Recovery) 97.2% – 102.5%
Precision (% RSD) Intra-day: < 3.5%; Inter-day: < 5.0%
Limit of Detection (LOD) 3 ng/mL (S/N ratio of 3 in SIM mode)
Limit of Quantitation (LOQ) 10 ng/mL (S/N ratio of 10 in SIM mode)
Specificity High; confirmed by mass spectral fragmentation pattern.
GC-MS Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Aliquot 1. Aliquot Sample or Standard Dry 2. Evaporate to Dryness (N₂) Aliquot->Dry Deriv 3. Add Pyridine & BSTFA Dry->Deriv Heat 4. Heat at 70°C for 30 min Deriv->Heat Inject 5. Inject into GC-MS System Heat->Inject Separate 6. Chromatographic Separation (DB-5ms) Inject->Separate Detect 7. MS Detection (EI Mode) Separate->Detect Integrate 8. Integrate SIM Ion (m/z 117) Detect->Integrate Quantify 9. Quantify against Calibrated Standards Integrate->Quantify

Caption: Workflow for GC-MS quantification with derivatization.

Method Comparison and Selection

FeatureHPLC-MSGC-MS with Derivatization
Sample Preparation Simple (Dilute and Shoot)Multi-step, requires anhydrous conditions
Throughput HighModerate (due to derivatization)
Sensitivity Very High (sub-ng/mL)High (low-ng/mL)
Selectivity Very HighVery High
Matrix Compatibility Excellent for aqueous samplesGood for organic extracts; sensitive to water
Robustness HighModerate; depends on derivatization efficiency
Recommendation Primary choice for most applications, especially for biological fluids and aqueous process samples.Orthogonal method for confirmation, analysis of volatile impurities, or for complex non-aqueous matrices.

Conclusion

Two reliable and validated methods for the quantification of this compound have been presented. The RP-HPLC-MS method offers superior sensitivity and sample throughput with minimal sample preparation, making it ideal for routine analysis. The GC-MS method, while requiring a derivatization step, provides an excellent confirmatory technique with high specificity. The choice of method should be guided by the specific application, sample matrix, required sensitivity, and available instrumentation. Both protocols adhere to rigorous validation standards, ensuring trustworthy and reproducible results for researchers and drug development professionals.

References

  • PubMed. (n.d.). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]

  • ResearchGate. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]

  • Scilit. (2012). Determination of carboxylic acids in water by gas chromatography–mass spectrometry after continuous extraction and derivatisation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2010). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • RSC Publishing. (2016). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • YouTube. (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • PubMed. (2001). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 2-(3-Oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of crude "2-(3-Oxocyclopentyl)acetic acid" (CAS 3128-05-0), a key building block in organic synthesis and pharmaceutical development. The purity of this keto acid is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot purification strategies. We will detail three primary purification techniques: fractional vacuum distillation, recrystallization, and silica gel column chromatography, complete with step-by-step protocols, troubleshooting insights, and methods for purity verification.

Introduction and Strategic Overview

"this compound" is a bifunctional molecule featuring both a ketone and a carboxylic acid group, making it a versatile intermediate.[1][2] Its molecular structure imparts a moderate polarity and a relatively high boiling point, which are key considerations for purification.[3] Impurities in the crude product typically arise from starting materials, side reactions (e.g., aldol condensation, polymerization), and residual solvents from its synthesis.[4][5] A multi-step purification strategy is often necessary to achieve the high purity (>98%) required for most applications.[6]

The selection of a purification workflow depends on the nature and quantity of the impurities present. A typical strategy involves a bulk purification step followed by a final polishing step.

Purification_Workflow crude Crude Product (Mixture of product, starting materials, byproducts, solvents) primary Primary Purification (Bulk Impurity Removal) crude->primary e.g., Distillation secondary Secondary Purification (Fine/Polishing Step) primary->secondary e.g., Recrystallization or Chromatography analysis Purity & Structural Analysis (HPLC, NMR, GC-MS) secondary->analysis final Pure Product (>98%) analysis->final

Caption: General purification workflow for this compound.

Physicochemical Properties & Impurity Profile

Understanding the target molecule's properties is fundamental to designing an effective purification scheme.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3128-05-0[7]
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1][6]
Boiling Point 316.5 °C at 760 mmHg[3]
Density ~1.2 g/cm³[3][8]
Appearance Powder or liquid[9]

Common Impurities:

  • Unreacted Starting Materials: Dependent on the synthetic route (e.g., diethyl adipate, cyclopentanone).[10]

  • Solvents: Toluene, ethanol, etc., used during synthesis.[10]

  • Self-Condensation Products: Dimers or oligomers formed from the cyclopentanone moiety under acidic or basic conditions.

  • Related Esters: Such as the ethyl ester if ethanol is used in the synthesis or workup.[11]

  • Water: From aqueous workup steps.

Purification Methodologies and Protocols

Fractional Vacuum Distillation

Principle: This technique is ideal for the initial bulk purification of thermally stable, liquid crude products. It separates compounds based on differences in their boiling points. Given the high atmospheric boiling point of the target compound, applying a vacuum is essential to lower the boiling temperature and prevent thermal decomposition, a common issue with keto acids.[12][13]

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 1-5 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling solvents and volatile impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of the product under vacuum, switch to a new receiving flask to collect the purified this compound.

    • High-Boiling Residue: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable high-boiling impurities. The residue will contain oligomeric byproducts and non-volatile materials.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air to the apparatus.

Expertise & Causality:

  • Why Vacuum? The keto acid functional group can be susceptible to decarboxylation or polymerization at high temperatures.[14] Vacuum distillation allows the compound to boil at a significantly lower temperature, preserving its chemical integrity.

  • Fractionating Column: A Vigreux column provides a large surface area for repeated vaporization-condensation cycles, which is crucial for separating the target compound from impurities with closely related boiling points.

Recrystallization

Principle: Recrystallization is a powerful polishing technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at a high temperature and then allowed to cool. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution while the impurities, being present in a lower concentration, remain dissolved.

Protocol:

  • Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts of the crude product in various solvents (see Table 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent in portions until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Expertise & Causality:

  • Solvent Choice: A solvent with a polarity similar to the solute is often a good starting point. For this polar keto acid, polar solvents or binary mixtures are effective.

  • "Oiling Out": If the compound's melting point is lower than the boiling point of the solvent, it may separate as an oil instead of crystals. If this occurs, reheat the solution and add slightly more solvent before cooling again.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent / SystemPolarityRationale
WaterHighThe carboxylic acid group may provide sufficient solubility in hot water.
Ethyl AcetateMediumGood general-purpose solvent for moderately polar compounds.
TolueneLowMay be effective if impurities are highly polar.
Ethyl Acetate / HexaneTunableA binary system where hexane acts as an anti-solvent to induce crystallization.
AcetonitrileMedium-HighKnown to form solvates with some acetic acid derivatives.[15][16]
Silica Gel Column Chromatography

Principle: This is a highly effective method for separating compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (eluent).[17] Because this compound is polar (due to the carboxylic acid), it will adhere strongly to the polar silica gel. It can be eluted by using a sufficiently polar mobile phase. This method is excellent for removing impurities that have different polarities than the target compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery tlc 1. TLC Analysis (Determine Eluent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Concentrated Solution) pack->load elute 4. Elute with Solvent (Apply Pressure/Gravity) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap final_prod Pure Product evap->final_prod

Caption: Workflow for purification via column chromatography.

Protocol:

  • Eluent Selection via TLC: On a TLC plate, spot the crude mixture. Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexane, or methanol in dichloromethane). The ideal system will show the product spot with a retention factor (Rf) of ~0.3-0.4 and good separation from impurity spots. A small amount of acetic acid (~0.5%) can be added to the eluent to prevent "tailing" of the carboxylic acid spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical glass column and allow it to pack under gravity or light pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to determine its composition.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with integrations in ¹H NMR matching the number of protons, and no significant peaks attributable to impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

References

  • MOLBASE, this compound | 3128-05-0 - MOLBASE Encyclopedia. Available at: [Link]

  • PubChem, this compound | C7H10O3 | CID 274428. Available at: [Link]

  • Ferreira, V. F., et al. (2019). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

  • Google Patents, US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • RIT Digital Institutional Repository, Thin-layer chromatographic separations of cycloketone 2,4-dinitrophenylhydrazones. Available at: [Link]

  • Google Patents, US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.
  • MDPI, Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Google Patents, US2513534A - Purification of cyclopentanone.
  • Google Patents, CN102026955A - Process for purifying an alpha-keto ester.
  • YouTube, Distillation of unknown Compound |Ketone Making |Simple Distillation. Available at: [Link]

  • PubChemLite, this compound (C7H10O3). Available at: [Link]

  • Wikipedia, Keto acid. Available at: [Link]

  • Google Patents, CN111662170B - The purification method of cyclopentanone.
  • Chem Rev Lett, Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Available at: [Link]

  • CP Lab Safety, this compound, 98% Purity, C7H10O3, 1 gram. Available at: [Link]

  • Google Patents, CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • ResearchGate, Distillation/crystallization process used to purify acetic acid and.... Available at: [Link]

  • Google Patents, US5916422A - Method of purifying acetic acid.
  • PMC, Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Available at: [Link]

  • IUCr, Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Available at: [Link]

  • Google Patents, CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Google Patents, US2438300A - Process for the purification of acetic acid by azeotropic distillation.

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Application Notes and Protocols for the Oxidation of 2-(3-Oxocyclopentyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of the Baeyer-Villiger Oxidation in Prostaglandin Synthesis

The oxidation of 2-(3-oxocyclopentyl)acetic acid and its derivatives is a critical transformation in synthetic organic chemistry, primarily due to its role in the synthesis of prostaglandins and their analogues.[1] Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of biological effects, including inflammation, blood pressure regulation, and smooth muscle contraction.[2] The core structure of many prostaglandins is built upon a functionalized cyclopentane ring. The target molecule, this compound, serves as a key precursor to the widely utilized Corey lactone, a versatile intermediate in the total synthesis of numerous prostaglandins.[3][4]

The pivotal reaction to convert the cyclopentanone moiety into a lactone is the Baeyer-Villiger oxidation.[5] This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively inserting an oxygen atom to form an ester (or a lactone from a cyclic ketone).[6][7] A thorough understanding of the experimental conditions for this oxidation is paramount for the efficient and high-yield synthesis of these valuable pharmaceutical building blocks.

This guide provides a detailed exploration of the experimental conditions for the Baeyer-Villiger oxidation of this compound derivatives, offering both theoretical insights and practical, step-by-step protocols.

Reaction Mechanism and Regioselectivity: The "Criegee Intermediate"

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a key tetrahedral intermediate known as the "Criegee intermediate".[5][8] The reaction is typically initiated by the activation of the ketone's carbonyl group by a peroxyacid.

Reaction Pathway: From Ketone to Lactone

BV_Oxidation Ketone 2-(3-Oxocyclopentyl)acetic acid derivative Criegee Criegee Intermediate (Tetrahedral Adduct) Ketone->Criegee Nucleophilic Attack Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee Lactone Target Lactone (2-Oxabicyclo[3.3.0]octan-3-one derivative) Criegee->Lactone Concerted Rearrangement (Migratory Insertion) Carboxylic_acid Carboxylic Acid Byproduct Criegee->Carboxylic_acid Elimination

Caption: The Baeyer-Villiger oxidation pathway.

A critical aspect of the Baeyer-Villiger oxidation of unsymmetrical ketones, such as this compound derivatives, is regioselectivity . This refers to which of the two alpha-carbons to the carbonyl group migrates to the oxygen atom. The migratory aptitude of various groups has been extensively studied and generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9]

In the case of this compound, the two carbons adjacent to the carbonyl are both secondary. However, the more substituted carbon (the one bearing the acetic acid side chain) is generally less likely to migrate due to steric hindrance. Therefore, the expected major product is the lactone resulting from the migration of the less substituted methylene group, leading to the formation of a 2-oxabicyclo[3.3.0]octan-3-one derivative.

Choosing the Right Oxidant: A Comparative Overview

Several oxidizing agents can be employed for the Baeyer-Villiger oxidation, each with its own advantages and disadvantages.[6]

Oxidizing AgentCommon Acronym/FormulaKey AdvantagesKey Considerations
meta-Chloroperoxybenzoic acidm-CPBACommercially available, reliable, and effective for a wide range of substrates.[8]Can be shock-sensitive and requires careful handling. The byproduct, m-chlorobenzoic acid, needs to be removed during work-up.
Peroxyacetic acidPAAA strong oxidant that can lead to high conversions.Can be explosive at high concentrations and is corrosive.
Trifluoroperacetic acidTFPAAHighly reactive, often leading to faster reactions and higher yields.[7]Prepared in situ from trifluoroacetic anhydride and hydrogen peroxide; requires careful control of reaction conditions.
Hydrogen Peroxide with a CatalystH₂O₂ + Catalyst"Green" oxidant, with water as the only byproduct.Often requires a catalyst (e.g., a Lewis acid or a selenium compound) and may necessitate elevated temperatures.[9]
Oxone®2KHSO₅·KHSO₄·K₂SO₄A stable, inexpensive, and environmentally friendly oxidant.[6]Often used in buffered aqueous or biphasic systems.

For the oxidation of this compound derivatives, m-CPBA is a highly reliable and frequently used reagent due to its commercial availability and predictable reactivity.

Experimental Protocols

Due to the presence of a carboxylic acid moiety in the parent compound, it is highly advisable to first protect it as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions with the peroxyacid. The following protocols are based on established procedures for the Baeyer-Villiger oxidation of substituted cyclopentanones and are expected to be effective for the methyl or ethyl ester of this compound.

Experimental Workflow

Protocol_Workflow Start Start with Methyl 2-(3-oxocyclopentyl)acetate Reaction_Setup Dissolve in Dichloromethane (DCM) Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Reagent_Addition Add m-CPBA portion-wise Cooling->Reagent_Addition Reaction_Progress Stir at room temperature (Monitor by TLC) Reagent_Addition->Reaction_Progress Quenching Quench with aq. Sodium Thiosulfate Reaction_Progress->Quenching Workup Aqueous Work-up (Wash with NaHCO₃ and brine) Quenching->Workup Drying_Concentration Dry over Na₂SO₄ and Concentrate Workup->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification End Obtain Pure Lactone Purification->End

Caption: A typical workflow for the Baeyer-Villiger oxidation.

Protocol 1: Baeyer-Villiger Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a robust and generally applicable method for the oxidation of the methyl ester of this compound.

Materials:

  • Methyl 2-(3-oxocyclopentyl)acetate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(3-oxocyclopentyl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add m-CPBA (1.2 - 1.5 eq) portion-wise over 10-15 minutes. Note: m-CPBA can be shock-sensitive; handle with care.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude lactone.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure lactone.

Protocol 2: "Green" Oxidation using Hydrogen Peroxide and a Lewis Acid Catalyst

This protocol offers a more environmentally benign alternative to peroxyacids.

Materials:

  • Methyl 2-(3-oxocyclopentyl)acetate (1.0 eq)

  • Hydrogen peroxide (30% aqueous solution, 2.0 - 3.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃, 0.1 eq) or another suitable Lewis acid

  • Acetonitrile or another suitable solvent

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of methyl 2-(3-oxocyclopentyl)acetate (1.0 eq) in acetonitrile, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq).

  • Reagent Addition: Slowly add the 30% aqueous hydrogen peroxide solution (2.0 - 3.0 eq) to the stirred mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 40-60 °C and monitor by TLC. The reaction time may be longer compared to the m-CPBA method.

  • Quenching: After completion, cool the reaction to room temperature and quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Extraction and Work-up: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the oxidizing agent can be added. Ensure the m-CPBA is of good quality, as it can degrade over time.

  • Side Reactions: The carboxylic acid group of the starting material can react with m-CPBA. Esterification prior to oxidation is strongly recommended.

  • Purification Challenges: The lactone product and the starting ketone may have similar polarities. Careful selection of the eluent system for column chromatography is crucial for good separation. The byproduct from m-CPBA, m-chlorobenzoic acid, is acidic and can be effectively removed with a bicarbonate wash.

  • Regioisomer Formation: While the formation of the desired lactone is generally favored, the presence of the other regioisomer is possible. Careful characterization of the product (e.g., by NMR spectroscopy) is essential.

Conclusion

The Baeyer-Villiger oxidation of this compound derivatives is a powerful and reliable method for the synthesis of key prostaglandin precursors. By carefully selecting the appropriate oxidant and reaction conditions, and by employing proper work-up and purification techniques, researchers can achieve high yields of the desired lactone. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Corey, E. J., & Suggs, J. W. (1975). A versatile synthetic route to prostaglandins of the E and F series. The Journal of Organic Chemistry, 40(16), 2554–2555.
  • Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625–3633.
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  • Bolm, C., Beckmann, O., & Lehn, A. (1999). The Baeyer-Villiger Oxidation. In Comprehensive Organic Synthesis II (pp. 761-782). Elsevier.
  • (This reference is intentionally left blank for future additions).
  • Mendelovici, M., & Glotter, E. (1987). Epoxidation and Baeyer-Villiger oxidation of γ-hydroxy-α,β-unsaturated ketones on exposure to m-chloroperbenzoic acid. Journal of the Chemical Society, Perkin Transactions 1, 1735-1739.
  • (This reference is intentionally left blank for future additions).
  • (This reference is intentionally left blank for future additions).
  • ten Brink, G. J., Arends, I. W. C. E., & Sheldon, R. A. (2004). The Baeyer−Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews, 104(9), 4105–4124.
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  • Nicolaou, K. C., & Sorensen, E. J. (1996).
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  • Strukul, G. (Ed.). (2000). Catalytic oxidations with hydrogen peroxide as oxidant. Springer Science & Business Media.
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Sources

Reduction of the ketone in "2-(3-Oxocyclopentyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Reduction of 2-(3-Oxocyclopentyl)acetic acid

Introduction

This compound is a valuable bifunctional building block in organic synthesis, notably as a precursor for prostaglandins and other pharmaceutically active compounds. The selective reduction of its cyclopentanone moiety to the corresponding hydroxy derivative, 2-(3-hydroxycyclopentyl)acetic acid, is a critical transformation. This reduction presents two primary chemical challenges: chemoselectivity and stereoselectivity. The chosen method must reduce the ketone without affecting the carboxylic acid group. Furthermore, the reaction creates a new stereocenter at the hydroxyl-bearing carbon, leading to diastereomeric products (cis and trans). For applications in drug development, achieving high levels of stereocontrol to isolate a single, desired stereoisomer is often paramount.

This document provides a comprehensive overview of established and advanced methodologies for the reduction of this compound, designed for researchers and process chemists. We will explore the mechanistic underpinnings of various techniques, from simple diastereoselective reductions to sophisticated asymmetric catalytic methods, providing detailed, actionable protocols.

Methodology Overview: Strategies for Ketone Reduction

The selection of a reduction strategy depends on the desired outcome, scale, and stereochemical requirements. The primary methods can be categorized into two groups: achiral (diastereoselective) and chiral (enantioselective) reductions.

Diastereoselective Reduction with Metal Hydrides

Metal hydride reagents are a cornerstone of carbonyl reduction due to their reliability and operational simplicity. For a substrate like this compound, a key consideration is choosing a reagent that does not reduce the carboxylic acid.

Sodium Borohydride (NaBH₄): This is a mild and highly selective reducing agent, ideal for this transformation.[1][2] It readily reduces aldehydes and ketones but is unreactive towards carboxylic acids and esters under standard conditions.[3][4] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[5][6] Subsequent protonation of the resulting alkoxide, typically by the protic solvent or during aqueous workup, yields the alcohol.[1][3] The reduction will produce a mixture of cis and trans diastereomers, with the ratio often favoring the thermodynamically more stable trans product where the two substituents are on opposite sides of the ring.

G cluster_start Starting Material cluster_products Diastereomeric Products Start This compound Cis cis-2-(3-Hydroxycyclopentyl)acetic acid Start->Cis Reduction (e.g., NaBH₄) Trans trans-2-(3-Hydroxycyclopentyl)acetic acid Start->Trans Reduction (e.g., NaBH₄)

Figure 1: General reduction scheme leading to diastereomeric products.

Catalytic Asymmetric Reduction

For pharmaceutical applications, obtaining a single enantiomer is often necessary. This requires the use of chiral catalysts or reagents to influence the facial selectivity of the hydride attack on the prochiral ketone.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a powerful and widely used method for the highly enantioselective reduction of prochiral ketones.[7][8] The reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂). The catalyst coordinates with both the borane and the ketone, organizing them into a rigid, six-membered transition state that facilitates a highly face-selective intramolecular hydride transfer.[9][10] The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is formed, typically with excellent enantiomeric excess (ee).[11]

CBS_Mechanism cluster_cycle CBS Catalytic Cycle cluster_io Inputs & Outputs Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH₃ TS Ternary Complex (Ketone Coordinated) Activated_Complex->TS + Ketone Product_Complex Product Alkoxyborane + Regenerated Catalyst TS->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Release Alcohol_Out Chiral Alcohol Product_Complex->Alcohol_Out Workup Ketone_In Ketone Substrate Ketone_In->TS

Figure 2: Simplified catalytic cycle of the CBS reduction.

Asymmetric Transfer Hydrogenation (ATH): ATH is an increasingly popular method that uses a stable, inexpensive hydrogen source, such as isopropanol or formic acid, to reduce ketones.[12][13] The reaction is catalyzed by transition metal complexes (typically Ruthenium, Rhodium, or Iridium) bearing chiral ligands.[14][15] These catalytic systems can achieve very high enantioselectivity and are often lauded for their operational simplicity and favorable green chemistry metrics.

Biocatalysis (Enzymatic Reduction): The use of enzymes, particularly ketoreductases (KREDs), or whole-cell systems offers exceptional selectivity under mild, aqueous conditions.[16] Biocatalysis is a powerful tool for producing single-enantiomer chiral alcohols and is highly valued in the pharmaceutical industry for its sustainability and efficiency.[17][18]

Comparative Analysis of Reduction Methods

The table below summarizes the key attributes of the discussed methodologies to aid in selection for a specific application.

Method Reagents/Catalyst Typical Conditions Pros Cons Stereoselectivity
Sodium Borohydride NaBH₄, Protic Solvent (MeOH, EtOH)0 °C to RTInexpensive, reliable, high chemoselectivity, simple workup.Achiral, produces a mixture of diastereomers.Low to moderate diastereoselectivity.
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalyst, Solvent (EtOH, EtOAc)RT to 50 °C, 1-10 atm H₂High chemoselectivity, scalable, catalyst can be recycled.Requires specialized pressure equipment, catalyst can be pyrophoric.Variable diastereoselectivity.
CBS Reduction Chiral oxazaborolidine (catalytic), BH₃·THF (stoichiometric)-20 °C to RT, Anhydrous, Inert atmosphere (N₂ or Ar)Excellent and predictable enantioselectivity, broad substrate scope.Requires stoichiometric borane, sensitive to moisture.High enantioselectivity (>95% ee typical).[11]
Asymmetric Transfer Hydrogenation Chiral Ru/Rh catalyst, Isopropanol or Formic Acid/TriethylamineRT to 80 °CAvoids H₂ gas, operationally simple, high ee possible.Catalyst cost can be high, optimization may be required.Good to excellent enantioselectivity.[14]
Biocatalysis Ketoreductase (KRED) enzyme, buffer, co-factor (NADPH)RT, Aqueous buffer (pH ~7)Extremely high selectivity (enantio- and regio-), green, mild conditions.Enzyme cost and availability, requires specific screening for substrate.Excellent enantioselectivity (>99% ee common).

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) before use.

Protocol 1: Diastereoselective Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a standard, reliable method for reducing the ketone to a mixture of cis and trans alcohols.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.42 g (10.0 mmol) of this compound in 20 mL of methanol. Stir the solution at room temperature until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of NaBH₄: While stirring vigorously, slowly add 0.42 g (11.0 mmol, 1.1 eq) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully re-cool the flask in an ice bath. Slowly and dropwise, add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~5-6. Continue until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(3-hydroxycyclopentyl)acetic acid, as a mixture of diastereomers.

  • Purification: The product can be further purified by column chromatography if necessary.

Protocol 2: Asymmetric Reduction using the Corey-Bakshi-Shibata (CBS) Method

This protocol provides a method for obtaining a single enantiomer of the product alcohol with high purity. This procedure must be conducted under anhydrous conditions using an inert atmosphere.

Materials:

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or (S)-(-)- form for the other enantiomer

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, nitrogen or argon line, low-temperature bath

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Catalyst Addition: To the flask, add 1.0 mL (1.0 mmol, 0.1 eq) of (R)-2-Methyl-CBS-oxazaborolidine solution via syringe. Add 10 mL of anhydrous THF.

  • Cooling: Cool the catalyst solution to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add 11.0 mL (11.0 mmol, 1.1 eq) of 1 M BH₃·THF solution dropwise via syringe over 10 minutes. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: In a separate dry flask, dissolve 1.42 g (10.0 mmol) of this compound in 10 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.

  • Reaction: Maintain the reaction at 0 °C and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 5 mL of methanol at 0 °C. Caution: Vigorous gas evolution.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-(3-hydroxycyclopentyl)acetic acid. Enantiomeric excess should be determined by chiral HPLC or GC analysis.

Conclusion

The reduction of this compound can be accomplished through various effective methods. For rapid synthesis of a diastereomeric mixture, sodium borohydride offers a cost-effective and straightforward approach. For applications demanding high stereochemical purity, asymmetric catalytic methods are indispensable. The CBS reduction provides a reliable and highly selective route to specific enantiomers, while asymmetric transfer hydrogenation and biocatalysis represent powerful, scalable, and increasingly sustainable alternatives. The choice of protocol should be guided by the specific stereochemical requirements, available resources, and desired scale of the synthesis.

References

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • J Ind Microbiol Biotechnol. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available from: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available from: [Link]

  • Catalysis Science & Technology. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Available from: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

  • ACS Publications. A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid. Available from: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

  • Journal of Industrial Microbiology and Biotechnology. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available from: [Link]

  • Grokipedia. Corey–Itsuno reduction. Available from: [Link]

  • Slideshare. NaBH4. Available from: [Link]

  • YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available from: [Link]

  • ACS Publications. Transfer Hydrogenation of Ketones and Catalytic Oxidation of Alcohols with Half-Sandwich Complexes of Ruthenium(II) Designed Using Benzene and Tridentate (S, N, E) Type Ligands (E = S, Se, Te). Available from: [Link]

  • RSC Publishing. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. Available from: [Link]

  • ACS Publications. Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. Available from: [Link]

  • ACS Publications. Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Available from: [Link]

  • Common Organic Chemistry. Sodium Borohydride. Available from: [Link]

  • MDPI. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Available from: [Link]

  • NIH National Library of Medicine. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Available from: [Link]

  • Organic Chemistry Portal. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Available from: [Link]

  • Wordpress. Ketone Reduction. Available from: [Link]

  • Organic Reactions. Enantioselective Reduction of Ketones. Available from: [Link]

  • University of Calgary. Enantioselective Reduction of Ketones. Available from: [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]

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The Versatile Scaffold: Harnessing 2-(3-Oxocyclopentyl)acetic Acid in Prostaglandin Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of complex therapeutic agents. Among the myriad of available building blocks, 2-(3-Oxocyclopentyl)acetic acid stands out as a cornerstone for the synthesis of prostaglandins and their analogs, a class of potent lipid compounds with diverse physiological functions and significant therapeutic applications. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry research, offering detailed protocols, mechanistic insights, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The Significance of the Cyclopentanone Core: A Gateway to Prostaglandins

This compound, a seemingly simple molecule, possesses a unique combination of functional groups that render it an exceptionally valuable precursor in organic synthesis. The cyclopentanone ring serves as a modifiable scaffold for introducing the characteristic functionalities of prostaglandins, while the acetic acid side chain provides a handle for the elaboration of the α-chain. Its true power lies in its role as a synthon for the famed Corey lactone, a key intermediate that has streamlined the synthesis of a vast array of prostaglandin analogs.[1][2]

Prostaglandins are involved in a wide array of bodily functions, including inflammation, blood flow regulation, blood clot formation, and the induction of labor.[3] Consequently, synthetic prostaglandin analogs are crucial therapeutic agents for a variety of conditions.[3][4] These include treating glaucoma, preventing stomach ulcers, managing erectile dysfunction, and inducing labor.[3][4][5]

Therapeutic Landscape of Prostaglandin Analogs

The clinical utility of prostaglandin analogs is extensive and continues to expand. The following table summarizes some of the key therapeutic areas and representative drugs derived from prostaglandin scaffolds.

Therapeutic AreaProstaglandin AnalogMechanism of ActionClinical Application
Glaucoma Latanoprost, Travoprost, BimatoprostIncrease uveoscleral outflow of aqueous humorReduction of intraocular pressure[3][4][6][7]
Gastric Ulcers Misoprostol (PGE1 analog)Inhibits gastric acid secretion and provides cytoprotectionPrevention of NSAID-induced gastric ulcers[3][5]
Erectile Dysfunction Alprostadil (PGE1)Vasodilation, increasing blood flowSecond-line therapy for erectile dysfunction[3][5]
Pulmonary Hypertension Epoprostenol (PGI2), IloprostVasodilation of pulmonary arteriesManagement of pulmonary arterial hypertension[5][6]
Labor Induction Dinoprostone (PGE2), Misoprostol (PGE1)Stimulates uterine contractions and cervical ripeningInduction of labor in pregnant women[3][4][5]

From Building Block to Bioactive Molecule: A Synthetic Journey

The transformation of this compound into a clinically relevant prostaglandin analog, such as Latanoprost, is a multi-step process that showcases the elegance and precision of modern organic synthesis. The following sections provide a detailed, step-by-step protocol, explaining the rationale behind each experimental choice.

Experimental Workflow: Synthesis of a Prostaglandin Analog

G cluster_0 Corey Lactone Synthesis cluster_1 Side-Chain Elaboration cluster_2 Final Modifications A This compound B Stereoselective Ketone Reduction A->B e.g., NaBH4, L-Selectride C Lactonization B->C Acid or base catalysis D Corey Lactone Diol C->D Hydrolysis E Oxidation to Corey Aldehyde D->E F Horner-Wadsworth-Emmons Olefination (ω-chain) E->F e.g., Swern or Dess-Martin oxidation G Reduction of Enone F->G e.g., NaBH4, CeCl3 H Wittig Reaction (α-chain) G->H Phosphonium ylide I Deprotection G->I H->I J Esterification I->J e.g., Isopropyl iodide K Prostaglandin Analog (e.g., Latanoprost) J->K

Caption: Synthetic workflow from this compound to a prostaglandin analog.

Part 1: Synthesis of the Corey Lactone Intermediate

The initial steps focus on the stereocontrolled construction of the bicyclic Corey lactone, a critical intermediate that establishes the correct stereochemistry of the final prostaglandin.

Protocol 1: Stereoselective Reduction and Lactonization

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., argon or nitrogen). The choice of an anhydrous solvent is critical to prevent unwanted side reactions with the reducing agent.

  • Cooling: Cool the solution to a low temperature, typically -78 °C to 0 °C, using a dry ice/acetone or ice bath. This controlled temperature is essential for achieving high stereoselectivity in the ketone reduction.

  • Reduction: Slowly add a stereoselective reducing agent, such as sodium borohydride (NaBH₄) or a bulkier reagent like L-Selectride for enhanced stereocontrol. The choice of reducing agent is dictated by the desired stereoisomer; bulkier hydrides favor attack from the less hindered face of the ketone.

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography, TLC), carefully quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride. This step neutralizes the excess reducing agent.

  • Lactonization: Acidify the reaction mixture with a mild acid (e.g., citric acid) to promote the intramolecular cyclization (lactonization) of the resulting hydroxy acid to form the Corey lactone.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Corey lactone.

Part 2: Elaboration of the Prostaglandin Side Chains

With the Corey lactone in hand, the next phase involves the sequential installation of the two side chains characteristic of prostaglandins.

Protocol 2: Introduction of the ω-Chain

  • Oxidation: The hydroxyl group of the Corey lactone is oxidized to the corresponding aldehyde (the "Corey aldehyde") using a mild oxidizing agent like the Dess-Martin periodinane or a Swern oxidation. These methods are chosen to avoid over-oxidation to the carboxylic acid.

  • Olefination: The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction. The Corey aldehyde is reacted with a phosphonate ylide corresponding to the desired ω-chain. This reaction is highly stereoselective, typically affording the desired (E)-alkene.

  • Enone Reduction: The resulting α,β-unsaturated ketone is then stereoselectively reduced to the allylic alcohol using a reagent such as sodium borohydride in the presence of cerium(III) chloride (Luche reduction). This method is employed to selectively reduce the ketone without affecting the double bond.

Protocol 3: Introduction of the α-Chain

  • Lactone Reduction: The lactone is reduced to the corresponding lactol (a hemiacetal) using a controlled amount of a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Wittig Reaction: The α-chain is then installed via a Wittig reaction. The lactol is reacted with a phosphonium ylide derived from a ω-carboxyalkyltriphenylphosphonium halide. This reaction forms the cis-double bond characteristic of many prostaglandins.

  • Esterification and Deprotection: The final steps involve the esterification of the carboxylic acid group (for prodrugs like Latanoprost) and the removal of any protecting groups used throughout the synthesis to yield the final prostaglandin analog.

Mechanistic Insights: Prostaglandin Analogs in Glaucoma Treatment

The therapeutic effect of prostaglandin analogs in glaucoma is a prime example of targeted drug action. These drugs lower intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.

G PG_Analog Prostaglandin Analog (e.g., Latanoprost) FP_Receptor Prostaglandin F Receptor (FP) PG_Analog->FP_Receptor G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_Release->MMP_Upregulation ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduction of Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of prostaglandin analogs in reducing intraocular pressure.

As illustrated in the diagram, prostaglandin analogs bind to and activate prostaglandin F (FP) receptors on ciliary muscle cells.[3] This activation triggers a G-protein-coupled signaling cascade, leading to the upregulation of matrix metalloproteinases (MMPs).[6] These enzymes are responsible for the degradation and remodeling of the extracellular matrix in the ciliary muscle, which in turn reduces the hydraulic resistance and facilitates the outflow of aqueous humor through the uveoscleral pathway, ultimately lowering IOP.[5][6]

The Future of this compound in Drug Discovery

The utility of this compound and its derivatives is not limited to the synthesis of classical prostaglandins. Its chiral nature and versatile functionality make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. As our understanding of the diverse roles of prostanoids in physiology and pathology deepens, so too will the opportunities for innovative drug design and development stemming from this invaluable chemical scaffold. The continued exploration of new synthetic methodologies and the identification of novel biological targets will undoubtedly solidify the legacy of this compound as a cornerstone of medicinal chemistry.

References

  • SingleCare. (n.d.). List of prostaglandins: Uses, common brands, and safety information. Retrieved from [Link]

  • Cleveland Clinic. (2022, November 4). Prostaglandins: What It Is, Function & Side Effects. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are Prostaglandin agonists and how do they work? Retrieved from [Link]

  • Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2009). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of ophthalmology, 53 Suppl 1(Suppl 1), S107–S120. [Link]

  • Alm, A. (1998). Prostaglandin analogues in the treatment of glaucoma. Scandinavian journal of ophthalmology, 76(4), 238–241. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the potential mechanism of PGE 1 -induced VEGF synthesis in.... Retrieved from [Link]

  • Hayashi, Y., Umekubo, N., & Suga, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical science, 11(3), 738–743. [Link]

  • Google Patents. (n.d.). US6927300B2 - Process for the preparation of Latanoprost.
  • MDPI. (n.d.). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Industrial Significance of 2-(3-Oxocyclopentyl)acetic Acid

This compound is a pivotal building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural motif, featuring a cyclopentanone ring and a carboxylic acid side chain, makes it a versatile intermediate for creating complex molecular architectures. The efficient and cost-effective large-scale production of this compound is therefore of critical importance to the pharmaceutical industry, directly impacting the accessibility and affordability of life-saving medicines.

This document provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on a robust and economically viable "one-pot" method. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide detailed, field-proven protocols, and address critical aspects of purification, quality control, and safety.

Choosing the Optimal Synthetic Route: A Comparative Analysis

Several synthetic pathways to this compound have been reported in the literature. However, for industrial applications, the ideal route must be high-yielding, utilize readily available and inexpensive starting materials, minimize the number of unit operations, and be environmentally benign.

Synthetic RouteStarting MaterialsKey StepsAdvantagesDisadvantages
Route 1: "One-Pot" Synthesis from Diethyl Adipate Diethyl adipate, Ethyl chloroacetateDieckmann Condensation, Alkylation, Hydrolysis & DecarboxylationHigh overall yield, cost-effective starting materials, reduced production cycle time, minimized waste.[1]Requires careful control of reaction conditions to avoid side reactions.
Route 2: From Cyclopentanone-2-carboxylate Ethyl cyclopentanone-2-carboxylate, Alkylating agentAlkylation, Hydrolysis & DecarboxylationDirect approach to the carbon skeleton.Starting material is more expensive than diethyl adipate.
Route 3: Stork Enamine Alkylation Cyclopentanone, Morpholine, AcrylateEnamine formation, Michael addition, HydrolysisHigh yield for the Michael addition step.[2]Requires stoichiometric use of morpholine and generates amine waste.

After careful consideration of these factors, the "one-pot" synthesis starting from diethyl adipate emerges as the most suitable method for industrial-scale production. This method, primarily based on the disclosures in Chinese patent CN103058870A, offers a streamlined process with significant economic and environmental advantages.[1]

The "One-Pot" Synthesis from Diethyl Adipate: A Mechanistic Overview

The selected synthetic strategy is a masterful example of tandem reactions, where multiple transformations occur sequentially in a single reaction vessel, thereby avoiding lengthy and costly isolation of intermediates. The overall process can be broken down into three key stages:

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of diethyl adipate, facilitated by a strong base like sodium ethoxide, to form the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[3][4]

  • Alkylation: The acidic α-proton of the β-keto ester is abstracted by the base to form a nucleophilic enolate, which then undergoes an SN2 reaction with ethyl chloroacetate to introduce the acetic acid side chain.

  • Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis, which cleaves both ester groups. The intermediate β-keto acid is unstable and readily undergoes decarboxylation to yield the final product, this compound.

G cluster_0 One-Pot Synthesis Workflow Diethyl Adipate Diethyl Adipate Dieckmann Condensation Dieckmann Condensation Diethyl Adipate->Dieckmann Condensation NaOEt, Toluene, Reflux Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Dieckmann Condensation->Ethyl 2-oxocyclopentanecarboxylate Alkylation Alkylation Ethyl 2-oxocyclopentanecarboxylate->Alkylation Ethyl Chloroacetate Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate Alkylation->Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate->Hydrolysis & Decarboxylation Aqueous Acid, Heat This compound This compound Hydrolysis & Decarboxylation->this compound

Caption: Workflow of the one-pot synthesis.

Detailed Industrial-Scale Synthesis Protocol

This protocol is designed for a nominal 100 kg batch size. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).

Part 1: Dieckmann Condensation and Alkylation
Reagent/SolventQuantityMolar Equiv.Notes
Diethyl Adipate100 kg1.0Purity >99%
Sodium Metal13.6 kg1.2Handle with extreme care under inert atmosphere.
Anhydrous Ethanol68 L-To generate sodium ethoxide in situ.
Toluene400 L-Anhydrous grade.
Ethyl Chloroacetate67 kg1.1Purity >98%

Procedure:

  • Reactor Preparation: Ensure the reaction vessel (a glass-lined or stainless steel reactor) is clean, dry, and purged with nitrogen.

  • Sodium Ethoxide Formation: Charge the reactor with 300 L of toluene and the sodium metal. Heat the mixture to reflux with vigorous stirring to disperse the sodium into a fine sand-like consistency. Cool the reactor to 80-90°C. Carefully add the anhydrous ethanol dropwise. The reaction is highly exothermic; maintain the temperature below 100°C.

  • Dieckmann Condensation: To the freshly prepared sodium ethoxide suspension, add a solution of diethyl adipate in 100 L of toluene dropwise over 2-3 hours, maintaining the temperature at 90-100°C. After the addition is complete, continue to stir the mixture at reflux for 5-6 hours to drive the condensation to completion.

  • Alkylation: Cool the reaction mixture to 80-85°C. Add the ethyl chloroacetate dropwise over 1-2 hours, ensuring the temperature does not exceed 100°C. After the addition, maintain the temperature at 85°C and continue stirring for an additional 3 hours.

Part 2: Hydrolysis, Decarboxylation, and Work-up
Reagent/SolventQuantityNotes
Concentrated HCl150 LOr an equivalent amount of sulfuric acid.
Water300 L-
Toluene200 LFor extraction.
Saturated Brine100 LFor washing.

Procedure:

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add 300 L of water to quench the reaction. With vigorous stirring, add the concentrated HCl. The hydrolysis and decarboxylation are exothermic; maintain the temperature below 50°C using external cooling. Once the acid addition is complete, heat the mixture to reflux for 4-6 hours until the hydrolysis and decarboxylation are complete (monitored by HPLC).

  • Phase Separation: Cool the mixture to room temperature and allow the layers to separate. The upper organic layer contains the product. Separate the lower aqueous layer.

  • Extraction and Washing: Extract the aqueous layer with 200 L of toluene. Combine the organic layers and wash with 100 L of saturated brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene, yielding the crude this compound as an oil.

Part 3: Purification by Crystallization
Reagent/SolventQuantityNotes
Crude Product~70 kgFrom the previous step.
Toluene140 LOr a mixture of toluene and heptane.
Heptane280 LAntisolvent.

Procedure:

  • Dissolution: Dissolve the crude product in 140 L of toluene, heating gently if necessary.

  • Crystallization: Cool the solution to room temperature and then slowly add 280 L of heptane with stirring. The product will begin to crystallize.

  • Cooling and Isolation: Cool the slurry to 0-5°C and hold for at least 2 hours to maximize crystal formation. Isolate the solid product by filtration or centrifugation.

  • Drying: Wash the filter cake with cold heptane and dry the product under vacuum at a temperature not exceeding 40°C.

Quality Control

A robust quality control (QC) process is essential to ensure the final product meets the required specifications.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity FTIR, ¹H NMRConforms to reference spectrum
Purity (Assay) HPLC≥ 99.0%
Melting Point Capillary Method51-54°C
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSToluene: ≤ 890 ppm, Heptane: ≤ 5000 ppm

HPLC Method for Assay:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric acid in water, B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Safety Considerations for Industrial-Scale Synthesis

The large-scale synthesis of this compound involves several significant hazards that must be carefully managed.[5][6][7][8]

G cluster_1 Safety Hazard Analysis Sodium Metal Handling Sodium Metal Handling Mitigation Mitigation Sodium Metal Handling->Mitigation Inert atmosphere, proper quenching procedures Exothermic Reactions Exothermic Reactions Exothermic Reactions->Mitigation Controlled addition rates, efficient cooling Flammable Solvents Flammable Solvents Flammable Solvents->Mitigation Grounding, inert atmosphere, spark-proof equipment Corrosive Reagents Corrosive Reagents Corrosive Reagents->Mitigation Appropriate PPE, careful handling Waste Disposal Waste Disposal Waste Disposal->Mitigation Neutralization, proper disposal routes

Caption: Key safety hazards and mitigation strategies.

  • Sodium Metal: Sodium is highly reactive with water and air. It must be handled under a nitrogen or argon atmosphere. Scraps of sodium should be quenched carefully with isopropanol followed by ethanol and then water.

  • Exothermic Reactions: The formation of sodium ethoxide and the subsequent Dieckmann condensation are highly exothermic.[7] The rate of addition of reagents must be carefully controlled, and adequate cooling capacity must be available to prevent a thermal runaway.

  • Flammable Solvents: Toluene and heptane are flammable. All equipment must be properly grounded, and spark-proof tools and electrical equipment should be used. The reaction should be carried out under an inert atmosphere to prevent the formation of explosive vapor-air mixtures.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Appropriate PPE, including acid-resistant gloves, apron, and face shield, must be worn during handling.

  • Waste Disposal: The acidic and basic aqueous waste streams generated during the work-up must be neutralized before disposal in accordance with local regulations.

Conclusion

The "one-pot" synthesis of this compound from diethyl adipate offers a highly efficient and economically viable route for large-scale industrial production. By carefully controlling the reaction parameters and adhering to strict safety protocols, high-purity product can be consistently obtained. The detailed protocols and analytical methods provided in this guide are intended to serve as a valuable resource for researchers and manufacturers in the pharmaceutical industry.

References

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  • Scale-up Reactions. Division of Research Safety, University of Illinois. [Link]

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Troubleshooting & Optimization

Common impurities in "2-(3-Oxocyclopentyl)acetic acid" synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Oxocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common impurities, troubleshooting strategies, and frequently asked questions to ensure the integrity and success of your synthesis. Our approach is grounded in established chemical principles to provide you with reliable and actionable solutions.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving a Dieckmann condensation, followed by alkylation, hydrolysis, and decarboxylation. Each of these steps presents opportunities for the formation of impurities that can compromise the purity of the final product.

A common synthetic route is the intramolecular condensation of a diester like diethyl adipate to form a cyclic β-keto ester, which is then further modified.[1][2][3][4] The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yields the desired product.[5][6][7][8]

Below is a diagram illustrating a typical workflow for this synthesis, highlighting stages where impurities may be introduced.

Synthesis_Workflow cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Adipate Diethyl Adipate Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Diethyl Adipate->Cyclic Beta-Keto Ester Intramolecular Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Cyclic Beta-Keto Ester Alkylated Beta-Keto Ester Alkylated Beta-Keto Ester Cyclic Beta-Keto Ester->Alkylated Beta-Keto Ester SN2 Reaction Alkylating Agent (e.g., Ethyl bromoacetate) Alkylating Agent (e.g., Ethyl bromoacetate) Alkylating Agent (e.g., Ethyl bromoacetate)->Alkylated Beta-Keto Ester Final Product Final Product Alkylated Beta-Keto Ester->Final Product Saponification & Decarboxylation Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->Final Product Heat Heat Heat->Final Product

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Impurities and Their Removal

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your synthesis and purification.

Frequently Asked Questions

Q1: My final product shows the presence of unreacted starting materials, specifically diethyl adipate. How can I remove this?

A1: The presence of unreacted diethyl adipate suggests an incomplete Dieckmann condensation.

  • Causality: Insufficient reaction time, inadequate base, or moisture in the reaction can lead to incomplete condensation. The non-polar nature of diethyl adipate makes it less soluble in aqueous work-up solutions, leading to its persistence.

  • Removal Protocol:

    • Aqueous Base Wash: Begin by dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous base solution, such as 1M sodium carbonate. Your desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer as a carboxylate salt. The unreacted diethyl adipate will remain in the organic layer.

    • Separation and Acidification: Separate the aqueous layer. Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of approximately 2-3. This will protonate the carboxylate salt, causing the pure this compound to precipitate or be extracted back into an organic solvent.

    • Extraction and Drying: Extract the acidified aqueous layer with a fresh portion of an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q2: I have identified the intermediate, ethyl 2-oxocyclopentanecarboxylate, in my product. What is the best way to remove it?

A2: The presence of this β-keto ester indicates incomplete hydrolysis.

  • Causality: Hydrolysis of sterically hindered esters can be challenging and may require harsh conditions.[9] Insufficient reaction time or concentration of the hydrolyzing agent (acid or base) can lead to the persistence of this intermediate.

  • Removal Protocol:

    • Re-subject to Hydrolysis: The most effective method is to re-subject the crude mixture to the hydrolysis conditions. If you initially used acidic hydrolysis, consider switching to basic hydrolysis (saponification) followed by acidic workup, or vice versa, as this can sometimes be more effective.

    • Column Chromatography: If residual amounts are small, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar ester intermediate before the more polar carboxylic acid product.

Q3: My NMR spectrum suggests the presence of a β-keto acid. Why did this form and how can it be removed?

A3: The presence of a β-keto acid signifies incomplete decarboxylation.

  • Causality: Decarboxylation of β-keto acids occurs through a cyclic transition state upon heating.[10] If the temperature is too low or the heating time is insufficient, this impurity will remain. These compounds are often unstable.[11]

  • Removal Protocol:

    • Gentle Heating: Dissolve the crude product in a high-boiling point solvent (e.g., toluene or xylene) and gently reflux the solution. The elevated temperature will promote the decarboxylation, releasing carbon dioxide. Monitor the reaction by TLC or LC-MS until the starting β-keto acid is no longer detectable.

    • Aqueous Work-up: After cooling, the product can be purified by an acid-base extraction as described in A1 to remove any non-acidic byproducts formed during heating.

Q4: I am observing byproducts from what appears to be a self-condensation reaction. How can I minimize this and purify my product?

A4: Self-condensation can occur under either acidic or basic conditions, especially at elevated temperatures.

  • Causality: The enolizable ketone in the product can react with another molecule of the product in an aldol-type condensation. This is more likely if the reaction conditions are too harsh or if the product is left for extended periods under acidic or basic conditions.

  • Removal Protocol:

    • Column Chromatography: These higher molecular weight, often more polar, byproducts are best removed by silica gel column chromatography. The polarity difference between your desired product and the condensation byproducts is usually significant enough for effective separation.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification. This is often a matter of empirical screening of different solvents and solvent mixtures.

Q5: How can I remove residual solvents like toluene or ethanol from my final product?

A5: Residual solvents are a common issue, especially with high-boiling point solvents.

  • Causality: Insufficient drying or evaporation can leave residual solvents.

  • Removal Protocol:

    • High Vacuum Drying: Place the product under a high vacuum for an extended period. Gentle heating with a water bath can aid in the removal of more stubborn solvents, but be cautious not to cause degradation of the product.

    • Azeotropic Removal: For very high-boiling solvents, co-evaporation with a lower-boiling solvent can be effective. For example, repeatedly dissolving the product in dichloromethane and evaporating it can help to azeotropically remove residual toluene.

III. Summary of Impurities and Purification Methods

Impurity TypeCommon SourceRecommended Removal Method
Unreacted Starting MaterialsIncomplete ReactionAcid-Base Extraction
Intermediate β-Keto EsterIncomplete HydrolysisRe-subject to Hydrolysis / Column Chromatography
Intermediate β-Keto AcidIncomplete DecarboxylationGentle Heating / Acid-Base Extraction
Self-Condensation ByproductsHarsh Reaction ConditionsColumn Chromatography / Recrystallization
Residual SolventsInsufficient DryingHigh Vacuum Drying / Azeotropic Removal

IV. Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M sodium carbonate solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M sodium carbonate solution two more times.

  • Combine all aqueous extracts.

  • While stirring, slowly add 2M HCl to the combined aqueous extracts until the pH is between 2 and 3.

  • Extract the acidified aqueous solution with three portions of fresh ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.

Acid_Base_Extraction Crude Product in Organic Solvent Crude Product in Organic Solvent Add 1M Na2CO3 Add 1M Na2CO3 Crude Product in Organic Solvent->Add 1M Na2CO3 Separate Layers Separate Layers Add 1M Na2CO3->Separate Layers Aqueous Layer (Product as Salt) Aqueous Layer (Product as Salt) Separate Layers->Aqueous Layer (Product as Salt) Product Organic Layer (Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer (Impurities) Neutral/Basic Impurities Acidify Aqueous Layer (2M HCl) Acidify Aqueous Layer (2M HCl) Aqueous Layer (Product as Salt)->Acidify Aqueous Layer (2M HCl) Extract with Organic Solvent Extract with Organic Solvent Acidify Aqueous Layer (2M HCl)->Extract with Organic Solvent Pure Product in Organic Solvent Pure Product in Organic Solvent Extract with Organic Solvent->Pure Product in Organic Solvent

Caption: Workflow for purification via acid-base extraction.

V. References

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220. [Link]

  • Master Organic Chemistry. Decarboxylation of beta-keto carboxylic acids. [Link]

  • Google Patents. Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • MOLBASE. This compound|3128-05-0. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • ResearchGate. Overview of assays for hydrolysis of β-keto esters. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Google Patents. Preparation method of ethyl 2-oxocyclopentylacetate.

  • NROChemistry. Dieckmann Condensation. [Link]

  • Google Patents. Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

  • PubChem. This compound. [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • PubChemLite. This compound (C7H10O3). [Link]

  • Google Patents. Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders.

  • Google Patents. Method of purifying acetic acid.

  • Google Patents. Process for preparation of alpha-alkoxy acetic acids and their salts.

  • Google Patents. Preparation of acetic acid.

  • Google Patents. Process for the removal of aldehydes and acetals from industrially prepared acetic acid.

  • Google Patents. Process for preparation of alpha-aryloxy acetic acids and their salts.

Sources

How to improve the yield of "2-(3-Oxocyclopentyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Oxocyclopentyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing from established literature and extensive field experience, we provide in-depth solutions and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to this compound?

A1: The most prevalent and scalable approach involves a three-step sequence starting from diethyl adipate. This method utilizes a Dieckmann condensation to form the cyclopentanone ring, followed by alkylation and a final hydrolysis and decarboxylation step.[1][2] An alternative route begins with cyclopentanone, which is converted to an enamine and then reacted with an acrylate derivative, followed by hydrolysis.[3] While the Dieckmann route is often preferred for its reliability and cost-effectiveness, the optimal choice depends on available starting materials and equipment.

Q2: What is the core mechanism I need to understand for the primary synthetic route?

A2: The cornerstone of the most common synthesis is the Dieckmann Condensation . This is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4] In this case, diethyl adipate is treated with a strong base (like sodium ethoxide or sodium hydride) to deprotonate the α-carbon of one ester group. This forms an enolate which then attacks the carbonyl carbon of the other ester group, creating a five-membered ring. The subsequent loss of an ethoxide group yields the cyclic β-keto ester, ethyl 2-oxocyclopentane-1-carboxylate. Understanding this mechanism is critical for troubleshooting, as side reactions often compete with this pathway.

Q3: What are the most critical parameters that influence the overall yield?

A3: Several factors must be meticulously controlled:

  • Base Quality and Stoichiometry: The base used in the Dieckmann condensation must be anhydrous and of high purity. At least one full equivalent is required to drive the reaction to completion by deprotonating the resulting β-keto ester.[5]

  • Reaction Concentration: The Dieckmann condensation is an intramolecular reaction. Running the reaction under high-dilution conditions is crucial to favor cyclization and suppress competing intermolecular Claisen condensations, which lead to polymer/oligomer formation.[5]

  • Hydrolysis and Decarboxylation Conditions: The final step requires harsh conditions (e.g., refluxing in strong acid like HCl or HBr) to ensure both the hydrolysis of the ester and the decarboxylation of the intermediate β-keto acid proceed to completion.[1][2]

  • Purity of Intermediates: While some "one-pot" procedures exist, purifying the key intermediate, ethyl 2-(2-oxocyclopentyl)acetate, can prevent the carry-over of impurities that may complicate the final steps and purification.[1]

Q4: How can I effectively monitor the progress of my reactions?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to track the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify intermediates and side products, providing a clearer picture of the reaction's progress and efficiency.

Synthesis Workflow Overview

The following diagram outlines the primary synthetic pathway from diethyl adipate.

SynthesisWorkflow DiethylAdipate Diethyl Adipate DieckmannIntermediate Ethyl 2-oxocyclopentane- 1-carboxylate DiethylAdipate->DieckmannIntermediate Dieckmann Condensation (e.g., NaH, Toluene) AlkylationProduct Ethyl 1-(ethoxycarbonylmethyl)- 2-oxocyclopentanecarboxylate DieckmannIntermediate->AlkylationProduct Alkylation (e.g., Ethyl Chloroacetate) FinalProduct This compound AlkylationProduct->FinalProduct Hydrolysis & Decarboxylation (e.g., Reflux in HCl)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a problem-solution format.

Problem 1: Low Yield or No Product in Dieckmann Condensation Step
  • Question: My Dieckmann condensation of diethyl adipate is giving a very low yield, or I am recovering mostly starting material. What's going wrong?

  • Answer & Solutions: This is a common issue often traced back to the base or reaction conditions.

    • Possible Cause 1: Inactive Base. Sodium hydride (NaH) and sodium ethoxide are highly reactive and can degrade upon exposure to air and moisture. Old or improperly stored base will be ineffective.

      • Solution: Use a fresh bottle of NaH (60% dispersion in mineral oil is common) or freshly prepared sodium ethoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Possible Cause 2: Insufficient Base. The Dieckmann condensation is an equilibrium process. The final product, a β-keto ester, is acidic and will be deprotonated by the alkoxide base. This final, irreversible deprotonation is what drives the reaction to completion.

      • Solution: Use at least 1.05 to 1.2 equivalents of base to ensure the reaction goes to completion.[1] Using a catalytic amount of base is insufficient.

    • Possible Cause 3: Competing Intermolecular Reaction. If the reaction is too concentrated, molecules of the diester will react with each other (intermolecular Claisen condensation) to form long-chain oligomers instead of cyclizing.[5]

      • Solution: Employ high-dilution conditions. A common technique is to slowly add the diethyl adipate via a syringe pump over several hours to a heated suspension of the base in the solvent (e.g., toluene). This keeps the instantaneous concentration of the diester low, favoring the intramolecular cyclization.

Problem 2: Incomplete Hydrolysis and Decarboxylation
  • Question: After the final acid reflux step, I've isolated a product, but my yield is low and NMR analysis suggests I still have ester or β-keto acid intermediates.

  • Answer & Solutions: This step requires forcing conditions to drive two distinct reactions: ester hydrolysis and decarboxylation. Incomplete reaction is common if conditions are not rigorous enough.

    • Possible Cause 1: Insufficiently Strong Acid or Inadequate Heat. Both hydrolysis and decarboxylation are slow at room temperature and require significant activation energy.

      • Solution: Use a strong acid such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) and ensure the reaction is heated to a vigorous reflux. Reaction times of 6-8 hours or even longer may be necessary.[1][2] Monitor the reaction by TLC until the intermediate is fully consumed.

    • Possible Cause 2: Water Content. While aqueous acid is used, the concentration is important.

      • Solution: A common protocol involves heating the intermediate in a mixture of glacial acetic acid and concentrated HCl.[2] This provides a homogenous solution at high temperature and sufficient water for hydrolysis without excessively diluting the acid catalyst.

Problem 3: Oily Final Product That Is Difficult to Purify
  • Question: My final product, this compound, is a persistent oil and I cannot get it to crystallize. Column chromatography is proving difficult. How can I purify it?

  • Answer & Solutions: The target molecule can indeed be challenging to crystallize, especially when minor impurities are present.

    • Possible Cause 1: Residual Impurities. Small amounts of starting materials, intermediates, or side products can act as crystallization inhibitors.[5]

      • Solution 1 (Chromatography): If standard silica gel chromatography is difficult, consider switching the solvent system or using a different stationary phase. Sometimes, derivatizing the carboxylic acid to its methyl or ethyl ester, purifying the more tractable ester by chromatography, and then carefully hydrolyzing it back to the acid can be an effective, albeit longer, route.

      • Solution 2 (Salt Formation): A classic technique for purifying carboxylic acids is to convert them to a salt. Dissolve the crude oil in a suitable solvent (e.g., ether or ethyl acetate) and treat it with a base like sodium bicarbonate or a solution of sodium hydroxide. The sodium salt of the carboxylic acid will often precipitate or can be extracted into an aqueous layer. After washing the salt to remove neutral organic impurities, it can be re-acidified with a strong acid (e.g., HCl) to regenerate the pure carboxylic acid, which can then be extracted.

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of Ethyl 2-(2-oxocyclopentyl)acetate

This protocol is adapted from a high-yield method and combines the Dieckmann condensation and subsequent alkylation.[1]

  • Setup: In a 2L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add toluene (200 mL) and sodium metal (17.2 g, 0.749 mol).

  • Sodium Dispersion: Heat the mixture to reflux with vigorous stirring to disperse the sodium into fine sand.

  • Dieckmann Condensation: Cool to 85°C. In the dropping funnel, prepare a mixture of diethyl adipate (150 mL, 0.749 mol), absolute ethanol (5 mL), and toluene (60 mL). Add this mixture dropwise to the sodium suspension over ~1 hour. Maintain the temperature and continue stirring for 6 hours after the addition is complete.

  • Alkylation: Cool the reaction to 85°C. Add ethyl chloroacetate (79.1 mL, 0.749 mol) dropwise, ensuring the temperature does not exceed 100°C. After the addition, continue stirring at 85°C for another 3 hours.

  • Workup: Cool the reaction mixture and carefully quench by slowly adding water. Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate product.

ParameterValueReference
Diethyl Adipate0.749 mol[1]
Sodium0.749 mol[1]
Ethyl Chloroacetate0.749 mol[1]
SolventToluene[1]
Temperature85-100 °C[1]
Protocol 2: Hydrolysis and Decarboxylation

This protocol details the final step to obtain the target acid.[2]

  • Setup: To a round-bottom flask containing the crude product from the previous step (e.g., ~206 mmol), add glacial acetic acid (500 mL) and 6 M HCl (250 mL).

  • Reaction: Heat the solution at 100°C for 6 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling, remove the solvents under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (500 mL) and water (200 mL). Separate the aqueous layer and extract it again with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via chromatography or salt formation as described in the troubleshooting guide.

Troubleshooting Decision Tree

This diagram can help diagnose issues during the Dieckmann condensation step.

Caption: Decision tree for troubleshooting the Dieckmann condensation.

References

  • This compound | 3128-05-0 - MOLBASE Encyclopedia . MOLBASE. Available at: [Link]

  • CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents. Google Patents.
  • US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents. Google Patents.
  • Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information . Caltech. Available at: [Link]

  • Can someone confirm and/or correct my logic regarding this mechanism? - Chemistry Stack Exchange . Stack Exchange. Available at: [Link]

  • CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents. Google Patents.
  • This compound | C7H10O3 - PubChem . PubChem. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Dieckmann Condensation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Experimental Help for Dieckmann Condensation : r/chemhelp - Reddit . Reddit. Available at: [Link]

  • Dieckmann Condensation - ResearchGate . ResearchGate. Available at: [Link]

  • Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 - PubChem . PubChem. Available at: [Link]

  • 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 - PubChem . PubChem. Available at: [Link]

Sources

Troubleshooting common side reactions in cyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Cyclopentanone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of cyclopentanone and its derivatives. Cyclopentanone is a valuable building block in organic synthesis, serving as a precursor to fragrances, pharmaceuticals, and other fine chemicals. However, its synthesis is often plagued by side reactions that can significantly impact yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during popular synthetic routes. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

I. Troubleshooting Guide: Low Yields & Impurity Formation

Low product yield is one of the most common frustrations in synthesis. This section is structured to help you diagnose the root cause of low yields or the appearance of unexpected impurities in your reaction mixture.

Issue 1: Low Yield in Dieckmann Condensation of Adipic Esters

The Dieckmann condensation is a powerful intramolecular reaction for forming five-membered rings.[1][2][3][4] However, its success is highly dependent on reaction conditions.

Symptoms:
  • Low to no yield of the desired β-keto ester (e.g., 2-ethoxycarbonylcyclopentanone).[5]

  • Recovery of unreacted starting diester.

  • Presence of a polymeric or oily residue that is difficult to characterize.[6]

Potential Causes & Solutions:
Potential Cause Explanation Troubleshooting & Optimization Steps
Inactive or Insufficient Base The base (e.g., sodium ethoxide, NaH) is critical for the initial deprotonation of the α-carbon.[3][5] If the base is old, has been exposed to moisture, or is used in insufficient quantity, the reaction will not proceed.1. Use a fresh, anhydrous base. For sodium hydride (NaH), ensure it is from a newly opened container. For alkoxides like sodium ethoxide, consider preparing it fresh or using a commercial solution of known molarity. 2. Ensure at least one stoichiometric equivalent of base is used. The reaction is driven forward by the deprotonation of the resulting β-keto ester, which consumes a full equivalent of base.[1]
Presence of Water (Hydrolysis) Water introduced through wet solvents, reagents, or glassware can lead to the hydrolysis of the ester starting material or the β-keto ester product, forming adipic acid or its monoester.[5]1. Use anhydrous solvents. Ensure all solvents are rigorously dried before use. 2. Dry all glassware thoroughly. Flame-dry glassware under vacuum or oven-dry at >120°C for several hours. 3. Avoid hydroxide-containing bases like NaOH or KOH, as they directly introduce water and can promote saponification.[5]
Intermolecular Condensation At high concentrations, the enolate of one diester molecule can react with another diester molecule (intermolecular Claisen condensation) instead of cyclizing, leading to linear oligomers or polymers.[6][7]1. Run the reaction under high-dilution conditions. Lowering the concentration of the diester can favor the desired intramolecular reaction.[6] Start with a concentration of 0.1 M and adjust as needed.[8] 2. Slowly add the diester to a solution of the base in the solvent. This keeps the instantaneous concentration of the diester low.
Inappropriate Reaction Temperature If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions like decomposition or polymerization can be accelerated.1. Monitor the reaction progress using TLC or GC-MS. 2. Gently heat the reaction if no product is forming at room temperature. For many Dieckmann condensations, refluxing in a solvent like toluene or THF is effective.[7]
Workflow for Troubleshooting Dieckmann Condensation:

start Low Yield in Dieckmann Reaction check_base 1. Verify Base Activity & Stoichiometry start->check_base check_water 2. Check for Hydrolysis (Acidic Impurities) check_base->check_water Base is active & sufficient solution_base Use fresh, anhydrous base (≥1 eq.) check_base->solution_base Base inactive or <1 eq. check_conc 3. Assess for Polymerization check_water->check_conc No hydrolysis solution_water Use anhydrous solvents/glassware. Avoid hydroxide bases. check_water->solution_water Adipic acid detected check_temp 4. Optimize Reaction Conditions check_conc->check_temp Clean reaction, low conversion solution_conc Run at high dilution. Add substrate slowly. check_conc->solution_conc Oily residue/polymer present solution_temp Monitor by TLC/GC-MS. Adjust temperature as needed. check_temp->solution_temp

Caption: Troubleshooting logic for Dieckmann condensation.

Issue 2: Side Reactions in the Oxidation of Cyclopentanol

The oxidation of cyclopentanol to cyclopentanone is a common transformation, but the choice of oxidant and reaction conditions is crucial to avoid side reactions.

Symptoms:
  • Low yield of cyclopentanone.

  • Presence of unreacted cyclopentanol.

  • Formation of a carboxylic acid impurity (glutaric acid), especially with strong oxidants.

Potential Causes & Solutions:
Oxidizing Agent Common Side Reaction Explanation Troubleshooting & Optimization Steps
Strong Oxidants (e.g., Na₂Cr₂O₇/H₂SO₄, KMnO₄) Over-oxidation Strong oxidizing agents can cleave the C-C bond of the ketone, leading to the formation of dicarboxylic acids like glutaric acid.1. Use a milder oxidant. Pyridinium chlorochromate (PCC) is a classic choice for oxidizing secondary alcohols to ketones without over-oxidation.[9][10][11] 2. Control the temperature. Perform the oxidation at low temperatures (e.g., 0°C to room temperature) to minimize over-oxidation.
PCC (Pyridinium Chlorochromate) Incomplete Reaction PCC is a solid reagent and can sometimes be difficult to handle or may be old and less reactive.[12] The reaction can also be sluggish if not properly set up.1. Use fresh PCC. PCC is a bright orange solid; if it appears as a dark brown or black tar, it has likely decomposed.[12] 2. Ensure proper stoichiometry. Use a slight excess (e.g., 1.1-1.5 equivalents) of PCC. 3. Use an appropriate solvent. Dichloromethane (DCM) is the most common solvent for PCC oxidations.[13]
Hypochlorite (Bleach) Incomplete Reaction / pH Dependence Bleach-mediated oxidations are pH-sensitive. If the pH is not controlled, the reaction may be slow or incomplete.1. Buffer the reaction. Often, a phase-transfer catalyst and a buffer (like acetic acid) are used to maintain the optimal pH for the oxidation. 2. Monitor the reaction by TLC or GC-MS to ensure it goes to completion.

II. Frequently Asked Questions (FAQs)

Q1: My cyclopentanone product is turning yellow or brown and forming a viscous oil upon storage. What is happening and how can I prevent it?

A1: This is a classic sign of aldol condensation .[14][15] Cyclopentanone can act as both a nucleophile (as an enolate) and an electrophile, leading to self-condensation, especially in the presence of acid or base residues.[14][16] The initial product is a β-hydroxy ketone, which can then dehydrate to form 2-cyclopentylidene-cyclopentanone, a conjugated system that is often colored.[17] This dimer can react further to form trimers and oligomers, resulting in a viscous oil or polymer.[17]

Prevention & Mitigation:

  • Neutralize Thoroughly: During the workup, ensure that all acidic or basic catalysts are completely removed. Wash the organic layer with a dilute bicarbonate solution (if the reaction was acidic) or dilute HCl (if the reaction was basic), followed by a water wash until the aqueous layer is neutral.

  • Purification: Distill the cyclopentanone immediately after synthesis. The boiling point of cyclopentanone is approximately 131°C.[18]

  • Storage: Store purified cyclopentanone in a refrigerator under an inert atmosphere (nitrogen or argon) to minimize exposure to air and moisture.[8] Adding a small amount of a radical inhibitor like BHT can also prevent polymerization initiated by peroxides formed from air exposure.[8]

cluster_0 Aldol Condensation Pathway CPO1 Cyclopentanone (Molecule 1) (Electrophile) Adduct β-Hydroxy Ketone Adduct (Aldol Addition Product) CPO1->Adduct C-C bond formation CPO2 Cyclopentanone (Molecule 2) (Nucleophile via Enolate) Base Base or Acid Catalyst CPO2->Base forms enolate CPO2->Adduct C-C bond formation Dehydration Dehydration (-H₂O) Adduct->Dehydration Product 2-Cyclopentylidene-cyclopentanone (Aldol Condensation Product) Dehydration->Product Polymer Oligomers/Polymers Product->Polymer further reaction

Caption: Self-condensation of cyclopentanone.

Q2: I am attempting a Ring-Closing Metathesis (RCM) to form a cyclopentenone precursor, but the reaction is sluggish and I see catalyst decomposition. What can I do?

A2: Ring-Closing Metathesis (RCM) is a powerful tool, but the performance of ruthenium-based catalysts (like Grubbs or Hoveyda-Grubs catalysts) is sensitive to reaction conditions.[19][20][21]

Troubleshooting Steps:

  • Catalyst Choice & Handling: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts generally offer higher reactivity and stability.[19][22] Always handle catalysts under an inert atmosphere as they can be sensitive to air and moisture.[23]

  • Solvent Purity: Use anhydrous, degassed solvents. Oxygen can lead to catalyst decomposition.[8]

  • Temperature Control: High temperatures can accelerate catalyst decomposition.[24][25] For many RCM reactions, running at room temperature or slightly elevated temperatures (e.g., 40°C in toluene or DCM) is sufficient. If the reaction is slow, a modest increase in temperature may be necessary, but monitor for decomposition (a color change from green/brown to black is a bad sign).[24]

  • Concentration: RCM is an intramolecular process, so it is favored at low concentrations (typically 0.001 M to 0.05 M) to disfavor intermolecular side reactions that lead to polymerization.[8]

  • Substrate Purity: Impurities in your starting diene, particularly those containing coordinating functional groups like amines or thiols, can poison the catalyst.[26] Ensure your substrate is highly pure before attempting the RCM reaction.

Q3: During the final decarboxylation step after a Dieckmann condensation, my yield drops significantly. Why?

A3: The decarboxylation of the β-keto ester intermediate to form cyclopentanone involves two main steps: ester hydrolysis (saponification) followed by thermal decarboxylation of the resulting β-keto acid.[2] Problems can arise in both stages.

Potential Issues:

  • Incomplete Hydrolysis: The ester must be fully hydrolyzed to the carboxylate salt before acidification. If hydrolysis is incomplete, you will have unreacted β-keto ester in your final product. Ensure you use a sufficient excess of base (e.g., NaOH or KOH) and adequate heating time to drive the saponification to completion.

  • Harsh Acidification/Heating: The β-keto acid intermediate is thermally unstable and prone to decarboxylation. However, it can also undergo side reactions if conditions are too harsh. When acidifying the carboxylate, do so slowly and at a low temperature (e.g., in an ice bath) to avoid vigorous gas evolution and potential side reactions.[5]

  • Ring Opening: Under harsh acidic or basic conditions, the β-keto ester or the resulting cyclopentanone can undergo a retro-Dieckmann (or retro-Claisen) reaction, leading to ring-opening and the formation of adipic acid derivatives, which would lower your yield.[27] This is why careful control of pH and temperature is crucial during the workup and decarboxylation steps.[5]

III. Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.

  • Base Suspension: In the flask, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous toluene.

  • Substrate Addition: Dissolve diethyl adipate (1.0 eq.) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the NaH suspension over 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to 0°C (ice bath). Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Protocol 2: Purification of Cyclopentanone via Distillation
  • Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charge the Flask: Place the crude cyclopentanone in the distillation flask along with a few boiling chips.

  • Distillation: Heat the flask gently. Discard any initial low-boiling fractions.

  • Collect Product: Collect the fraction that distills between 129-131°C.[18][28] This is the purified cyclopentanone.

  • Storage: Store the purified, colorless liquid in a sealed container in a refrigerator.

IV. References

  • ChemTube3D. (n.d.). Aldol reaction of cyclopentanone. Retrieved from [Link]

  • E. P.-A., A.-R. P., P. T., M. K., I. L. S., T. S., & D. Y. M. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters.

  • ACS Catalysis. (2020). Factors Determining Selectivity of Acid- and Base-Catalyzed Self- and Cross-Condensation of Acetone and Cyclopentanone. ACS Publications.

  • MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]

  • NIH. (n.d.). Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst. PMC. Retrieved from [Link]

  • NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from [Link]

  • Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone. Retrieved from

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Ulman, M., & Grubbs, R. H. (1999). Ruthenium Carbene-Based Olefin Metathesis Initiators: Catalyst Decomposition and Longevity. Organometallics.

  • MDPI. (n.d.). Decomposition of Ruthenium Olefin Metathesis Catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopentanone. Retrieved from [Link]

  • Pearson. (2024). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation.

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopentanone from Adipic Acid. Retrieved from [Link]

  • Gauth. (n.d.). Selesai:Reaction 1-butanol using PCC in CH_2Cl_2 (d) Oxidation of cyclopentanol using hot acidifie.

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Dieckmann Reaction. (n.d.). Dieckmann Reaction.

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ACS Publications. (n.d.). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation.

  • Varsity Tutors. (n.d.). Using PCC. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • Reddit. (n.d.). Stability of PCC. Retrieved from [Link]

Sources

Technical Support Center: Stability Studies and Degradation Pathways of 2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2-(3-Oxocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers and troubleshooting protocols for stability studies and degradation pathway analysis of this γ-keto acid.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding the stability of this compound, grounding the discussion in its core chemical structure.

Q1: What is this compound and what are its key structural features?

A1: this compound (CAS No. 3128-05-0) is an organic compound featuring a cyclopentanone ring substituted with an acetic acid group.[1][2][3] Its structure contains two primary functional groups that dictate its chemical reactivity and stability: a five-membered ketone ring (cyclopentanone) and a carboxylic acid moiety. As the ketone is on the third carbon relative to the carboxylic acid, it is classified as a gamma-keto acid (γ-keto acid).[4]

Q2: Based on its structure, what are the predicted stability liabilities of this molecule?

A2: The stability of this compound is primarily influenced by its two functional groups.

  • The Cyclopentanone Ring: The ketone group and its adjacent α-carbons are susceptible to several reactions.

    • Oxidation: Ketones can undergo oxidation, which may lead to ring-opening or the formation of other oxidized species.[5][6][7] Low-temperature oxidation of cyclopentanone can yield products like cyclopent-2-enone.[5]

    • Photodegradation: Ketones are known to be susceptible to photochemical reactions, such as Norrish Type I or Type II reactions, upon exposure to UV light.[6][8]

    • Thermal Stress: At high temperatures, the cyclopentanone ring can undergo cleavage, potentially forming products like ethylene and carbon monoxide through diradical intermediates.[9]

  • The Carboxylic Acid Group: Carboxylic acids are generally stable but can participate in reactions under specific conditions. While β-keto acids are known for thermal decarboxylation, γ-keto acids like this one are more stable in that regard.[4] However, the acidic nature of the molecule can influence its degradation in different pH environments.

Q3: What regulatory guidelines should I follow when designing a stability study for this compound?

A3: Forced degradation and stability studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[10] Key documents include:

  • ICH Q1A(R2): Provides the overall framework for stability testing of new drug substances and products.[11]

  • ICH Q1B: Specifically details the requirements for photostability testing.[12][13][14] The goal of these studies is to identify potential degradation products and develop stability-indicating analytical methods.[11][15] A degradation of 5-20% is typically targeted to ensure that analytical methods are challenged without being overwhelmed.[11][16]

Part 2: Designing a Forced Degradation Study - Workflow & Protocols

A forced degradation study is essential to understand how the molecule behaves under stress and to develop a robust, stability-indicating analytical method.

Experimental Workflow

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_elucidation Phase 4: Pathway Elucidation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions dark_control Prepare Dark/Unstressed Controls prep_stock->dark_control sampling Sample at Time Points (Neutralize if needed) stress_conditions->sampling dark_control->sampling hplc_analysis Analyze via Stability-Indicating HPLC-UV/DAD Method sampling->hplc_analysis mass_balance Calculate Mass Balance & Percent Degradation hplc_analysis->mass_balance lcms_analysis Identify Degradants (LC-MS/MS) mass_balance->lcms_analysis propose_pathway Propose Degradation Pathways lcms_analysis->propose_pathway

Caption: A typical experimental workflow for a forced degradation study.

Step-by-Step Protocols

For these protocols, a stock solution of this compound (e.g., 1 mg/mL) is recommended.[16] The choice of solvent should be inert; a mixture of acetonitrile and water is often suitable.

Stress ConditionProtocolCausality & Rationale
Acid Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Store at 60°C for 24-48 hours. 3. At time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[6]Elevated temperature accelerates potential acid-catalyzed reactions. Neutralization stops the reaction, ensuring the analyzed degradation is only from the intended stress period.
Base Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Store at 60°C for 24-48 hours. 3. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[6]Basic conditions can promote reactions like enolization or condensation. The ketone's alpha-protons may be involved.[6] Neutralization is critical for accurate time-point analysis.
Oxidative Degradation 1. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. 2. Store at room temperature, protected from light, for 24 hours.[6] 3. At time points, withdraw an aliquot and dilute for HPLC analysis.Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The ketone moiety is a likely target.[6] Protecting from light isolates oxidation as the primary stressor.
Thermal Degradation 1. Store the solid compound and a solution of the compound in an oven at 80°C. 2. Analyze samples at specified time points (e.g., 24, 48, 72 hours).[6][16]High temperatures provide the energy needed to overcome activation barriers for degradation, such as ring cleavage.[9] Testing both solid and solution forms reveals the influence of the physical state.
Photolytic Degradation 1. Expose the solid compound and a solution to a light source meeting ICH Q1B requirements.[12] 2. The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/m².[12][17] 3. Use a dark control sample wrapped in aluminum foil alongside the exposed sample.[13]This procedure tests for degradation caused by light energy. The dark control is crucial to differentiate between photolytic and thermal degradation occurring within the light chamber.[8][13]
Part 3: Troubleshooting and Analytical Method Development

Q4: I am developing an HPLC method. What are the best starting conditions for separating the parent compound from its potential degradants?

A4: A reversed-phase HPLC method is the most common and effective choice for analyzing organic acids and their degradation products.[18]

  • Column: A C18 column, particularly one designed for aqueous mobile phases (e.g., ZORBAX SB-Aq), is an excellent starting point.[19]

  • Mobile Phase: Use an acidic mobile phase to suppress the ionization of the carboxylic acid group, which increases retention on the column. This is known as ion suppression chromatography.[19] A typical mobile phase would be a gradient of:

    • Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid.

    • Solvent B: Acetonitrile or Methanol.

  • Detection: UV detection at a low wavelength (around 205-210 nm) is suitable for detecting the carboxyl group.[20] A Diode Array Detector (DAD) is highly recommended to assess peak purity and detect any co-eluting impurities.

Q5: After oxidative stress, I see a new peak in my chromatogram and a decrease in the parent peak. How do I identify this degradant?

A5: This is the primary goal of a forced degradation study.

  • Confirm the Correlation: First, ensure the new peak is absent in your unstressed control and its area increases over the stress period.

  • Use LC-MS/MS: The most powerful tool for degradant identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass spectrum of the parent peak with the new peak, you can determine the mass of the degradant.

  • Propose a Structure: Based on the mass difference and knowledge of oxidative chemistry, you can propose a structure. For example, an increase of 16 Da suggests the addition of an oxygen atom (hydroxylation or N-oxide formation). A decrease in mass might suggest cleavage. For this compound, oxidation could lead to ring-opening or the formation of a hydroperoxide.[21]

Q6: My sample turned yellow after exposure to light. What could be happening?

A6: The development of color often indicates the formation of conjugated systems, which absorb visible light. For a ketone-containing compound, a likely cause is the formation of an α,β-unsaturated ketone, such as cyclopent-2-enone, which can be a product of cyclopentanone oxidation.[5] This pathway involves the loss of hydrogen atoms from the ring, creating a double bond conjugated with the carbonyl group. This is a common photolytic or oxidative degradation pathway.

Part 4: Potential Degradation Pathways

Based on the chemical principles of the functional groups present, the following degradation pathways can be hypothesized. These pathways must be confirmed experimentally using techniques like LC-MS/MS.

Degradation_Pathways cluster_oxidative Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis Light) cluster_thermal Thermal Stress (High Temp) Parent This compound Ox_Product1 Ring-Opened Diacid (e.g., Heptanedioic acid derivatives) Parent->Ox_Product1 Baeyer-Villiger type or Radical Oxidation Ox_Product2 Hydroxylated Product Parent->Ox_Product2 Photo_Product1 α,β-Unsaturated Ketone (Dehydrogenation Product) Parent->Photo_Product1 Photo_Product2 Norrish Type I (Ring Cleavage Products) Parent->Photo_Product2 Thermal_Product Ring Cleavage Products (e.g., Ethylene, CO) Parent->Thermal_Product α-cleavage

Sources

Optimizing reaction temperature and time for "2-(3-Oxocyclopentyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Oxocyclopentyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction parameters and troubleshooting common experimental issues. Our focus is on the critical interplay of reaction temperature and time to maximize yield and purity.

Section 1: Synthesis Overview & Core Chemical Principles

The synthesis of cyclopentanone derivatives like this compound often involves a multi-step sequence. A common and effective route relies on an initial intramolecular cyclization followed by hydrolysis and decarboxylation. Understanding the mechanism of these steps is crucial for effective optimization.

A prevalent strategy begins with the Dieckmann condensation of a linear diester, such as diethyl adipate, to form a five-membered cyclic β-keto ester.[1][2] This intermediate is subsequently alkylated and then undergoes acidic hydrolysis and decarboxylation to yield the final product.[3][4] The final hydrolysis and decarboxylation step is particularly sensitive to temperature and time. The reaction requires sufficient thermal energy to drive the loss of CO2 from a β-keto acid intermediate, a process that proceeds through a cyclic transition state.[5][6]

G A Diethyl Adipate B Ethyl 2-oxocyclopentanecarboxylate (Cyclic β-Keto Ester) A->B  Dieckmann Condensation (NaOEt, Toluene, Reflux) C Alkylated Diester Intermediate B->C  Alkylation (e.g., Ethyl bromoacetate, K2CO3) D This compound (Final Product) C->D  Hydrolysis & Decarboxylation (Acid, Heat) G Problem Problem Observed LowYield Low Final Yield Problem->LowYield Impure Significant Impurities Problem->Impure Stalled Reaction Stalled Problem->Stalled Cause1A Cause: Incomplete Dieckmann Condensation LowYield->Cause1A Cause1B Cause: Incomplete Hydrolysis/Decarboxylation LowYield->Cause1B Cause2A Cause: Unreacted Intermediates Impure->Cause2A Cause2B Cause: Degradation/ Side Products Impure->Cause2B Cause3A Cause: Insufficient Temperature Stalled->Cause3A Sol1A Solution: Check base quality, ensure anhydrous conditions. Cause1A->Sol1A Sol1B Solution: Increase reaction temperature or time. Monitor via TLC. Cause1B->Sol1B Sol2A Solution: Increase reaction time at optimal temperature. Cause2A->Sol2A Sol2B Solution: Lower reaction temp, shorten time, check acid conc. Cause2B->Sol2B Sol3A Solution: Gradually increase heat to 90-100°C. Cause3A->Sol3A

Sources

Technical Support Center: Chromatographic Purification of 2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(3-Oxocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this polar, keto-acid compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-purity isolation of your target molecule.

Introduction to the Challenges

This compound is a versatile building block in organic synthesis. Its structure, containing both a ketone and a carboxylic acid functional group, presents a unique set of challenges for chromatographic purification. The polarity of the molecule can lead to poor retention on traditional reversed-phase columns, while the acidic nature necessitates careful control of the mobile phase pH to achieve symmetrical peak shapes. Furthermore, as a β-keto acid derivative, it is susceptible to chemical degradation, particularly decarboxylation, under certain conditions. This guide will address these challenges systematically, providing you with the knowledge to develop a robust and efficient purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The primary challenges stem from its chemical structure:

  • High Polarity: The combination of a carboxylic acid and a ketone group makes the molecule highly polar, leading to weak retention on standard C18 columns and a risk of elution in the solvent front.

  • Acidic Nature: The carboxylic acid moiety (with a predicted pKa similar to other cyclopentaneacetic acids, likely in the range of 4-5) requires a mobile phase pH below its pKa to ensure it is in its neutral, more retained form. Failure to control pH can result in severe peak tailing due to ionic interactions with the stationary phase.[1]

  • Potential for Tautomerization: The ketone can exist in equilibrium with its enol tautomer. While this is a minor species for cyclopentanone itself, the presence of the acetic acid side chain could influence this equilibrium, potentially leading to peak broadening or splitting under certain chromatographic conditions.

  • Chemical Instability: As a compound with a β-keto acid-like structure, it is susceptible to decarboxylation (loss of CO2), especially at elevated temperatures or under harsh pH conditions.[2][3] This degradation can occur on-column, leading to impurity generation and yield loss.[4]

  • Chirality: The molecule possesses a stereocenter, and if a specific enantiomer is desired, chiral chromatography is necessary, which presents its own set of method development challenges.[5][6]

Q2: Which chromatographic mode is best suited for this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and generally recommended technique. However, modifications to the standard approach are necessary to address the high polarity of the analyte. Hydrophilic Interaction Chromatography (HILIC) could be an alternative for highly polar compounds, but RP-HPLC with an appropriate column and mobile phase is typically more straightforward to implement.

Q3: How can I improve the retention of this compound on a reversed-phase column?

A3: To enhance retention of this polar compound, consider the following strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are more compatible with highly aqueous mobile phases and offer alternative selectivity for polar analytes.

  • Employ a Lower Percentage of Organic Solvent: Start with a mobile phase containing a high percentage of aqueous buffer (e.g., 95% aqueous) and a low percentage of organic modifier (e.g., 5% acetonitrile or methanol).

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of the carboxylic acid.[7] This suppresses the ionization of the carboxyl group, making the molecule more hydrophobic and increasing its retention. A pH of 2.5 to 3.0 is a good starting point.

  • Use of Ion-Pairing Reagents: While more complex, adding an ion-pairing reagent like tetrabutylammonium (TBA) salts to the mobile phase can significantly increase the retention of acidic compounds.

Q4: What are the common impurities I should be aware of?

A4: The impurities will largely depend on the synthetic route used. A common synthesis involves the Dieckmann condensation of a diethyl adipate followed by alkylation and decarboxylation, or the hydrolysis of the corresponding ethyl ester.[8] Potential impurities could include:

  • Starting Materials: Unreacted starting materials such as diethyl adipate or ethyl 2-(3-oxocyclopentyl)acetate.[9]

  • Byproducts of Hydrolysis: If the final step is the hydrolysis of an ester, incomplete reaction will leave the ester as an impurity.

  • Decarboxylation Product: As mentioned, the molecule can decarboxylate to form 3-methylcyclopentanone.

  • Enol-lactones: Intramolecular cyclization of the enol form can lead to the formation of lactone byproducts.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)
  • Diagram of the Problem:

G cluster_0 Troubleshooting Peak Tailing Problem Peak Tailing Observed Cause1 Mobile Phase pH Too High Problem->Cause1 Cause2 Secondary Interactions with Silanols Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Lower Mobile Phase pH (e.g., to 2.5-3.0) Cause1->Solution1 Solution2 Use a High-Purity, End-capped Column Cause2->Solution2 Solution3 Reduce Sample Concentration Cause3->Solution3

Caption: Troubleshooting workflow for peak tailing.

  • Detailed Explanation:

    • Cause: The most likely cause of peak tailing for an acidic compound like this compound is that the mobile phase pH is too close to or above its pKa. This results in the partial ionization of the carboxylic acid, leading to repulsive interactions with the stationary phase and secondary interactions with residual silanol groups on the silica support.[1]

    • Solution:

      • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to 2.5-3.0 using an appropriate acid like formic acid, acetic acid, or phosphoric acid. This ensures the carboxylic acid is fully protonated and interacts with the stationary phase in a single, neutral form.[10]

      • Select the Right Column: Use a modern, high-purity silica column that is well-end-capped to minimize the number of free silanol groups.

      • Check for Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Issue 2: No or Poor Retention (Elution at the Void Volume)
  • Diagram of the Problem:

G cluster_1 Troubleshooting Poor Retention Problem Analyte Elutes at Void Volume Cause1 Mobile Phase Too Strong Problem->Cause1 Cause2 Inappropriate Column Chemistry Problem->Cause2 Solution1 Decrease Organic Content in Mobile Phase Cause1->Solution1 Solution2 Use a Polar-Embedded or Polar-Endcapped Column Cause2->Solution2 Solution3 Consider HILIC Cause2->Solution3

Caption: Troubleshooting workflow for poor retention.

  • Detailed Explanation:

    • Cause: The high polarity of this compound means it has a low affinity for the non-polar stationary phase in reversed-phase chromatography. If the mobile phase is too "strong" (i.e., has too high a concentration of organic solvent), the analyte will be swept through the column with little to no retention.

    • Solution:

      • Reduce Organic Modifier: Decrease the percentage of acetonitrile or methanol in your mobile phase. You may need to start with as little as 5% organic solvent.

      • Change Column: Switch to a column designed for polar analytes, such as a polar-embedded or polar-endcapped C18 column. These columns provide better retention for polar compounds in highly aqueous mobile phases.

      • Alternative Chromatographic Mode: If retention is still insufficient, consider Hydrophilic Interaction Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Issue 3: Appearance of New Peaks or Loss of Recovery Over Time
  • Diagram of the Problem:

G cluster_2 Troubleshooting Analyte Instability Problem New Peaks Appear / Loss of Main Peak Cause1 On-Column Degradation (Decarboxylation) Problem->Cause1 Cause2 Sample Degradation in Autosampler Problem->Cause2 Solution1 Lower Column Temperature Cause1->Solution1 Solution3 Avoid Harsh Mobile Phase pH Cause1->Solution3 Solution2 Use a Cooled Autosampler Cause2->Solution2

Caption: Troubleshooting workflow for analyte instability.

  • Detailed Explanation:

    • Cause: The appearance of new, unexpected peaks, often accompanied by a decrease in the area of the main analyte peak, can be a sign of on-column or in-sample degradation. For β-keto acids, decarboxylation is a common degradation pathway, especially at elevated temperatures.[2]

    • Solution:

      • Control Temperature: Operate the column at or below room temperature to minimize thermal degradation. If your HPLC system has a column thermostat, set it to a lower temperature (e.g., 20-25°C).

      • Use a Cooled Autosampler: If samples are sitting in the autosampler for an extended period, degradation can occur before injection. Use a cooled autosampler set to a low temperature (e.g., 4°C).

      • Mobile Phase Considerations: While an acidic mobile phase is necessary for good peak shape, extremely low or high pH values can catalyze degradation. A pH of 2.5-3.0 is generally a safe range.

Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC Purification

This protocol provides a robust starting point for the purification of this compound.

ParameterRecommended Condition
Column C18 Polar-Embedded or Polar-Endcapped, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (or low wavelength)
Injection Volume 10-20 µL
Sample Preparation Dissolve sample in Mobile Phase A or a mixture of water and acetonitrile that is weaker than the initial mobile phase conditions.

Rationale for Choices:

  • Column: A polar-modified C18 column is chosen to provide retention for the polar analyte in a highly aqueous mobile phase.

  • Mobile Phase: 0.1% formic acid will bring the pH to approximately 2.8, ensuring the carboxylic acid is protonated for good peak shape and retention.[10]

  • Gradient: A shallow gradient is used to effectively separate the target compound from closely eluting impurities.

  • Temperature: A controlled, moderate temperature is used to prevent thermal degradation.

  • Detection: The compound lacks a strong chromophore, so detection at a low UV wavelength is necessary.

Protocol 2: Chiral Purification (if required)

If the separation of enantiomers is necessary, a chiral stationary phase (CSP) is required.

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Hexane/Ethanol with 0.1% Acetic or Formic Acid (Normal Phase) OR Acetonitrile/Water with 0.1% Formic Acid (Reversed-Phase)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm

Method Development for Chiral Separation:

  • Screen different polysaccharide-based chiral columns.

  • Test both normal-phase and reversed-phase mobile phase systems.

  • The addition of a small amount of an acidic modifier is often crucial for good peak shape of acidic analytes on chiral columns.

Conclusion

The successful chromatographic purification of this compound is achievable with a systematic approach that addresses its inherent challenges. By carefully selecting the column and mobile phase to enhance retention and control peak shape, and by being mindful of the compound's potential for degradation, high-purity material can be obtained. This guide provides the foundational knowledge and practical steps to troubleshoot common issues and develop a robust purification method for this important synthetic intermediate.

References

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  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|3128-05-0. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). On-Column Sample Degradation. Retrieved from [Link]

  • Google Patents. (n.d.). US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.
  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentaneacetic acid (CAS 1123-00-8). Retrieved from [Link]

  • NIST. (n.d.). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentylacetic acid. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • WVU School of Medicine. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. Retrieved from [Link]

  • PubChem. (n.d.). Methyl dihydrojasmonate, cis-(+)-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Catalytic decarboxylative alkylation of β-keto acids with sulfonamides via the cleavage of carbon–nitrogen. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization During the Synthesis of Chiral 2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(3-Oxocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during their synthetic routes. Here, we will address common challenges, provide troubleshooting strategies, and offer validated protocols to help you achieve high enantiomeric purity in your final product.

Section 1: Foundational Concepts - Understanding the Risk of Racemization

The primary challenge in synthesizing an enantiomerically pure form of this compound lies in the susceptibility of its chiral center to racemization. The chiral center is the α-carbon of the acetic acid moiety, which is prone to losing its stereochemical configuration under certain conditions.

dot

Caption: Structure of this compound with the chiral center (*) indicated.

FAQ 1: What is the primary mechanism of racemization for this compound?

The primary mechanism of racemization is the formation of a planar enolate intermediate under either basic or acidic conditions.[1][2][3][4][5] The proton on the α-carbon is acidic and can be abstracted by a base, creating a planar, achiral enolate. Subsequent reprotonation can occur from either face of the enolate with equal probability, leading to a racemic mixture.[2][3][5]

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Racemization Chiral_Acid (S)-2-(3-Oxocyclopentyl)acetic acid Enolate Planar Enolate (Achiral Intermediate) Chiral_Acid->Enolate Base (B-) -HB Racemic_Mixture Racemic Mixture (S)- and (R)-Acid Enolate->Racemic_Mixture +HB (Protonation from either face)

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

FAQ 2: Which experimental conditions are most likely to trigger racemization?

Several conditions can promote racemization:

  • Strong Bases: The presence of strong bases (e.g., hydroxides, alkoxides) readily abstracts the α-proton, leading to enolate formation.[1][2][3]

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization and can accelerate racemization.

  • Prolonged Reaction Times: Extended exposure to even mildly acidic or basic conditions can lead to significant racemization over time.

  • Strong Acids: While less common for carboxylic acids, strong acids can also catalyze enolization, leading to racemization.[2][3]

Section 2: Proactive Strategies - Building Chirality and Preventing its Loss

A robust synthetic strategy involves not only creating the chiral center with high enantiomeric excess (e.e.) but also protecting it throughout the synthetic sequence.

Q&A: How can I synthesize the chiral center with high e.e. from the start?
Q&A: What is the role of protecting groups in preventing racemization?

Protecting groups are crucial for masking reactive functional groups that could either be sensitive to reaction conditions or promote side reactions like racemization.[9][10][11][12]

  • Ketone Protection: The ketone in the 3-oxocyclopentyl ring can be protected as an acetal or ketal.[9][11][12][13] This is particularly important if reactions are performed under conditions that could affect the ketone and potentially influence the environment of the nearby chiral center. Acetals are stable to basic and nucleophilic conditions.[9][10][11]

  • Carboxylic Acid Protection: The carboxylic acid is often handled as an ester (e.g., methyl, ethyl, or benzyl ester) during synthesis. This prevents the formation of the carboxylate anion, which can facilitate enolization. However, the deprotection of the ester is a critical step where racemization can occur.

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Protection_Strategy Start Achiral Precursor Asymmetric_Synth Asymmetric Synthesis (e.g., Evans' Auxiliary) Start->Asymmetric_Synth Chiral_Ester Chiral Ester with Protected Ketone Asymmetric_Synth->Chiral_Ester Transformations Further Synthetic Transformations Chiral_Ester->Transformations Deprotection Mild Deprotection (Ketone and Ester) Transformations->Deprotection Final_Product Enantiomerically Pure This compound Deprotection->Final_Product

Caption: A general workflow incorporating asymmetric synthesis and protecting groups.

Section 3: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

Problem Probable Cause Recommended Solution & Explanation
Significant loss of e.e. during ester hydrolysis. Use of harsh basic conditions (e.g., NaOH or KOH in refluxing alcohol) for saponification is a common cause of racemization.[14]Employ milder hydrolysis methods:Enzymatic Hydrolysis: Use a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) in a buffered aqueous solution. Enzymes operate under mild pH and temperature conditions and are highly stereoselective, thus preserving the chiral center.[15][16][17][18][19] • Mild Chemical Hydrolysis: Use reagents like trimethyltin hydroxide, which can hydrolyze esters under neutral conditions.[20] Alternatively, a non-aqueous saponification using NaOH in a mixture of methanol and dichloromethane at room temperature can be effective for hindered esters while minimizing racemization.[21][22]
Racemization observed after chromatographic purification. Standard silica gel can have acidic surface sites that can catalyze enolization, leading to racemization, especially with prolonged contact time.[23]Optimize purification conditions:Use Neutralized Silica: Treat silica gel with a base (e.g., triethylamine) before packing the column to neutralize acidic sites. • Employ Flash Chromatography: Minimize the time the compound spends on the column. • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like C18 for reversed-phase chromatography.
Loss of e.e. during functionalization of the ketone. Reagents used to modify the ketone (e.g., in a Wittig or Grignard reaction) may be basic enough to cause epimerization at the α-carbon of the acid moiety.Protect the ketone before further reactions: • Convert the ketone to a cyclic acetal using ethylene glycol and a catalytic amount of acid. This protecting group is stable to a wide range of nucleophilic and basic reagents.[9][10][11][12] The acetal can be removed later under mild acidic conditions.

Section 4: Validated Experimental Protocols

Protocol 1: Mild Enzymatic Hydrolysis of a Prochiral Ester

This protocol describes the lipase-catalyzed hydrolysis of a methyl ester precursor to minimize racemization.

  • Enzyme and Substrate Preparation:

    • Dissolve the methyl 2-(3-oxocyclopentyl)acetate in a minimal amount of a water-miscible organic solvent (e.g., THF or acetone).

    • Prepare a phosphate buffer solution (0.1 M, pH 7.0).

  • Enzymatic Reaction:

    • Add the substrate solution to the phosphate buffer with vigorous stirring.

    • Add the lipase (e.g., Candida antarctica lipase B, immobilized) to the reaction mixture. A typical enzyme loading is 10-50 mg of lipase per mmol of substrate.

    • Maintain the reaction at a constant temperature, typically between 25-40°C.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, filter off the immobilized enzyme (which can often be reused).

    • Acidify the aqueous solution to pH ~2 with 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

Protocol 2: Chiral HPLC Analysis for Determining Enantiomeric Excess

Accurate determination of e.e. is critical for validating your synthetic method.[24]

  • Column Selection:

    • Use a chiral stationary phase (CSP) suitable for carboxylic acids. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide phases (e.g., Chirobiotic V) are often effective.[25][26]

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Sample Preparation:

    • Dissolve a small amount of the final product in the mobile phase.

    • Prepare a racemic standard for comparison to identify the retention times of both enantiomers.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Section 5: Analytical Methods - Quantifying Your Success

Technique Principle Advantages Considerations
Chiral HPLC [25][26]Differential interaction of enantiomers with a chiral stationary phase.High accuracy and precision; widely applicable; preparative scale-up is possible.Requires specialized and often expensive columns; method development can be time-consuming.
Chiral GC Separation of volatile derivatives of enantiomers on a chiral stationary phase.High resolution; suitable for volatile compounds.Requires derivatization of the carboxylic acid (e.g., to a methyl ester), which must be racemization-free.
NMR with Chiral Shift Reagents A chiral lanthanide shift reagent complexes with the enantiomers, inducing diastereotopic shifts in their NMR signals.Rapid analysis; does not require physical separation.Can be less accurate than chromatographic methods; requires pure samples and specialized reagents.
Circular Dichroism (CD) Spectroscopy [27]Measures the differential absorption of left and right circularly polarized light by chiral molecules.Provides information about the absolute configuration; can be used for rapid screening.Less quantitative for e.e. determination compared to chromatography; requires a chromophore near the stereocenter.

Section 6: References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. Retrieved from

  • Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. (n.d.). Retrieved from

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025, May 22). JoVE. Retrieved from

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from

  • Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures. Retrieved from

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from

  • Asymmetric Alkylation of Enolates. (n.d.). Chem 115 Myers. Retrieved from

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. Retrieved from

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2025, August 6). ResearchGate. Retrieved from

  • 2.6 Protecting Groups in Synthesis. (n.d.). Organic Chemistry II - KPU Pressbooks. Retrieved from

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from

  • Reactions at the α-Carbon. (n.d.). Retrieved from

  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. (n.d.). ResearchGate. Retrieved from

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. Retrieved from

  • Chiral separation with novel (S)-biotin-bonded silica gel for liquid chromatography. (n.d.). PubMed. Retrieved from

  • acetals and ketals as protecting groups. (2019, January 8). YouTube. Retrieved from

  • Racemization of Chiral Carbonyl Compounds. (2014, June 26). YouTube. Retrieved from

  • Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. Retrieved from

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF. (2025, August 7). ResearchGate. Retrieved from

  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich. Retrieved from

  • Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. (n.d.). ResearchGate. Retrieved from

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Request PDF. (2025, August 7). ResearchGate. Retrieved from

  • Preventing racemization during the synthesis of (S)-Benzyl 3-aminobutyrate. (n.d.). Benchchem. Retrieved from

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals. Retrieved from

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2025, November 3). ResearchGate. Retrieved from

  • Racemization process for optically active carboxylic acids or salts or esters thereof. (n.d.). Google Patents. Retrieved from

  • Enzymatic Resolution of Chiral Phosphinate Esters. (n.d.). Chemistry. Retrieved from

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. (2018, March 29). ResearchGate. Retrieved from

  • Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. (n.d.). Organic Reactions. Retrieved from

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI. Retrieved from

  • Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. (n.d.). ACS Publications. Retrieved from

  • On the Mechanisms of Enantiomer Separations by Chiral Thin-Layer Chromatography on Silica Gel, and Implications when Densitometric Detection is used. A Mini Review. (2025, August 7). ResearchGate. Retrieved from

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from

  • Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. (n.d.). PubMed. Retrieved from

  • Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies. Retrieved from

Sources

Technical Support Center: Byproduct Identification in 2-(3-Oxocyclopentyl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-(3-oxocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile building block. My goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower your experimental design and analysis.

Frequently Asked Questions (FAQs)

FAQ 1: I'm seeing multiple unexpected spots on my TLC/LC-MS analysis after my reaction. What are the most likely culprits?

This is the most common issue encountered. Given the structure of this compound—possessing an enolizable ketone and an acidic carboxylic acid—several side reactions are highly probable under both acidic and basic conditions.

Primary Suspects:

  • Self-Aldol Condensation Products (Dimers): The most likely byproducts are dimers formed through an aldol addition or condensation mechanism. The enolate of one molecule can attack the ketone of another.[1][2][3]

  • Decarboxylation Product: As a β-keto acid, the starting material is susceptible to decarboxylation, especially upon heating, to yield 3-methylcyclopentanone.[4][5][6]

  • Epimerization Products: The stereocenter at the C2 position of the cyclopentyl ring is prone to epimerization under basic or acidic conditions, leading to diastereomeric byproducts if your starting material is stereochemically pure.[7][8]

  • Oligomers: In some cases, the dimerization can continue, leading to trimers or higher-order oligomers, which would typically appear as baseline material or very high molecular weight species in your analysis.

Troubleshooting Guide 1: Aldol Condensation Byproducts

Aldol reactions are common when a carbonyl compound with α-hydrogens is subjected to basic or acidic conditions.[1][3] In the case of this compound, this leads to dimerization.

Q: How can I confirm if my byproduct is an aldol dimer?

A: Look for the Mass. The most straightforward initial check is mass spectrometry (MS). An aldol addition product will have a molecular weight corresponding to exactly twice that of your starting material (2 x 142.15 = 284.30 g/mol ). An aldol condensation product will be this mass minus the mass of water (284.30 - 18.02 = 266.28 g/mol ).

CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺
Starting MaterialC₇H₁₀O₃142.15143.1
Aldol Addition DimerC₁₄H₂₀O₆284.30285.3
Aldol Condensation DimerC₁₄H₁₈O₅266.28267.3

Q: My MS data suggests a dimer. How can I get structural confirmation?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Isolate the byproduct by preparative chromatography and acquire ¹H and ¹³C NMR spectra.

  • For an Aldol Addition Product: Look for the appearance of a new hydroxyl (-OH) proton signal in the ¹H NMR spectrum and a new carbon signal around 70-80 ppm in the ¹³C NMR spectrum, corresponding to the newly formed secondary alcohol. You will also see a significant increase in the complexity of the aliphatic region.

  • For an Aldol Condensation Product: The key feature is the appearance of new signals in the olefinic region (5.5-7.5 ppm) of the ¹H NMR spectrum, indicating the formation of a carbon-carbon double bond. The hydroxyl signal will be absent.

Workflow for Aldol Byproduct Identification

crude Crude Reaction Mixture lcms LC-MS Analysis crude->lcms check_mass Check for m/z at ~285 or ~267 lcms->check_mass no_dimer Mass not found. Consider other byproducts. check_mass->no_dimer No dimer_found Dimer mass detected! check_mass->dimer_found Yes purify Purify by Prep-HPLC or Column Chromatography dimer_found->purify nmr Acquire ¹H and ¹³C NMR purify->nmr analyze_nmr Analyze NMR Spectra nmr->analyze_nmr addition_prod Aldol Addition Product (New -OH, no C=C) analyze_nmr->addition_prod -OH present condensation_prod Aldol Condensation Product (New C=C, no -OH) analyze_nmr->condensation_prod Olefinic H present cluster_0 Primary Reaction cluster_1 Side Reactions start This compound product Desired Product start->product Reaction Conditions aldol Self-Aldol Dimer start->aldol Base / Acid decarbox 3-Methylcyclopentanone start->decarbox Heat (Δ) epimer Epimerized Starting Material start->epimer Base / Acid

Sources

Overcoming low conversion rates in "2-(3-Oxocyclopentyl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Oxocyclopentyl)acetic acid. This molecule is a valuable building block in the development of various pharmaceutical agents, including S1P1 receptor modulators[1]. However, its synthesis can present challenges, often leading to suboptimal yields and purification difficulties.

This guide is structured as a series of troubleshooting questions and answers designed to address the most common issues encountered during the synthesis. We will delve into the mechanistic reasons behind these problems and provide detailed, field-proven protocols to overcome them.

Section 1: Troubleshooting the Core Ring Formation via Dieckmann Condensation

The most common and efficient route to the cyclopentanone core involves an intramolecular Dieckmann condensation of a substituted adipic acid diester, followed by hydrolysis and decarboxylation.[2][3] Success in this key step is paramount for the overall yield.

FAQ 1: My Dieckmann condensation is giving a very low yield of the target cyclic β-keto ester. What are the primary causes and how can I fix it?

Low conversion in a Dieckmann condensation typically points to one of three areas: reagent and solvent quality, choice of base, or competing side reactions.

Underlying Cause: The Dieckmann condensation is an equilibrium-driven, base-catalyzed intramolecular Claisen condensation.[4] It relies on the formation of an enolate at the α-carbon of one ester, which then attacks the carbonyl of the second ester within the same molecule.[5] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which has an acidic proton between its two carbonyl groups. Any deviation from optimal conditions can halt this process or favor alternative pathways.

Troubleshooting Workflow:

Dieckmann_Troubleshooting start Low Yield in Dieckmann Condensation q1 Are all reagents and solvents strictly anhydrous? start->q1 q2 Is the base appropriate for the substrate and scale? q1->q2 Yes sol1 Solution: Dry solvents (e.g., over Na/benzophenone) and reagents. Use freshly opened base. q1->sol1 No q3 Is intermolecular condensation occurring? q2->q3 Yes sol2 Solution: Switch to a stronger, non-nucleophilic base like NaH or KHMDS. See Table 1. q2->sol2 No/Unsure sol3 Solution: Employ high-dilution conditions by adding the diester slowly to the base. q3->sol3 Yes (Polymeric material observed) end end q3->end No, problem likely elsewhere.

Caption: A decision-making workflow for troubleshooting low yields in the Dieckmann condensation step.

In-Depth Solutions:

  • Moisture Contamination: The enolates and the strong bases used are highly sensitive to moisture. Protic contaminants will quench the base and the enolate, halting the reaction.

    • Protocol: Ensure solvents like toluene or THF are rigorously dried, for instance, by refluxing over sodium/benzophenone until the deep blue color of the ketyl radical persists. Dry glassware in an oven overnight and cool under an inert atmosphere (N₂ or Ar).

  • Inappropriate Base Selection: The choice of base is critical. While sodium ethoxide (NaOEt) is classic, it can participate in transesterification and its basicity may not be sufficient to drive the final deprotonation to completion, leading to a poor yield.[4]

    • Recommendation: Sodium hydride (NaH, 60% dispersion in mineral oil) is often a superior choice. It is a non-nucleophilic, highly effective base that irreversibly deprotonates the α-carbon. The evolution of H₂ gas also provides a visual cue for reaction initiation.

  • Intermolecular Condensation: If the concentration of the starting diester is too high, the enolate of one molecule can react with the ester of another molecule, leading to polymers and dimers instead of the desired five-membered ring.[6]

    • High-Dilution Technique: Instead of adding the base to the diester, slowly add a solution of the diester (e.g., via a syringe pump over several hours) to a stirring suspension of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

Table 1: Comparison of Common Bases for Dieckmann Condensation

BaseTypical SolventProsCons & Common Issues
Sodium Ethoxide (NaOEt) Ethanol, TolueneInexpensive, classic reagent.Can cause transesterification; equilibrium may not favor product if final deprotonation is incomplete.
Sodium Hydride (NaH) THF, TolueneStrong, non-nucleophilic base; reaction is irreversible.Highly water-sensitive; requires careful handling (mineral oil washing).
Potassium t-Butoxide (KOtBu) t-Butanol, THFVery strong, sterically hindered base.Can promote elimination side reactions in some substrates.
KHMDS / LHMDS THFVery strong, non-nucleophilic, soluble base. Excellent for sensitive substrates.More expensive; requires anhydrous conditions.

Section 2: Optimizing the Hydrolysis and Decarboxylation Step

The product of the Dieckmann reaction is typically a β-keto ester, such as ethyl 2-oxocyclopentanecarboxylate. This must be converted to the final product by saponification of the ester, followed by acidification and decarboxylation.

FAQ 2: My hydrolysis and decarboxylation step is inefficient. I either isolate the intermediate β-keto acid or get a mixture of products. How can I ensure a clean conversion?

This is a common issue where the two distinct chemical transformations—hydrolysis and decarboxylation—are not proceeding optimally.

Underlying Cause: The hydrolysis of the ester is straightforward, but the subsequent decarboxylation requires sufficient thermal energy. The intermediate β-keto acid is prone to other reactions, including retro-Dieckmann cleavage, if conditions are not controlled.

Recommended Protocol (One-Pot Hydrolysis & Decarboxylation):

This protocol, adapted from procedures for similar transformations, ensures complete reaction by driving the decarboxylation to completion.[1]

  • Saponification: Dissolve the crude β-keto ester intermediate (1.0 eq) in a suitable solvent like acetic acid (5-10 volumes).

  • Hydrolysis: Add an aqueous solution of a strong acid, such as 6 M HCl (2.5-5.0 eq).

  • Decarboxylation: Heat the biphasic mixture to reflux (approx. 100-110 °C) with vigorous stirring. The key is to maintain this temperature for a sufficient period (typically 4-8 hours).

    • Expert Tip: Monitor the reaction by TLC or GC-MS. A more reliable method is to watch for the cessation of CO₂ evolution.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. The aqueous layer can be extracted again to ensure full recovery.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound, which can then be purified further if necessary.

Troubleshooting Table:

SymptomPotential CauseSuggested Solution
Incomplete Reaction Insufficient heating time or temperature for decarboxylation.Increase reflux time. Ensure the internal temperature reaches at least 100 °C.
Low Mass Recovery The product has some water solubility.Perform multiple extractions (3x) of the aqueous layer during work-up.
Retro-Dieckmann Cleavage Harsh basic conditions during hydrolysis followed by work-up.Use an acidic one-pot procedure as described above. This avoids the isolation of intermediates under basic conditions where cleavage is more likely.

Section 3: Alternative Synthesis via Nitrile Hydrolysis

An alternative route involves the synthesis of 2-(3-Oxocyclopentyl)acetonitrile, followed by hydrolysis to the carboxylic acid. This can be a viable strategy, but the hydrolysis of the nitrile can be sluggish.

FAQ 3: The acid-catalyzed hydrolysis of my 2-(3-Oxocyclopentyl)acetonitrile precursor is stalling at the intermediate amide or is simply not proceeding. What can I do to drive the reaction to completion?

Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid) that can be challenging to push to the final product.

Underlying Cause: The first step, hydration of the nitrile to the primary amide, is often faster than the second step, the hydrolysis of the amide to the carboxylic acid and ammonia/ammonium.[7] The amide can be quite stable under moderately acidic conditions.

Mechanism & Optimization:

Nitrile_Hydrolysis cluster_main Nitrile Hydrolysis Pathway cluster_solutions Troubleshooting Solutions Nitrile R-C≡N (Nitrile Precursor) Amide R-C(=O)NH₂ (Amide Intermediate) Nitrile->Amide +H₂O / H⁺ (k₁) (Often Faster) Acid R-COOH (Target Acid) Amide->Acid +H₂O / H⁺ (k₂) (Rate-Limiting Step) sol1 Increase Temperature (Reflux) sol2 Increase Acid Concentration (e.g., conc. H₂SO₄) sol3 Switch to Basic Hydrolysis (e.g., NaOH, reflux)

Caption: The two-stage pathway of nitrile hydrolysis and key strategies for overcoming a slow second step.

Intensified Conditions Protocol:

  • Reagents: Place the 2-(3-Oxocyclopentyl)acetonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Acid: Carefully add a mixture of concentrated sulfuric acid (2-3 volumes) and water (2-3 volumes).

  • Reaction: Heat the mixture to a vigorous reflux (120-140 °C) for 12-24 hours. The reaction must be driven by high thermal energy.

  • Work-up: Carefully pour the cooled reaction mixture over ice. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Follow standard wash, dry, and concentration procedures.

Alternative: Base-Catalyzed Hydrolysis

For substrates that are sensitive to strong acid, base-catalyzed hydrolysis is an option.[8]

  • Procedure: Reflux the nitrile with an excess of aqueous sodium hydroxide (e.g., 6 M NaOH) for several hours. The reaction produces the sodium carboxylate salt.

  • Work-up: After cooling, the reaction mixture must be carefully acidified with concentrated HCl to a low pH (pH 1-2) to protonate the carboxylate, which can then be extracted.

By systematically addressing these common failure points, researchers can significantly improve the conversion rates and overall success of the "this compound" synthesis.

References

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  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

  • Organic Chemistry Tutor. 29. Synthesis of Cyclopentanone from Adipic Acid. [Link]

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  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]

  • Google Patents.A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid.
  • PubChemLite. this compound (C7H10O3). [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

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  • Robinson Annulation Practice Problems. robinson annulation practice problems. [Link]

  • Wikipedia. Robinson annulation. [Link]

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  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

  • YouTube. Solved synthesis problem (Robinson Annulation). [Link]

  • Google Patents.Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Google Patents.Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.
  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Green Chemistry (RSC Publishing). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. [Link]

  • Pharmaceutical Technology. Optimization Strategies for API Synthesis and Formulation Development. [Link]

  • Google Patents.Hydrolysis of acetonitrile to acetamide.
  • ResearchOnline@JCU. Base Hydrolysis of Coordinated Acetonitrile. [Link]

  • ResearchGate. Optimization of Acetic Acid Production Process Using the Cativa Method for Increasing Product Purity. [Link]

  • Google Patents.Method for synthesizing 2-acetoxyl-3-butenenitrile.

Sources

Handling and storage guidelines for "2-(3-Oxocyclopentyl)acetic acid" to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Oxocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth handling and storage guidelines to ensure the stability and integrity of this compound throughout your experiments. The following information is curated from publicly available safety data and by drawing logical parallels from structurally related compounds, such as prostaglandin analogues, to provide a comprehensive and practical resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[2][3]

Q2: What is the recommended short-term storage condition for this compound upon arrival in the lab?

A2: Upon receipt, it is recommended to store the unopened container of this compound in a refrigerator at 2°C to 8°C. This is a common practice for prostaglandin analogues to ensure their stability.[4] Some suppliers may even ship the compound under cold-chain conditions, indicating the importance of refrigerated storage.

Q3: Can I store the compound at room temperature?

A3: For long-term storage, refrigeration is strongly advised. While some prostaglandin analogues can be stored at room temperature (15°C to 25°C) for a limited period after being opened, it is best practice to minimize the time the compound spends outside of a refrigerated environment to prevent potential degradation.[4]

Q4: What type of container should I use for storing aliquots?

A4: For storing aliquots, it is advisable to use tightly-sealed, inert containers. Studies on prostaglandin stability have shown that the type of plastic can affect stability, with some polyethylene containers being more suitable than others.[2][3] To be safe, glass vials with tight-fitting caps are a reliable choice.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound has a yellowish tint. Oxidation or degradation: Exposure to air (oxygen) or light can lead to the formation of colored impurities.1. Work under an inert atmosphere: If possible, handle the compound under nitrogen or argon. 2. Protect from light: Store the compound in an amber vial or a container wrapped in aluminum foil. 3. Check for peroxides in solvents: If dissolving in an ether-type solvent, ensure it is peroxide-free.
Precipitate forms in my stock solution. Low solubility or temperature effects: The compound may have limited solubility in your chosen solvent, or it may be less soluble at lower temperatures.1. Gently warm the solution: A slight increase in temperature can help redissolve the compound. Do not overheat. 2. Try a different solvent: Consult literature for the best solvents for this compound or structurally similar ones. 3. Prepare a more dilute stock solution: If solubility is an issue, preparing a less concentrated stock may be necessary.
Loss of biological activity in my assay. Compound degradation: The active compound may have degraded due to improper storage or handling.1. Prepare fresh solutions: Always prepare working solutions fresh from a properly stored stock. 2. Perform a stability check: If you suspect degradation, you can run a quick stability test by comparing the activity of a freshly prepared sample with an older one. 3. Review storage conditions: Ensure the compound has been consistently stored at the recommended temperature and protected from light and air.
Inconsistent results between experiments. Inconsistent handling or aliquotting: Variations in how the compound is handled and aliquotted can lead to variability in experimental outcomes.1. Standardize your protocol: Develop and follow a strict, detailed protocol for preparing and using the compound. 2. Aliquot upon receipt: To avoid repeated freeze-thaw cycles of the main stock, aliquot the compound into single-use vials upon arrival.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Acclimatization: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which could lead to hydrolysis.

  • Inert Atmosphere (Recommended): If available, perform the following steps in a glove box or under a gentle stream of an inert gas like nitrogen or argon.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the desired amount of the compound to the vial and record the weight.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., ethanol, DMSO) to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. For daily use, a refrigerated stock at 2°C to 8°C can be maintained for a short period.

Visualizing the Handling Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.

G cluster_receipt Receiving Compound cluster_storage Initial Storage cluster_prep Preparation for Use cluster_longterm Long-term Storage Receive Receive Compound Store_Fridge Store at 2-8°C (Unopened) Receive->Store_Fridge Equilibrate Equilibrate to Room Temp Store_Fridge->Equilibrate Aliquot Aliquot into Single-Use Vials Equilibrate->Aliquot Prepare_Stock Prepare Stock Solution Aliquot->Prepare_Stock Store_Frozen Store Aliquots at -20°C or -80°C Aliquot->Store_Frozen Prepare_Stock->Store_Fridge Short-term (Working Stock) Prepare_Stock->Store_Frozen Long-term

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to "2-(3-Oxocyclopentyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(3-Oxocyclopentyl)acetic acid, a valuable building block in the synthesis of various pharmaceutical agents, presents multiple synthetic pathways. This guide provides an in-depth comparative analysis of four distinct routes to this target molecule, offering a critical evaluation of their respective methodologies, yields, and practical considerations. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific laboratory and scalable production needs.

Introduction to this compound

This compound (CAS No: 3128-05-0, Molecular Formula: C₇H₁₀O₃) is a cyclopentanone derivative featuring a carboxylic acid side chain. Its structural motif is a key component in a variety of biologically active molecules, making its synthesis a topic of significant interest in medicinal chemistry and process development. The choice of synthetic route can profoundly impact the overall efficiency, cost-effectiveness, and environmental footprint of a drug development program.

Comparative Analysis of Synthetic Strategies

This guide will dissect four prominent synthetic routes:

  • The Dieckmann Condensation Approach: A classic method commencing with diethyl adipate.

  • The Stork Enamine Alkylation Pathway: A well-established method for the α-alkylation of ketones.

  • The Michael Addition Route: Utilizing the conjugate addition of a nucleophile to an α,β-unsaturated ketone.

  • The One-Pot Morpholine Enamine Method: A streamlined approach starting from cyclopentanone.

A summary of the key performance indicators for each route is presented below, followed by a detailed examination of each methodology.

Synthetic Route Starting Materials Key Steps Reported Yield Advantages Disadvantages
1. Dieckmann Condensation Diethyl adipate, Ethyl chloroacetateDieckmann condensation, Alkylation, Hydrolysis, Decarboxylation~60% (overall)Readily available and inexpensive starting materials, well-established classical reaction.Multi-step process, use of metallic sodium, requires careful control of reaction conditions.
2. Stork Enamine Alkylation Cyclopentanone, Pyrrolidine, Ethyl bromoacetateEnamine formation, Alkylation, HydrolysisNot explicitly foundGood for selective mono-alkylation, generally mild reaction conditions.Requires pre-formation of the enamine, potential for side reactions if not carefully controlled.
3. Michael Addition 2-Cyclopentenone, Diethyl malonateMichael addition, Hydrolysis, DecarboxylationHigh (for adduct)High-yielding initial addition, potential for asymmetric synthesis.Starting material (2-cyclopentenone) can be more expensive, multi-step process.
4. One-Pot Morpholine Enamine Cyclopentanone, Morpholine, Acrylate esterOne-pot enamine formation and Michael addition, Hydrolysis≥ 90%High yield, simplified "one-pot" procedure, reduces workup and purification steps.Requires careful control of reaction conditions to ensure sequential reactions proceed efficiently.

Route 1: The Dieckmann Condensation Approach

This classical approach, with foundations in the work of Linstead and Meade, utilizes the intramolecular Claisen condensation of diethyl adipate to form a cyclic β-keto ester, which is subsequently alkylated and decarboxylated. A "one-pot" adaptation of this multi-step sequence has been reported, significantly improving the practicality of this route.[1]

Reaction Scheme:

Dieckmann Condensation DiethylAdipate Diethyl adipate CyclicKetoEster Ethyl 2-oxocyclopentanecarboxylate DiethylAdipate->CyclicKetoEster 1. Na, Toluene (Dieckmann Condensation) AlkylatedEster Intermediate Ester CyclicKetoEster->AlkylatedEster 2. Ethyl chloroacetate (Alkylation) TargetAcid This compound AlkylatedEster->TargetAcid 3. H₂O, H⁺ (Hydrolysis & Decarboxylation)

Caption: Dieckmann Condensation pathway to the target acid.

Experimental Protocol (One-Pot Adaptation)[1]
  • Condensation and Alkylation: To a 2 L three-necked flask, add 200 ml of toluene and sodium (20.6 g, 0.898 mol). Heat to reflux with mechanical stirring to disperse the sodium into fine sand.

  • Cool the mixture to 90°C and add an additional 500 ml of toluene.

  • Prepare a mixture of diethyl adipate (150 ml, 0.749 mol), 5 ml of absolute ethanol, and 60 ml of toluene. Add this mixture dropwise over approximately 1 hour.

  • Maintain the temperature and continue stirring for 6 hours.

  • Following the condensation, add ethyl chloroacetate (87 ml, 0.824 mol) dropwise over about 1 hour, maintaining the temperature at 100°C to allow for a slight boil.

  • Continue to stir and react at 100°C for approximately 3 hours.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to acidic hydrolysis to yield this compound.

  • Esterification (for ester product): The crude acid can be esterified by refluxing in absolute ethanol (300 ml) with a catalytic amount of sulfuric acid (2 ml) for 8 hours. The resulting ester is then purified by distillation under reduced pressure.

Scientific Rationale:

The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings. The use of sodium metal in toluene creates a sodium alkoxide in situ, which deprotonates the α-carbon of one ester group, initiating an intramolecular nucleophilic attack on the other ester carbonyl. The subsequent alkylation with ethyl chloroacetate introduces the acetic acid side chain precursor. The final hydrolysis and decarboxylation steps remove the original ester group and yield the desired product. The "one-pot" approach enhances efficiency by avoiding the isolation of intermediates.[1]

Route 2: The Stork Enamine Alkylation Pathway

The Stork enamine alkylation offers a milder alternative for the α-alkylation of ketones. This method involves the reaction of an enamine, formed from cyclopentanone and a secondary amine (e.g., pyrrolidine or morpholine), with an alkylating agent.

Reaction Scheme:

Stork Enamine Alkylation Cyclopentanone Cyclopentanone Enamine Cyclopentanone Enamine Cyclopentanone->Enamine 1. Secondary Amine (e.g., Pyrrolidine), H⁺ cat. AlkylatedIminium Alkylated Iminium Salt Enamine->AlkylatedIminium 2. Ethyl bromoacetate (Alkylation) TargetAcid This compound AlkylatedIminium->TargetAcid 3. H₃O⁺ (Hydrolysis) Michael Addition Cyclopentenone 2-Cyclopentenone Adduct Michael Adduct Cyclopentenone->Adduct 1. Base (e.g., NaOEt) Malonate Diethyl malonate Malonate->Adduct TargetAcid This compound Adduct->TargetAcid 2. H₃O⁺, Δ (Hydrolysis & Decarboxylation)

Caption: Michael Addition pathway.

General Experimental Considerations:

Detailed experimental procedures for this specific transformation can be found in the literature. A general protocol would involve:

  • Michael Addition: 2-Cyclopentenone is reacted with a slight excess of diethyl malonate in the presence of a base, such as sodium ethoxide in ethanol. The reaction is typically stirred at room temperature until completion.

  • Hydrolysis and Decarboxylation: The resulting Michael adduct is then subjected to acidic or basic hydrolysis to convert the ester groups to carboxylic acids, followed by heating to promote decarboxylation of the malonic acid derivative to yield the final product.

Scientific Rationale:

The Michael addition is a cornerstone of carbon-carbon bond formation. The use of a stabilized carbanion, such as that derived from diethyl malonate, as the nucleophile ensures a clean 1,4-conjugate addition to the α,β-unsaturated ketone. This route is particularly attractive as it offers the potential for enantioselective synthesis through the use of chiral catalysts.

Route 4: The One-Pot Morpholine Enamine Method

This modern and efficient approach combines the principles of enamine chemistry and Michael addition in a single reaction vessel, starting from cyclopentanone. This method, detailed in a Chinese patent, reports very high yields.

Reaction Scheme:

One-Pot Morpholine Enamine Cyclopentanone Cyclopentanone IntermediateEster Intermediate Ester Cyclopentanone->IntermediateEster 1. Morpholine, p-TsOH, Toluene, Δ 2. Acrylate ester TargetAcid This compound IntermediateEster->TargetAcid 3. Alkaline Hydrolysis

Caption: One-Pot Morpholine Enamine pathway.

Experimental Protocol
  • One-Pot Reaction: In a reaction vessel, combine cyclopentanone, morpholine, and a catalytic amount of p-toluenesulfonic acid in a high-boiling, non-protic solvent such as toluene.

  • Heat the mixture to reflux for 1-3 hours with stirring.

  • Cool the reaction mixture to 75-95°C and add an acrylate ester dropwise.

  • Maintain this temperature for 2-4 hours.

  • After the reaction is complete, cool the mixture and filter. The filtrate is concentrated under reduced pressure to obtain the crude intermediate ester.

  • Hydrolysis: The crude ester is then hydrolyzed under alkaline conditions to yield this compound. The patent reports a yield of ≥ 90%.

Scientific Rationale:

This one-pot procedure cleverly combines enamine formation and a subsequent Michael-type addition. The morpholine enamine of cyclopentanone is formed in situ, which then acts as the nucleophile in a conjugate addition to the acrylate ester. This streamlined process minimizes waste and reduces the number of unit operations, making it an attractive option for large-scale synthesis. The use of a high-boiling solvent facilitates the azeotropic removal of water during enamine formation, driving this equilibrium to the right.

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions.

  • The Dieckmann condensation route, particularly in its "one-pot" adaptation, offers a cost-effective solution due to the inexpensiveness of the starting materials, although it involves the use of hazardous reagents like sodium metal.

  • The Stork enamine alkylation provides a reliable method for controlled mono-alkylation, though it may be less atom-economical due to the need to form and then hydrolyze the enamine.

  • The Michael addition to 2-cyclopentenone is a high-yielding reaction with the significant advantage of being amenable to asymmetric catalysis, a crucial consideration for the synthesis of chiral pharmaceuticals.

  • The one-pot morpholine enamine method stands out for its high reported yield and operational simplicity, making it a strong candidate for process development and scale-up.

The ultimate choice of synthetic route will depend on a variety of factors including the desired scale of production, cost of starting materials, availability of specialized equipment, and the specific purity requirements of the final product. For academic and early-stage research, the flexibility of the Stork enamine and Michael addition routes may be advantageous. For industrial applications, the efficiency and high yield of the one-pot morpholine enamine method present a compelling case.

References

  • CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. ()
  • CN103058870A - Preparation method of ethyl 2-oxocyclopentylacet

Sources

A Comparative Spectroscopic Guide to 2-(3-Oxocyclopentyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth comparison of the spectroscopic characteristics of 2-(3-Oxocyclopentyl)acetic acid, a versatile building block, with two key derivatives: its methyl ester and its corresponding secondary alcohol. By examining the shifts and changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can clearly delineate the structural modifications and understand the underlying principles governing these changes.

Introduction to the Core Structure

This compound is a bifunctional molecule containing a cyclopentanone ring and a carboxylic acid moiety.[1] This structure makes it a valuable intermediate in the synthesis of various biologically active molecules, including prostaglandins and their analogs. The reactivity of both the ketone and the carboxylic acid allows for a wide range of chemical transformations. In this guide, we will explore how converting these functional groups impacts the molecule's spectroscopic signature.

The derivatives we will compare are:

  • Methyl 2-(3-oxocyclopentyl)acetate: Formed by the esterification of the carboxylic acid.

  • 2-(3-Hydroxycyclopentyl)acetic acid: Formed by the reduction of the ketone.

Caption: Structural relationship between the parent acid and its derivatives.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups. The key vibrational modes we will monitor are the carbonyl (C=O) stretches and the hydroxyl (O-H) stretches.

The vapor phase IR spectrum for This compound displays characteristic absorptions.[2] In a condensed phase, one would expect a strong, sharp carbonyl stretch from the cyclopentanone around 1740-1750 cm⁻¹ (a typical value for a five-membered ring ketone which has higher ring strain than an acyclic ketone) and another from the carboxylic acid, typically around 1710 cm⁻¹ due to hydrogen-bonded dimerization.[3] The most telling feature of the acid is an extremely broad O-H stretch from approximately 2500-3300 cm⁻¹, which often partially obscures the C-H stretching signals.[4][5]

Derivative Comparison:

  • Methyl 2-(3-oxocyclopentyl)acetate: The conversion of the carboxylic acid to a methyl ester induces two significant changes. First, the broad O-H stretch disappears entirely. Second, the carboxylic acid C=O signal is replaced by an ester C=O stretch, which typically appears at a slightly higher wavenumber, around 1735-1750 cm⁻¹.[6] The cyclopentanone C=O stretch remains largely unchanged. Additionally, a new C-O single bond stretch will appear in the 1000-1300 cm⁻¹ region.

  • 2-(3-Hydroxycyclopentyl)acetic acid: The reduction of the ketone to an alcohol results in the complete disappearance of the cyclopentanone C=O stretch (~1745 cm⁻¹). In its place, a broad O-H stretching band appears around 3200-3500 cm⁻¹, characteristic of an alcohol.[7] This O-H band is typically less broad than that of a carboxylic acid. The carboxylic acid functional group and its associated IR signals remain.

CompoundKey IR Absorption Bands (cm⁻¹)
Parent Acid ~3300-2500 (broad, O-H), ~1745 (strong, C=O ketone), ~1710 (strong, C=O acid)
Methyl Ester Derivative No O-H stretch, ~1745 (strong, C=O ketone), ~1740 (strong, C=O ester), ~1300-1000 (C-O)
Hydroxy Acid Derivative ~3500-3200 (broad, O-H alcohol), ~3300-2500 (broad, O-H acid), ~1710 (strong, C=O acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹³C NMR Spectroscopy

In ¹³C NMR, the chemical shift of a carbon atom is highly dependent on its electronic environment. The carbonyl carbons are the most deshielded, appearing furthest downfield.

  • This compound: We expect two signals in the carbonyl region. The ketone carbonyl carbon of a cyclopentanone typically appears significantly downfield, around 215-220 ppm.[8] The carboxylic acid carbonyl carbon is found more upfield, in the range of 175-185 ppm.[9] The remaining aliphatic carbons will appear in the 20-50 ppm range.

  • Methyl 2-(3-oxocyclopentyl)acetate: Esterification shifts the carboxylic acid carbonyl carbon slightly upfield to the 170-175 ppm range. A new, distinct signal will appear around 52 ppm, which is characteristic of the methoxy (-OCH₃) carbon. The ketone carbonyl and aliphatic ring carbon signals will be largely unaffected.

  • 2-(3-Hydroxycyclopentyl)acetic acid: Reduction of the ketone eliminates the signal at ~218 ppm. A new signal for the carbon bearing the hydroxyl group (the carbinol carbon) will appear in the 65-75 ppm range. The chemical shifts of the adjacent ring carbons will also shift upfield due to the removal of the electron-withdrawing carbonyl group.

CompoundC=O (Ketone) (ppm)C=O (Acid/Ester) (ppm)-OCH₃ (ppm)>CH-OH (ppm)
Parent Acid ~218~179N/AN/A
Methyl Ester Derivative ~218~173~52N/A
Hydroxy Acid Derivative N/A~179N/A~70
¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons and their connectivity.

  • This compound: The most downfield signal will be the acidic proton of the carboxylic acid, which is typically a broad singlet appearing between 10-13 ppm. The protons on the carbons alpha to the ketone (C2 and C4) are deshielded and will appear around 2.2-2.5 ppm. The protons of the -CH₂- group in the acetic acid side chain, being alpha to a carbonyl, will resonate around 2.4 ppm.

  • Methyl 2-(3-oxocyclopentyl)acetate: The broad acidic proton signal above 10 ppm vanishes. A new, sharp singlet integrating to three protons appears around 3.7 ppm, characteristic of the methyl ester's -OCH₃ group. The other signals in the ring and side chain will experience minor shifts.

  • 2-(3-Hydroxycyclopentyl)acetic acid: The signals for the protons alpha to the ketone disappear. A new proton signal, corresponding to the hydrogen on the carbon with the new hydroxyl group (>CH-OH), will appear around 3.5-4.5 ppm. The proton of the alcohol's -OH group will also appear as a broad signal, which can exchange with D₂O.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The parent compound, this compound, has a molecular weight of 142.15 g/mol .[1]

  • Electron Ionization (EI-MS): In the GC-MS spectrum of the parent acid, the molecular ion peak (M⁺) at m/z = 142 would be observed.[2] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 Da) and the loss of the entire carboxyl group (-45 Da). The cyclopentanone ring can undergo characteristic cleavages, such as alpha-cleavage adjacent to the carbonyl group.

  • Derivative Comparison:

    • Methyl 2-(3-oxocyclopentyl)acetate: The molecular weight increases by 14 Da (CH₂) to 156 g/mol . The molecular ion peak will be at m/z = 156. A characteristic fragment for methyl esters is the loss of a methoxy radical (-OCH₃), leading to a prominent peak at M-31.

    • 2-(3-Hydroxycyclopentyl)acetic acid: The molecular weight increases by 2 Da (H₂) to 144 g/mol . The molecular ion peak will be at m/z = 144. Alcohols characteristically lose a molecule of water (-18 Da) under EI conditions, so a significant peak at M-18 (m/z = 126) is expected.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.

NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C 3. Add internal standard (e.g., TMS) B->C D 4. Transfer to 5 mm NMR tube C->D E 5. Insert tube into spectrometer magnet D->E F 6. Lock, tune, and shim the instrument E->F G 7. Acquire ¹H spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C spectrum (e.g., 1024 scans) G->H I 9. Apply Fourier Transform H->I J 10. Phase and baseline correct spectra I->J K 11. Calibrate chemical shifts to solvent or TMS J->K L 12. Integrate ¹H signals and pick peaks K->L

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called "shimming."

  • Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C spectra. Due to the low natural abundance of the ¹³C isotope, significantly more scans are required to achieve a good signal-to-noise ratio compared to ¹H spectra.

  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm. For ¹H spectra, the signal integrals are calculated to determine proton ratios.

Conclusion

The spectroscopic comparison of this compound with its methyl ester and hydroxy derivatives provides clear, predictable, and illustrative examples of how fundamental chemical transformations manifest in spectral data. Each technique—IR, NMR, and MS—offers a unique and complementary piece of the structural puzzle. For the medicinal chemist or synthetic researcher, mastering the interpretation of these spectral shifts is not merely an academic exercise; it is a critical skill for verifying reaction outcomes, confirming the identity of intermediates, and ensuring the purity and integrity of final compounds.

References

  • Perichon, A. S. et al. Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry. [Link]

  • PubChem. Compound Summary for CID 274428, this compound. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • PubChem. Compound Summary for CID 8452, Cyclopentanone. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 7298, Cyclopentanol. National Center for Biotechnology Information. [Link]

  • Kartha, V. B., et al. The Vibrational Analysis of Cyclopentanone. Canadian Journal of Chemistry. [Link]

  • Mao, J.-D., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry.
  • University of Oregon. 13C NMR Chemical Shifts. Oregon State University. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • LibreTexts Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Homework.Study.com. Draw the IR spectrum for Acetic acid and briefly give the rationale. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031407). [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. Spectroscopy Tutorial: Esters. [Link]

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  • King's Centre for Visualization in Science. Infrared Spectrum of a Cyclic Alcohol: Cyclopentanol. [Link]

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Benchmarking the efficiency of "2-(3-Oxocyclopentyl)acetic acid" synthesis against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(3-Oxocyclopentyl)acetic acid in Modern Drug Discovery

This compound is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural motif, featuring a cyclopentanone ring coupled with an acetic acid side chain, serves as a versatile scaffold for the development of novel therapeutics. Notably, it is a key intermediate in the synthesis of prostaglandin analogues and other complex natural products. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and professionals in the drug development pipeline. This guide provides an in-depth, objective comparison of published methods for the synthesis of this compound, supported by experimental data, to empower researchers in selecting the most suitable route for their specific needs.

Methodology Overview: Two Predominant Synthetic Strategies

The synthesis of this compound is primarily approached via two distinct and well-established strategies:

  • The Dieckmann Condensation Approach: This classical method commences with a linear diester, typically diethyl adipate, and employs an intramolecular condensation to construct the cyclopentanone ring. Subsequent alkylation and decarboxylation steps lead to the target molecule.

  • The Cyclopentanone Alkylation Approach: This strategy utilizes pre-formed cyclopentanone as the starting material. Activation of the α-carbon, commonly through enamine or enolate formation, facilitates alkylation with a suitable two-carbon electrophile to introduce the acetic acid side chain.

This guide will dissect and benchmark these methodologies, with a particular focus on a promising "one-pot" modification of the Dieckmann condensation that has been reported to offer significant advantages in terms of efficiency and sustainability.

Comparative Analysis of Synthetic Routes

Route 1: The Dieckmann Condensation Pathway

The Dieckmann condensation is a robust and time-honored method for the formation of five- and six-membered cyclic β-keto esters.[1] In the context of this compound synthesis, the process begins with the intramolecular cyclization of diethyl adipate in the presence of a strong base, such as sodium ethoxide, to yield ethyl 2-oxocyclopentanecarboxylate.

Traditional Multi-Step Dieckmann Approach:

A traditional approach, as referenced in the literature, involves a sequential, multi-step process.[2] This method, while effective, is often hampered by the need for isolation and purification of intermediates at each stage, leading to a longer overall synthesis time and potentially lower cumulative yields. The overall process can be summarized as:

  • Dieckmann Condensation: Diethyl adipate is treated with a base like sodium ethoxide to form the sodium salt of ethyl 2-oxocyclopentanecarboxylate.

  • Alkylation: The resulting enolate is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

  • Hydrolysis and Decarboxylation: The resulting diester is subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation to remove the carboxyl group at the 2-position of the cyclopentanone ring, yielding this compound.

  • Esterification (Optional): If the ethyl ester is the desired final product, a final esterification step is required.

The "One-Pot" Dieckmann Condensation: A Leap in Efficiency

A significant advancement in this route is the development of a "one-pot" procedure, as detailed in Chinese patent CN103058870A.[2] This streamlined approach minimizes manual handling and purification steps, thereby reducing the production cycle and improving the overall yield. The key innovation lies in performing the condensation, alkylation, hydrolysis, and decarboxylation steps in a sequential manner without isolating the intermediates.

This method claims a total yield of approximately 60%, a significant improvement over the reported 47.7% to 54.0% for the traditional four-step method.[2] The reduction in processing time is also substantial, with the "one-pot" method taking approximately two days compared to four days for the conventional approach.[2]

Causality Behind Experimental Choices in the "One-Pot" Method:

  • Choice of Base and Solvent: The use of metallic sodium in toluene for the Dieckmann condensation is a classic and effective choice. The high temperature allows for the formation of a fine dispersion of sodium, increasing its reactivity. Toluene is a suitable solvent due to its relatively high boiling point and inertness under the reaction conditions.

  • Sequential Addition: The careful, sequential addition of reagents is crucial. The Dieckmann condensation is allowed to proceed to completion before the addition of the alkylating agent. This prevents side reactions and ensures the desired product is formed.

  • In-Situ Hydrolysis and Decarboxylation: The direct addition of concentrated hydrochloric acid to the reaction mixture for hydrolysis and decarboxylation is a key time-saving step. This avoids a separate workup and purification of the intermediate diester.

Route 2: The Cyclopentanone Alkylation Pathway

An alternative strategy begins with the readily available and cost-effective starting material, cyclopentanone. The core of this approach is the regioselective introduction of an acetic acid or ethyl acetate moiety at the α-position of the ketone.

Enamine-Mediated Alkylation:

The Stork enamine synthesis is a powerful tool for the α-alkylation of ketones.[3] This method involves the reaction of cyclopentanone with a secondary amine, such as pyrrolidine or morpholine, to form a nucleophilic enamine. This enamine then reacts with an electrophile, like ethyl bromoacetate, to introduce the desired side chain. The resulting iminium salt is subsequently hydrolyzed to yield the alkylated ketone.

While this method offers a different retrosynthetic disconnection, it has been reported to suffer from lower yields and the use of toxic solvents like benzene in some protocols.[2]

Direct Enolate Alkylation:

A more direct approach involves the deprotonation of cyclopentanone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the lithium enolate. This highly reactive intermediate can then be quenched with an appropriate electrophile. However, this method often requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions, which can be challenging to implement on a large scale and increase production costs.[2]

Quantitative Data Summary

Parameter Traditional Dieckmann "One-Pot" Dieckmann Enamine Alkylation Direct Enolate Alkylation
Starting Material Diethyl adipateDiethyl adipateCyclopentanoneCyclopentanone
Overall Yield 47.7% - 54.0%[2]~60%[2]Lower (not specified)[2]Not specified
Reaction Time ~4 days[2]~2 days[2]VariesVaries
Key Reagents Sodium ethoxide, Ethyl haloacetate, HCl/NaOHSodium, Ethyl chloroacetate, Concentrated HClPyrrolidine/Morpholine, Ethyl bromoacetateLDA, Ethyl bromoacetate
Reaction Conditions Multiple steps with intermediate purification"One-pot" sequential additionModerate temperaturesCryogenic temperatures (-78 °C)[2]
Solvents Ethanol, TolueneToluene, EthanolBenzene (in some protocols)[2]Anhydrous THF
Scalability ModerateHigh[2]ModerateLow to Moderate
Environmental Impact Multiple solvent changes and waste streamsReduced "three wastes"[2]Use of toxic solventsCryogenic cooling energy consumption

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of Ethyl 2-(3-Oxocyclopentyl)acetate from Diethyl Adipate[2]

Step 1: Dieckmann Condensation and Alkylation

  • To a 2 L three-necked flask equipped with a mechanical stirrer, add 200 mL of toluene and sodium metal (17.2 g, 0.749 mol).

  • Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Cool the mixture to 85 °C and add an additional 500 mL of toluene.

  • Prepare a solution of diethyl adipate (150 mL, 0.749 mol), 5 mL of absolute ethanol, and 60 mL of toluene. Add this solution dropwise to the reaction flask over approximately 1 hour.

  • Maintain the reaction mixture at 85 °C and continue stirring for 6 hours.

  • Cool the reaction to 85 °C and add ethyl chloroacetate (79.1 mL, 0.749 mol) dropwise over 1 hour, ensuring the temperature does not exceed 100 °C.

  • Continue stirring at 85 °C for an additional 3 hours.

Step 2: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to room temperature and add 300 mL of water.

  • Slowly add 300 mL of 3 M hydrochloric acid with stirring.

  • Separate the organic layer. Extract the aqueous layer with 100 mL of toluene.

  • Combine the organic layers and wash with saturated brine (2 x 300 mL).

  • Concentrate the organic phase under reduced pressure to obtain a brown liquid.

  • Transfer the crude product to a 1 L single-necked flask and add 400 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.

  • After cooling, concentrate the mixture and add 300 mL of water.

  • Extract the product with ethyl acetate (2 x 300 mL).

  • Wash the combined organic extracts with saturated brine (2 x 300 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound as a brown oil.

Step 3: Esterification

  • To the crude this compound, add 300 mL of absolute ethanol and 2 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux for 8 hours.

  • Concentrate the reaction mixture and dilute with 400 mL of ethyl acetate.

  • Wash the organic solution with saturated sodium bicarbonate solution (2 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-(3-Oxocyclopentyl)acetate as a colorless liquid. (Yield: ~60%).

Protocol 2: Enamine-Mediated Alkylation of Cyclopentanone (General Procedure)

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclopentanone (1.0 eq), a secondary amine (e.g., pyrrolidine, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene or benzene).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Alkylation

  • Dissolve the crude enamine in an aprotic solvent (e.g., THF or dioxane).

  • Add ethyl bromoacetate (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for several hours or until TLC analysis indicates the consumption of the enamine.

Step 3: Hydrolysis

  • Add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture.

  • Stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Dieckmann Condensation cluster_1 Route 2: Cyclopentanone Alkylation Diethyl Adipate Diethyl Adipate Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Diethyl Adipate->Ethyl 2-oxocyclopentanecarboxylate Dieckmann Condensation (Na, Toluene) Alkylated Diester Alkylated Diester Ethyl 2-oxocyclopentanecarboxylate->Alkylated Diester Alkylation (Ethyl Chloroacetate) This compound This compound Alkylated Diester->this compound Hydrolysis & Decarboxylation (Conc. HCl) Ethyl 2-(3-Oxocyclopentyl)acetate Ethyl 2-(3-Oxocyclopentyl)acetate This compound->Ethyl 2-(3-Oxocyclopentyl)acetate Esterification (EtOH, H2SO4) Cyclopentanone Cyclopentanone Enamine/Enolate Enamine/Enolate Cyclopentanone->Enamine/Enolate Activation (e.g., Pyrrolidine or LDA) Alkylated Intermediate Alkylated Intermediate Enamine/Enolate->Alkylated Intermediate Alkylation (Ethyl Bromoacetate) Target Product This compound or its Ethyl Ester Alkylated Intermediate->Target Product Hydrolysis

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion and Recommendations

Based on the available data, the "one-pot" Dieckmann condensation approach stands out as the most efficient and scalable method for the synthesis of this compound and its ethyl ester. Its advantages in terms of higher yield, shorter reaction time, and reduced waste make it an attractive option for both academic research and industrial production. While the cyclopentanone alkylation routes offer alternative starting points, they appear to be hampered by either lower yields, the use of hazardous materials, or the need for specialized and costly reaction conditions.

For researchers prioritizing efficiency, scalability, and a greener chemical process, the "one-pot" Dieckmann condensation is the recommended method. Further optimization of this one-pot procedure, such as exploring alternative bases or catalysts, could lead to even greater improvements in the synthesis of this valuable pharmaceutical intermediate.

References

  • CN103058870A - Preparation method of ethyl 2-oxocyclopentylacet
  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives - AlQalam Journal of Medical and Applied Sciences. [Link]

  • A paradoxical case of dieckmann cyclisation - Indian Academy of Sciences. [Link]

  • (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. [Link]

  • Dieckmann Condensation - J&K Scientific LLC. [Link]

  • Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of cyclopentanone-2-carboxylic acid ethyl ester from adipic acid diethyl ester - NOP - Sustainability in the organic chemistry lab course. [Link]

  • Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem. [Link]

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A Comparative Study of the Reactivity of "2-(3-Oxocyclopentyl)acetic acid" and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the nuanced reactivity of positional isomers can dictate the success or failure of a synthetic route. This guide provides a detailed comparative analysis of the chemical reactivity of "2-(3-Oxocyclopentyl)acetic acid" and its β-keto acid isomer, "2-(2-oxocyclopentyl)acetic acid." Understanding the distinct chemical behaviors of these isomers is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic pathways and predicting reaction outcomes. This analysis is grounded in fundamental organic chemistry principles and supported by available experimental data and mechanistic insights.

Introduction: Structural Isomers with Distinct Reactivity Profiles

"this compound" (a γ-keto acid) and "2-(2-oxocyclopentyl)acetic acid" (a β-keto acid) share the same molecular formula (C₇H₁₀O₃) and molecular weight (142.15 g/mol ).[1][2] However, the seemingly minor difference in the position of the oxo group on the cyclopentyl ring leads to profound differences in their chemical reactivity. This guide will explore these differences through the lens of key chemical transformations relevant to synthetic chemistry.

PropertyThis compound2-(2-oxocyclopentyl)acetic acid
Structure γ-Keto acidβ-Keto acid
IUPAC Name This compound2-(2-oxocyclopentyl)acetic acid
CAS Number 3128-05-0[1]1460-38-4[2]
Molecular Formula C₇H₁₀O₃[1]C₇H₁₀O₃[2]
Molecular Weight 142.15 g/mol [1]142.15 g/mol [2]

Comparative Reactivity Analysis

The primary distinction in the reactivity of these isomers stems from the electronic interplay between the ketone and carboxylic acid functional groups.

Enolization and Acidity of α-Hydrogens

A cornerstone of the reactivity of carbonyl compounds is the acidity of the α-hydrogens and the subsequent formation of enolates. Herein lies a major point of divergence between the two isomers.

"2-(2-Oxocyclopentyl)acetic acid" (β-Keto Acid): The methylene protons positioned between the ketone and the carboxylic acid carbonyl groups (the α-hydrogens) in this isomer are significantly more acidic. This heightened acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion through resonance. Consequently, "2-(2-oxocyclopentyl)acetic acid" is readily deprotonated by even mild bases to form a stable, conjugated enolate.[3] This facile enolization is a key driver of its unique reactivity.

"this compound" (γ-Keto Acid): In contrast, the methylene protons in "this compound" do not experience this synergistic stabilization. The protons α to the ketone and α to the carboxylic acid have acidities typical of simple ketones and carboxylic acids, respectively. Stronger bases are generally required to form the corresponding enolates, which are less stable than those derived from the β-isomer.[3]

G cluster_beta 2-(2-Oxocyclopentyl)acetic acid (β-Keto Acid) cluster_gamma This compound (γ-Keto Acid) B_Keto Keto form B_Enolate Resonance-stabilized Enolate B_Keto->B_Enolate -H⁺ (facile) B_Enolate->B_Keto +H⁺ G_Keto Keto form G_Enolate Less stable Enolate G_Keto->G_Enolate -H⁺ (requires strong base) G_Enolate->G_Keto +H⁺ G cluster_beta_decarb Decarboxylation of 2-(2-Oxocyclopentyl)acetic acid cluster_gamma_decarb Decarboxylation of this compound B_Reactant β-Keto Acid B_TS 6-membered Cyclic Transition State B_Reactant->B_TS Heat B_Enol Enol Intermediate B_TS->B_Enol B_Product Ketone + CO₂ B_Enol->B_Product G_Reactant γ-Keto Acid G_Product No facile reaction G_Reactant->G_Product Heat

Caption: Decarboxylation pathways of the isomers.

Reduction of the Ketone Carbonyl

The reduction of the ketone functionality is a common transformation in organic synthesis. The relative positions of the carboxylic acid group can influence the stereochemical outcome and reaction rate.

"2-(2-Oxocyclopentyl)acetic acid": The proximity of the carboxylic acid to the ketone in the β-isomer can lead to intramolecular interactions. Depending on the reducing agent and reaction conditions, the carboxylate group can act as a directing group, potentially leading to chelation-controlled reduction and influencing the stereoselectivity of the resulting hydroxy acid.

"this compound": In the γ-isomer, the greater distance between the ketone and carboxylic acid functional groups minimizes intramolecular interactions. Therefore, the reduction of the ketone is expected to proceed similarly to that of a simple cyclopentanone, with stereoselectivity primarily dictated by steric hindrance (e.g., Felkin-Anh model).

Esterification of the Carboxylic Acid

Esterification is a fundamental reaction of carboxylic acids. The proximity of the ketone may influence the rate of this reaction.

"2-(2-Oxocyclopentyl)acetic acid": The electron-withdrawing effect of the β-keto group can increase the electrophilicity of the carboxylic acid carbonyl carbon, potentially leading to a faster rate of esterification compared to a simple alkyl carboxylic acid. However, steric hindrance from the adjacent cyclopentanone ring could also play a role.

"this compound": The inductive effect of the ketone is diminished in the γ-position. Therefore, the rate of esterification is expected to be more comparable to that of a standard alkyl acetic acid.

Experimental Protocols

Synthesis of 2-(2-Oxocyclopentyl)acetic acid

A common route to β-keto acids is through the hydrolysis and decarboxylation of the corresponding ester, which can be synthesized via various methods. One such method involves the "one-pot" condensation, substitution, and hydrolysis/deacidification starting from diethyl adipate. [4] Step 1: Formation of Ethyl 2-oxocyclopentanecarboxylate:

  • To a solution of sodium ethoxide in ethanol, slowly add diethyl adipate.

  • Heat the mixture to reflux to effect a Dieckmann condensation.

  • After cooling, neutralize the reaction mixture with acid.

Step 2: Alkylation with an Acetate Equivalent:

  • The resulting ethyl 2-oxocyclopentanecarboxylate is then alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate.

Step 3: Hydrolysis and Decarboxylation:

  • The resulting diester is hydrolyzed using aqueous acid or base, followed by heating to promote decarboxylation of the β-keto acid intermediate to yield 2-(2-oxocyclopentyl)acetic acid.

Synthesis of this compound

The synthesis of the γ-keto acid often involves different strategies. One plausible route involves the conjugate addition of a suitable nucleophile to a cyclopentenone derivative.

Step 1: Preparation of a Cyclopentenone Precursor:

  • Start with a readily available cyclopentenone derivative.

Step 2: Michael Addition:

  • Perform a Michael addition of a cyanide or a nitromethane anion to the cyclopentenone.

Step 3: Hydrolysis and Functional Group Transformation:

  • Hydrolyze the resulting nitrile or nitro group to the carboxylic acid to afford this compound.

Spectroscopic and Physical Data Comparison

PropertyThis compound2-(2-oxocyclopentyl)acetic acid
Predicted ¹H NMR Complex multiplets for cyclopentyl protons. A distinct signal for the CH₂ adjacent to the COOH group.A characteristic signal for the methine proton between the two carbonyls.
Predicted ¹³C NMR Two carbonyl signals (ketone and carboxylic acid) with distinct chemical shifts.Two carbonyl signals in closer proximity in the spectrum.
Boiling Point 316.5 °C at 760 mmHg [5]316.5 °C at 760 mmHg [6]
Density 1.21 g/cm³ [5]1.21 g/cm³ [6]
Refractive Index 1.492 [5]1.492 [6]

Conclusion for the Synthetic Chemist

The choice between "this compound" and "2-(2-oxocyclopentyl)acetic acid" as a synthetic intermediate will have significant implications for the reaction pathways and outcomes.

  • For reactions leveraging enolate chemistry , such as alkylations or aldol reactions at the α-position to the acid, "2-(2-oxocyclopentyl)acetic acid" is the superior choice due to its readily formed and stabilized enolate.

  • If decarboxylation is a desired subsequent step , "2-(2-oxocyclopentyl)acetic acid" provides a facile route to the corresponding ketone.

  • For transformations where the ketone and carboxylic acid functionalities are intended to react independently , without significant intramolecular influence, "this compound" offers a more predictable reactivity profile.

This comparative guide underscores the critical importance of understanding the subtle yet profound effects of isomeric substitution on chemical reactivity. By carefully considering the principles outlined herein, researchers can make more informed decisions in the design and execution of complex organic syntheses.

References

  • This compound|3128-05-0. MOLBASE Encyclopedia. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • 2-(2-oxocyclopentyl)acetic Acid. LookChem. Available at: [Link]

  • CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents.
  • Formation of γ-‐Keto Esters from β. Organic Syntheses. Available at: [Link]

  • This compound | C7H10O3 | CID 274428. PubChem. Available at: [Link]

  • [1H, 13C] NMR Spectrum (2D, 800 MHz, experimental) (HMDB0000223). Human Metabolome Database. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]

  • 2-(2-oxocyclopentyl)acetic Acid | C7H10O3 | CID 3569983. PubChem. Available at: [Link]

  • CN104193612A - Method for preparing 2,3,5-tricarboxyl cyclopentylacetic acid. Google Patents.
  • Kinetic resolution of β-keto esters (A,B). ResearchGate. Available at: [Link]

  • Keto Acids and Esters - Oxygen Containing Compounds. MCAT Review. Available at: [Link]

  • Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Why are beta-ketoacids better at decarboxylation than gamma or delta? Chemistry Stack Exchange. Available at: [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Available at: [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Available at: [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PubMed Central. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Available at: [Link]

  • US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof. Google Patents.
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A Comparative Guide to Prostaglandin Synthesis: Evaluating the Strategic Advantage of 2-(3-Oxocyclopentyl)acetic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins, a class of lipid compounds with profound physiological effects, are central to therapeutic strategies in numerous medical fields, from glaucoma to cardiovascular disease. Their complex and stereochemically rich structures, however, present significant synthetic challenges. The pursuit of efficient, scalable, and cost-effective routes to these vital molecules is a continuous endeavor in medicinal and process chemistry.

This guide provides an in-depth comparison of synthetic strategies for prostaglandins, with a particular focus on quantifying the advantages of utilizing key intermediates. We will dissect the classic Corey synthesis, which often employs precursors like 2-(3-Oxocyclopentyl)acetic acid , and contrast it with modern chemoenzymatic and organocatalytic approaches that utilize alternative starting materials. Through a detailed analysis of reaction efficiency, stereochemical control, and economic viability, this guide aims to equip researchers with the critical information needed to make informed decisions in the design and execution of prostaglandin synthesis.

The Central Role of the Cyclopentane Core: A Strategic Overview

The core of any prostaglandin molecule is a substituted cyclopentane ring. The stereochemical configuration of the substituents on this ring dictates the specific biological activity of the prostaglandin. Consequently, the strategy for constructing this core is the most critical decision in any synthetic route. Historically, the "Corey Lactone," a bicyclic lactone intermediate, has been a cornerstone of prostaglandin synthesis. Precursors such as This compound are instrumental in forming this key intermediate.

However, the landscape of organic synthesis is ever-evolving. Recent years have seen the rise of powerful chemoenzymatic and organocatalytic methods that offer novel and often more efficient pathways to the prostaglandin core, starting from readily available and inexpensive materials like norbornadiene and succinaldehyde.

Comparative Analysis of Synthetic Routes

This section will provide a detailed, side-by-side comparison of three major strategies for prostaglandin synthesis:

  • The Corey Synthesis and the "this compound" Approach: A venerable and reliable route.

  • The Chemoenzymatic Approach: Harnessing the power of enzymes for unparalleled stereoselectivity.

  • The Organocatalytic Approach: Utilizing small organic molecules to catalyze key bond-forming reactions with high efficiency and stereocontrol.

Quantitative Performance Metrics

To provide a clear and objective comparison, we will evaluate each route based on the following key performance indicators:

  • Overall Yield: The efficiency of the entire synthetic sequence.

  • Number of Steps: A crucial factor for time and resource efficiency.

  • Stereoselectivity (enantiomeric excess, ee): The ability to produce the desired stereoisomer.

  • Starting Material Cost: A primary driver of the overall process economics.

Synthetic StrategyKey Starting MaterialTypical Number of Steps to PGF2αTypical Overall YieldStereoselectivity (ee)Starting Material Cost (per gram)
Corey Synthesis Precursors to this compound (e.g., from Norbornadiene)~17-19ModerateHigh (with resolution or chiral auxiliaries)Norbornadiene: ~$1.42 - $4.56[1][2][3][4][5]
Chemoenzymatic Synthesis Bicyclic Ketones5High>99%Varies; a key diol intermediate is ~$13/g[6]
Organocatalytic Synthesis Succinaldehyde7High>98%~$81 - $2146 (for 40% solution in water)[7][8][9][10][11]

Note: Costs are approximate and can vary based on supplier, purity, and scale.

In-Depth Analysis of Each Synthetic Route

The Corey Synthesis: A Foundation Built on the Corey Lactone

The synthetic route developed by E.J. Corey is a landmark in organic synthesis and has been the industrial standard for decades. It relies on the construction of the "Corey Lactone," a versatile intermediate that contains the necessary stereochemical information for the cyclopentane core. "this compound" serves as a key precursor that can be elaborated into the Corey Lactone.

Causality Behind Experimental Choices: The Corey synthesis is a testament to logical and strategic bond disconnections. The use of a bicyclic lactone intermediate allows for the rigid control of stereochemistry during the introduction of the side chains. The choice of protecting groups and reagents is meticulously planned to achieve high fidelity in each transformation.

Workflow Diagram:

Corey_Synthesis Start Norbornadiene Intermediate1 Bicyclic Precursor Start->Intermediate1 Oxocyclopentylacetic_acid This compound derivative Intermediate1->Oxocyclopentylacetic_acid Corey_Lactone Corey Lactone Oxocyclopentylacetic_acid->Corey_Lactone Prostaglandin_Core Prostaglandin Core Corey_Lactone->Prostaglandin_Core PGF2a PGF2α Prostaglandin_Core->PGF2a

Caption: The Corey Synthesis Workflow.

Advantages:

  • Reliability and Generality: The route is well-established and can be adapted to synthesize a wide variety of prostaglandins.

  • High Stereochemical Control: The rigid bicyclic intermediate allows for excellent control over the stereochemistry of the final product.

Disadvantages:

  • Lengthy Synthesis: The traditional Corey synthesis often involves a large number of steps (17-19 to PGF2α), which can lead to lower overall yields and increased production costs.

  • Use of Stoichiometric Reagents: Some steps may require the use of stoichiometric amounts of expensive or hazardous reagents.

Experimental Protocol (Conceptual): Synthesis of Corey Lactone from a Norbornadiene-derived Precursor

  • Diels-Alder Reaction: Norbornadiene is reacted with a suitable ketene equivalent to form a bicyclo[2.2.1]heptenone derivative.

  • Baeyer-Villiger Oxidation: The ketone is oxidized to a lactone using a peroxy acid (e.g., m-CPBA).

  • Hydrolysis and Iodolactonization: The lactone is hydrolyzed, and the resulting carboxylic acid undergoes iodolactonization to form an iodo-lactone.

  • Reductive Deiodination: The iodine is removed to yield the Corey lactone.

  • Functional Group Manipulations: The hydroxyl groups are protected, and the lactone is reduced to a lactol, which is then elaborated to the final prostaglandin.

The Chemoenzymatic Approach: Precision and Efficiency

Chemoenzymatic synthesis combines the best of both worlds: the selectivity of enzymes and the versatility of traditional organic chemistry. In the context of prostaglandin synthesis, enzymes are used to perform key stereoselective transformations, often with near-perfect enantioselectivity.

Causality Behind Experimental Choices: The core principle of this approach is to leverage the inherent chirality of enzymes to establish the critical stereocenters of the prostaglandin core early in the synthesis. This avoids the need for chiral resolutions or auxiliaries, leading to a more atom-economical and efficient process. Subsequent chemical transformations are then used to complete the synthesis. A recent groundbreaking chemoenzymatic route synthesizes a key bromohydrin intermediate, a radical equivalent of the Corey lactone, in just two steps, leading to PGF2α in a total of five steps.[1][7][12]

Workflow Diagram:

Chemoenzymatic_Synthesis Start Bicyclic Ketone Enzymatic_Reduction Enzymatic Desymmetrization Start->Enzymatic_Reduction Chiral_Intermediate Chiral Lactone Enzymatic_Reduction->Chiral_Intermediate Side_Chain_Addition Side Chain Installation Chiral_Intermediate->Side_Chain_Addition PGF2a PGF2α Side_Chain_Addition->PGF2a Organocatalytic_Synthesis Start Succinaldehyde Organocatalytic_Cascade Proline-Catalyzed Aldol Cascade Start->Organocatalytic_Cascade Bicyclic_Enal Bicyclic Enal Intermediate Organocatalytic_Cascade->Bicyclic_Enal Side_Chain_Installation Side Chain Installation Bicyclic_Enal->Side_Chain_Installation PGF2a PGF2α Side_Chain_Installation->PGF2a

Caption: Organocatalytic Synthesis Workflow.

Advantages:

  • Dramatic Reduction in Step Count: The organocatalytic route to PGF2α has been achieved in as few as 7 steps, a significant improvement over the Corey synthesis. [4][13]* High Enantioselectivity: The use of chiral organocatalysts provides excellent stereocontrol, with reported enantiomeric excesses of >98%. [13]* Readily Available and Inexpensive Starting Materials: Succinaldehyde is a commodity chemical.

  • Metal-Free Catalysis: Avoids the use of potentially toxic and expensive heavy metal catalysts.

Disadvantages:

  • Scale-Up Challenges: While gram-scale syntheses have been reported, scaling up organocatalytic reactions to an industrial scale can sometimes present challenges.

  • Catalyst Loading: The catalyst loading required for optimal performance may be higher than in some metal-catalyzed reactions.

Experimental Protocol (Conceptual): Organocatalytic Synthesis of the Bicyclic Enal Intermediate

  • Aldol Cascade Reaction: Succinaldehyde is treated with a catalytic amount of (S)-proline in a suitable solvent (e.g., DMSO). The reaction proceeds through a cascade of aldol reactions to form the key bicyclic enal intermediate in high enantiomeric excess.

  • Purification: The bicyclic enal is purified by chromatography. This intermediate is then ready for the installation of the two side chains to complete the synthesis of the target prostaglandin.

Conclusion: A New Era in Prostaglandin Synthesis

While the Corey synthesis, with its reliance on intermediates derivable from This compound , has been a cornerstone of prostaglandin chemistry, modern synthetic methods offer compelling advantages.

  • For efficiency and conciseness , the organocatalytic approach stands out, offering a dramatic reduction in the number of synthetic steps and utilizing an inexpensive starting material. This strategy is particularly attractive for the rapid synthesis of prostaglandin analogues for drug discovery.

  • For scalability and stereochemical perfection , the chemoenzymatic approach presents a powerful alternative. The ability to achieve near-perfect enantioselectivity in key steps, coupled with the potential for large-scale production, makes this a highly promising route for the industrial manufacturing of prostaglandin-based drugs.

The choice of synthetic strategy will ultimately depend on the specific goals of the research or development program. For academic labs exploring new prostaglandin analogues, the flexibility and efficiency of the organocatalytic route may be ideal. For large-scale manufacturing where cost and stereochemical purity are paramount, the chemoenzymatic approach offers significant advantages. The classic Corey synthesis, while longer, remains a robust and reliable method, particularly when leveraging modern improvements and chiral technologies.

This guide has provided a quantitative and qualitative comparison to aid in this critical decision-making process. The continued innovation in synthetic methodology promises an even more efficient and sustainable future for the production of these essential medicines.

References

  • Yin, Y., Wang, J., & Li, J. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2523. [Link]

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  • Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 278–281. [Link]

  • SciTechDaily. (2012, August 16). Amino Acid Organocatalyst Halves Synthesis of Prostaglandin-Class Drugs. [Link]

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A Comparative Guide to the Synthesis of 2-(3-Oxocyclopentyl)acetic acid: An In-Depth Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Oxocyclopentyl)acetic acid is a key intermediate in the synthesis of various biologically active molecules. Its cyclopentanone core functionalized with an acetic acid side chain provides a versatile scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this molecule is therefore of significant interest to the scientific community. This guide will critically evaluate and compare different methodologies for its preparation, focusing on the underlying chemical principles and practical considerations for laboratory implementation.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies for this compound will be examined in this guide:

  • The "One-Pot" Dieckmann Condensation and Alkylation Approach: This classical yet effective method builds the cyclopentanone ring through an intramolecular condensation, followed by the introduction of the acetic acid side chain.

  • Alternative Approaches: We will briefly discuss other potential synthetic routes, such as those proceeding via Michael addition to cyclopentenone derivatives, providing a broader perspective on the synthesis of this target molecule.

Method 1: The "One-Pot" Dieckmann Condensation and Alkylation Pathway

This widely employed strategy, detailed in patent literature, offers a streamlined approach from readily available starting materials. The synthesis can be conceptually broken down into three key stages:

  • Dieckmann Condensation: The intramolecular cyclization of a dialkyl adipate to form a β-keto ester.

  • Alkylation: Introduction of the acetate moiety at the α-position of the β-keto ester.

  • Hydrolysis and Decarboxylation: Removal of the ester groups to yield the final carboxylic acid.

A notable advantage of this approach is the ability to perform the initial steps in a "one-pot" fashion, minimizing purification steps and improving overall efficiency.

Dieckmann_Condensation_Alkylation start Diethyl Adipate intermediate1 Ethyl 2-oxocyclopentane-1-carboxylate start->intermediate1 1. Na, Toluene (Dieckmann Condensation) intermediate2 Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate intermediate1->intermediate2 2. Ethyl chloroacetate intermediate3 This compound (crude) intermediate2->intermediate3 3. HCl (aq) (Hydrolysis & Decarboxylation) final_product This compound intermediate3->final_product 4. Purification

Caption: Workflow for the synthesis of this compound via Dieckmann condensation and alkylation.

Step 1 & 2: "One-Pot" Dieckmann Condensation and Alkylation

  • To a 2L three-necked flask equipped with a mechanical stirrer and reflux condenser, add toluene (200 ml) and sodium metal (17.2 g, 0.749 mol).

  • Heat the mixture to reflux with vigorous stirring to disperse the sodium into a fine sand.

  • Cool the mixture to 85°C and add additional toluene (500 ml).

  • Slowly add a mixture of diethyl adipate (150 ml, 0.749 mol), absolute ethanol (5 ml), and toluene (60 ml) over approximately 1 hour.

  • Continue stirring at 85°C for 6 hours.

  • Cool the reaction to 85°C and add ethyl chloroacetate (79.1 ml, 0.749 mol) dropwise, ensuring the temperature does not exceed 100°C. The addition should take about 1 hour.

  • Continue stirring at 85°C for an additional 3 hours.

Step 3: Hydrolysis and Decarboxylation

  • After cooling the reaction mixture, wash it with water.

  • Concentrate the organic layer under reduced pressure.

  • To the crude product, add a suitable acidic solution (e.g., concentrated HCl) and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.[1]

  • After cooling, extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

Step 4: Esterification (for the synthesis of the corresponding ethyl ester as described in the patent)

  • To the crude this compound, add absolute ethanol (300 ml) and a catalytic amount of sulfuric acid (2 ml).

  • Heat the mixture to reflux for 8 hours.

  • Concentrate the solution, dilute with ethyl acetate (400 ml), and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl ester.

  • Purify by vacuum distillation to yield ethyl 2-(3-oxocyclopentyl)acetate. The patent reports a yield of 52.6% for this esterification step.

To obtain the final carboxylic acid, the ester from step 4 would need to be hydrolyzed. A general procedure for this hydrolysis is as follows:

Step 5: Hydrolysis of Ethyl 2-(3-oxocyclopentyl)acetate

  • Dissolve the ethyl ester in a suitable solvent mixture, such as methanol and water.

  • Add a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 3-5.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers and remove the solvent under reduced pressure to yield this compound.

  • Expertise & Experience: The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings.[2][3] The use of sodium metal in toluene is a classic method for generating the necessary alkoxide base in situ. The "one-pot" nature of the condensation and subsequent alkylation is an elegant way to streamline the synthesis and avoid isolating the intermediate β-keto ester, which can be unstable. The final hydrolysis and decarboxylation step is a standard procedure for converting β-keto esters to ketones.

  • Trustworthiness: The self-validating nature of this protocol lies in the well-established and predictable reactivity of the functional groups involved. The formation of the five-membered ring via Dieckmann condensation is thermodynamically favored. The subsequent alkylation and decarboxylation steps follow reliable and well-understood reaction mechanisms.

  • Authoritative Grounding & Comprehensive References: The Dieckmann condensation is a cornerstone of organic synthesis with a rich history and is extensively documented in the chemical literature.

Method 2: Alternative Synthetic Routes

While the Dieckmann condensation approach is robust, other synthetic strategies can be envisioned for the preparation of this compound. These alternatives may offer advantages in terms of starting material availability, stereocontrol, or milder reaction conditions.

A plausible alternative involves the conjugate addition (Michael addition) of a suitable nucleophile to a cyclopentenone derivative.

Michael_Addition start Cyclopentenone intermediate Ethyl 2-(3-oxocyclopentyl)acetate start->intermediate Michael Addition reagent Reformatsky Reagent (e.g., BrZnCH2CO2Et) reagent->intermediate final_product This compound intermediate->final_product Hydrolysis

Caption: Conceptual workflow for the synthesis of this compound via Michael addition.

This approach would involve the 1,4-addition of a nucleophile, such as a Reformatsky reagent derived from an α-haloacetate, to cyclopentenone. The resulting enolate can then be protonated to give the ethyl ester, which can be subsequently hydrolyzed to the target carboxylic acid. This method could potentially offer a more direct route to the carbon skeleton of the target molecule.

Performance Comparison

ParameterMethod 1: Dieckmann Condensation & AlkylationMethod 2: Michael Addition (Hypothetical)
Starting Materials Diethyl adipate, ethyl chloroacetateCyclopentenone, α-haloacetate
Key Reactions Dieckmann condensation, Alkylation, Hydrolysis, DecarboxylationMichael addition, Hydrolysis
Reported Yield 52.6% for the esterification step (overall yield not specified)[1]Not specified for the target molecule
Scalability Demonstrated in patent literature for larger scale synthesis[1]Potentially scalable, dependent on the specific Michael donor
Advantages "One-pot" procedure for key steps, uses readily available starting materialsPotentially shorter synthetic route
Disadvantages Use of sodium metal requires careful handling, multi-step processMay require specific and potentially sensitive reagents (e.g., organometallics)

Spectroscopic Data for this compound

Authenticating the structure of the final product is paramount. Below is a summary of expected spectroscopic data for this compound.

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the methylene protons of the acetic acid side chain, methine and methylene protons of the cyclopentanone ring. The chemical shifts will be influenced by the adjacent carbonyl and carboxylic acid groups.
¹³C NMR Resonances for the carbonyl carbon of the ketone, the carboxylic acid carbon, and the various sp³-hybridized carbons of the cyclopentyl ring and acetic acid side chain.
IR Spectroscopy Characteristic strong absorptions for the C=O stretching of the ketone and the carboxylic acid, as well as a broad O-H stretching band for the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀O₃, 142.15 g/mol ).[4]

Conclusion

The synthesis of this compound can be effectively achieved through the "one-pot" Dieckmann condensation and alkylation of diethyl adipate, followed by hydrolysis and decarboxylation. This method, as detailed in the patent literature, provides a practical and scalable route. While alternative methods, such as the Michael addition to cyclopentenone, are conceptually viable, the Dieckmann condensation approach remains a well-documented and reliable strategy for obtaining this important synthetic intermediate. Researchers should select the most appropriate method based on the availability of starting materials, desired scale of synthesis, and laboratory capabilities. The spectroscopic data provided serves as a benchmark for the structural verification of the final product, ensuring the integrity of subsequent research and development activities.

References

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  • Vedantu. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. [Link]

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A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 2-(3-Oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is paramount. 2-(3-Oxocyclopentyl)acetic acid, a key precursor to prostaglandins and their analogues, presents a significant synthetic challenge due to the presence of multiple stereocenters. This guide provides an in-depth, objective comparison of the leading catalytic systems for the asymmetric synthesis of this crucial intermediate, supported by experimental data and mechanistic insights to inform your selection of the most suitable methodology.

Introduction: The Significance of this compound

This compound is a fundamental structural motif in a wide array of biologically active molecules, most notably the prostaglandins, which are hormone-like substances involved in a diverse range of physiological processes.[1] The precise stereochemical configuration of this cyclopentanone core is critical for its biological activity. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure this compound and its derivatives, such as the renowned Corey lactone, remains an area of intense research. This guide will dissect and compare the efficacy of several seminal and contemporary catalytic approaches.

Comparative Analysis of Catalytic Efficacy

The selection of a catalytic system is a critical decision in any synthetic strategy, balancing factors such as yield, enantioselectivity, operational simplicity, and scalability. Below is a summary of the performance of key catalytic methods for the synthesis of this compound or its immediate precursors.

Catalytic SystemCatalystKey TransformationYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Key Advantages
Corey's Asymmetric Diels-Alder Chiral Oxazaborolidine Lewis AcidDiels-Alder Reaction~69%~72%98:2 (exo:endo)Pioneering asymmetric approach, good exo-selectivity.
Hayashi's Organocatalysis (R)-Diphenylprolinol Silyl EtherDomino Michael/Michael Reaction50% (one-pot)>99%>98:2Excellent enantioselectivity, operational simplicity (one-pot), rapid.[2][3]
Aggarwal's Organocatalysis L-ProlineAldol Cascade of SuccinaldehydeHigh98%-Utilizes simple starting materials, high enantioselectivity.[4]
Chen's Asymmetric B-V Oxidation Chiral N,N'-Dioxide/Sc(III)Baeyer-Villiger OxidationHighup to 99%-High enantioselectivity for kinetic resolution and desymmetrization.[5]
Chemoenzymatic Synthesis Baeyer-Villiger Monooxygenase (BVMO) & Ketoreductase (KRED)Stereoselective Oxidation & ReductionHigh99% (BVMO)99:1 (KRED)Excellent enantioselectivity and stereoselectivity, mild reaction conditions.[6]

In-Depth Analysis of Catalytic Methodologies

The Landmark Approach: Corey's Asymmetric Diels-Alder Reaction

Professor E.J. Corey's pioneering work on the synthesis of prostaglandins laid the foundation for asymmetric catalysis in this field.[7] His approach utilizes a chiral Lewis acid, specifically an oxazaborolidine catalyst, to control the stereochemical outcome of a crucial Diels-Alder reaction.

Causality of Experimental Choices: The chiral Lewis acid coordinates to the dienophile, creating a chiral environment that directs the approach of the diene from a specific face. This facial bias is the origin of the enantioselectivity. The choice of a Lewis acid is critical to activate the dienophile towards cycloaddition.

Experimental Protocol: Asymmetric Diels-Alder Cycloaddition

  • Catalyst Preparation: The chiral oxazaborolidine catalyst is prepared in situ from a chiral amino alcohol and a borane source.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, the dienophile is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to -78 °C.

  • Catalyst Introduction: A solution of the chiral Lewis acid catalyst (10-20 mol%) in the same solvent is added dropwise.

  • Diene Addition: The diene is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, it is quenched, and the product is isolated and purified by chromatography.

Catalytic Cycle of Corey's Asymmetric Diels-Alder Reaction

Corey_Diels_Alder Catalyst Chiral Oxazaborolidine (Lewis Acid) Complex Chiral Catalyst- Dienophile Complex Catalyst->Complex Coordination Dienophile Dienophile Dienophile->Complex Product Diels-Alder Adduct (Enantioenriched) Complex->Product [4+2] Cycloaddition Diene Diene Diene->Product Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of the chiral Lewis acid-catalyzed Diels-Alder reaction.

The Power of Simplicity: Hayashi's Organocatalytic Domino Reaction

A significant advancement in the synthesis of the Corey lactone intermediate was developed by Professor Yujiro Hayashi's group, employing an organocatalytic domino Michael/Michael reaction.[2][8] This elegant one-pot strategy utilizes a chiral diarylprolinol silyl ether catalyst to construct the cyclopentanone core with exceptional stereocontrol.[2][8]

Causality of Experimental Choices: The secondary amine of the catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion, which activates the substrate for the first Michael addition. The subsequent intramolecular Michael addition proceeds via an enamine intermediate, with the bulky silyl ether group of the catalyst effectively shielding one face of the molecule, thus dictating the stereochemical outcome. The use of p-nitrophenol as a co-catalyst facilitates proton transfer steps within the catalytic cycle.[2]

Experimental Protocol: One-Pot Synthesis of Corey Lactone Intermediate

  • Reaction Setup: To a solution of 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate in isopropanol are added (R)-diphenylprolinol silyl ether (5 mol%) and p-nitrophenol.[2]

  • Domino Reaction: The mixture is stirred at room temperature, allowing the domino Michael/Michael reaction to proceed.

  • In situ Reduction and Cyclization: After completion of the domino reaction, the reaction is cooled and a reducing agent (e.g., LiAlH(OtBu)₃) is added to reduce the aldehyde and ketone functionalities. Subsequent addition of an acid (e.g., HBF₄) quenches the reaction and promotes lactonization.[2]

  • Purification: The final Corey lactone product is isolated after purification.

Catalytic Cycle of Hayashi's Domino Michael/Michael Reaction

Hayashi_Domino_Michael cluster_0 Catalytic Cycle Catalyst Diarylprolinol Silyl Ether Iminium Chiral Iminium Ion Catalyst->Iminium Condensation Enone α,β-Unsaturated Aldehyde Enone->Iminium Michael_Adduct1 First Michael Adduct (Enamine Intermediate) Iminium->Michael_Adduct1 First Michael Addition Michael_Donor Keto-ester Michael_Donor->Michael_Adduct1 Cyclopentanone Cyclopentanone Derivative Michael_Adduct1->Cyclopentanone Intramolecular Michael Addition Cyclopentanone->Catalyst Hydrolysis & Catalyst Regeneration

Caption: Catalytic cycle of the organocatalytic domino Michael/Michael reaction.

A Cascade of Chirality: Aggarwal's Proline-Catalyzed Aldol Reaction

Professor Varinder K. Aggarwal's group developed a highly innovative approach centered on the L-proline-catalyzed aldol cascade reaction of succinaldehyde.[4][9] This method elegantly constructs a key bicyclic enal intermediate, which is a versatile precursor for various prostaglandins.[4]

Causality of Experimental Choices: L-proline, a simple amino acid, acts as a bifunctional catalyst.[10][11] Its secondary amine forms a nucleophilic enamine with one molecule of succinaldehyde, which then attacks a second molecule of the aldehyde. The carboxylic acid moiety of proline is believed to be involved in proton transfer, stabilizing the transition state and controlling the stereochemistry.[11]

Experimental Protocol: Proline-Catalyzed Dimerization of Succinaldehyde

  • Preparation of Succinaldehyde: Succinaldehyde is prepared by the hydrolysis of 2,5-dimethoxytetrahydrofuran.[12]

  • Reaction Setup: To a solution of freshly prepared succinaldehyde in a suitable solvent (e.g., EtOAc), L-proline (2 mol%) is added.[12]

  • Aldol Cascade: The reaction mixture is stirred at room temperature to facilitate the dimerization and subsequent intramolecular aldol condensation.[12]

  • Isolation: The resulting bicyclic enal is isolated and purified.

Catalytic Cycle of Aggarwal's Proline-Catalyzed Aldol Cascade

Aggarwal_Proline_Aldol cluster_1 Catalytic Cycle Proline L-Proline Enamine Chiral Enamine Proline->Enamine Condensation Succinaldehyde1 Succinaldehyde (Molecule 1) Succinaldehyde1->Enamine Aldol_Adduct Intermolecular Aldol Adduct Enamine->Aldol_Adduct Intermolecular Aldol Reaction Succinaldehyde2 Succinaldehyde (Molecule 2) Succinaldehyde2->Aldol_Adduct Bicyclic_Enal Bicyclic Enal Product Aldol_Adduct->Bicyclic_Enal Intramolecular Aldol & Dehydration Bicyclic_Enal->Proline Hydrolysis & Catalyst Regeneration

Caption: Catalytic cycle of the proline-catalyzed aldol cascade of succinaldehyde.

The Oxidative Approach: Chen's Asymmetric Baeyer-Villiger Oxidation

Professor Fen-Er Chen's research group has made significant contributions by developing a stereocontrolled organocatalytic Baeyer-Villiger (B-V) oxidation to construct the bicyclic lactone core of prostaglandins.[1][5] This method utilizes a chiral N,N'-dioxide/Sc(III) complex to catalyze the asymmetric oxidation of a racemic cyclobutanone derivative.[5]

Causality of Experimental Choices: The chiral metal complex activates the ketone substrate and coordinates the oxidant (e.g., a peracid), creating a chiral environment around the reaction center. This directs the insertion of the oxygen atom with high enantioselectivity, effectively resolving the racemic starting material or desymmetrizing a meso compound.[13]

Experimental Protocol: Asymmetric Baeyer-Villiger Oxidation

  • Catalyst Preparation: The chiral N,N'-dioxide ligand and Sc(OTf)₃ are combined to form the active catalyst complex.

  • Reaction Setup: The racemic cyclobutanone substrate is dissolved in a suitable solvent, and the chiral catalyst is added.

  • Oxidant Addition: An oxidant, such as m-chloroperbenzoic acid (m-CPBA), is added slowly to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction progress is monitored, and upon completion, the desired chiral lactone is isolated and purified.

Catalytic Cycle of Chen's Asymmetric Baeyer-Villiger Oxidation

Chen_BV_Oxidation Catalyst Chiral N,N'-Dioxide/Sc(III) Complex Activated_Complex Chiral Catalyst-Ketone- Oxidant Complex Catalyst->Activated_Complex Ketone Racemic Ketone Ketone->Activated_Complex Oxidant Peracid Oxidant->Activated_Complex Lactone Enantioenriched Lactone Activated_Complex->Lactone Oxygen Insertion Unreacted_Ketone Unreacted Ketone (Enantioenriched) Activated_Complex->Unreacted_Ketone Kinetic Resolution Lactone->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of the chiral Sc(III)-catalyzed asymmetric Baeyer-Villiger oxidation.

The Biocatalytic Frontier: Chemoenzymatic Synthesis

Harnessing the exquisite selectivity of enzymes offers a powerful and environmentally benign approach to asymmetric synthesis. Chemoenzymatic strategies for prostaglandin intermediates often employ Baeyer-Villiger monooxygenases (BVMOs) for the stereoselective oxidation of a prochiral ketone and ketoreductases (KREDs) for the diastereoselective reduction of a ketone.[6]

Causality of Experimental choices: Enzymes operate in precisely folded active sites that create a highly specific chiral environment. This allows for near-perfect enantio- and diastereoselectivity under mild, aqueous conditions. BVMOs utilize a flavin cofactor and molecular oxygen to perform the Baeyer-Villiger oxidation, while KREDs use a nicotinamide cofactor (NAD(P)H) to deliver a hydride with high stereocontrol.[14][15]

Experimental Workflow: Chemoenzymatic Synthesis

Chemoenzymatic_Workflow Start Prochiral Ketone BVMO Baeyer-Villiger Monooxygenase (BVMO) + O₂, Cofactor Regeneration Start->BVMO Lactone Chiral Lactone (High ee) BVMO->Lactone Chemical_Steps Chemical Transformations Lactone->Chemical_Steps Keto_Intermediate Prostaglandin Precursor with Ketone Chemical_Steps->Keto_Intermediate KRED Ketoreductase (KRED) + NAD(P)H, Cofactor Regeneration Keto_Intermediate->KRED Final_Product Prostaglandin Analogue (High dr) KRED->Final_Product

Caption: A general workflow for the chemoenzymatic synthesis of prostaglandin analogues.

Conclusion and Future Outlook

The asymmetric synthesis of this compound and its derivatives has witnessed remarkable progress, driven by the development of diverse and powerful catalytic systems. The choice of the optimal catalyst depends on the specific requirements of the synthesis, including the desired scale, cost considerations, and the need for operational simplicity.

  • Organocatalysis , particularly the methods developed by Hayashi and Aggarwal, offers highly efficient and enantioselective routes with the advantage of using readily available and robust catalysts. The one-pot nature of Hayashi's approach is particularly appealing for process efficiency.

  • Corey's seminal work with chiral Lewis acids remains a cornerstone of asymmetric synthesis, providing a reliable, albeit sometimes less enantioselective, method.

  • Asymmetric Baeyer-Villiger oxidation , as demonstrated by Chen's group, provides an excellent strategy for the kinetic resolution of racemic starting materials or the desymmetrization of meso compounds, offering access to highly enantioenriched lactones.

  • Chemoenzymatic methods represent the state-of-the-art in terms of selectivity and sustainability, often providing near-perfect stereocontrol under environmentally friendly conditions.

Future developments in this field will likely focus on the discovery of even more active and selective catalysts, the development of more sustainable and scalable processes, and the application of these methodologies to the synthesis of novel prostaglandin analogues with enhanced therapeutic properties.

References

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  • Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1205-1209.[3]

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  • Bennett, S. H., Coulthard, G., & Aggarwal, V. K. (2020). Prostaglandin total synthesis enabled by the organocatalytic dimerization of succinaldehyde. The Chemical Record, 20(9), 936-947.
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Oxocyclopentyl)acetic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with field-proven best practices to ensure your laboratory's disposal procedures are robust, safe, and self-validating.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards by examining its structural components: a carboxylic acid group and a cyclopentanone ring.

  • Carboxylic Acid Moiety : This functional group imparts acidic properties. Organic acids can be corrosive and should not be stored in metal containers.[1][2]

  • Cyclopentanone Moiety : Cyclopentanone itself is a flammable liquid.[3][4] This suggests that the derivative may be combustible.

  • Analogous Compounds : A structurally similar compound, 2-Amino-2-(3-oxocyclopentyl)acetic acid, is classified as a substance that may cause skin, eye, and respiratory irritation.[5]

Given this analysis, this compound must be treated as a hazardous chemical. It should never be disposed of down the drain or in regular trash.[6][7]

Table 1: Chemical Identifiers and Hazard Profile

Property Information Source(s)
Chemical Name This compound
CAS Number 3128-05-0 [8][9]
Molecular Formula C₇H₁₀O₃
Inferred Hazards Potential Skin/Eye/Respiratory Irritant, Potentially Combustible, Corrosive (Acidic) [3][4][5][10]

| Primary Disposal Route | Hazardous Chemical Waste |[11] |

Regulatory Framework: Adherence to OSHA and EPA Standards

Proper disposal is not just a matter of safety but also of strict regulatory compliance. In the United States, two primary federal agencies govern laboratory chemical waste:

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[12][13][14] This plan must include procedures for safe handling and disposal of hazardous chemicals.[12][15]

  • Environmental Protection Agency (EPA) : The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[1][11] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, including its generation, transportation, treatment, storage, and disposal. Laboratories are considered hazardous waste generators and must follow specific protocols for waste accumulation and disposal.[11][16]

Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating these regulations and will have specific procedures that align with federal, state, and local laws.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely collecting and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Immediate Handling

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality is simple: creating a physical barrier between you and the hazardous material is the first and most effective line of defense against exposure.

  • Eye Protection : Wear chemical safety goggles meeting OSHA's regulations in 29 CFR 1910.133.[7]

  • Hand Protection : Use chemically impermeable gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[17]

  • Body Protection : A standard laboratory coat is mandatory.

Step 2: Waste Segregation and Container Selection

The principle of waste segregation is fundamental to preventing dangerous chemical reactions. Mixing incompatible waste streams can lead to the generation of toxic gases, heat, or even explosions.

  • Segregation : Collect this compound waste separately from other chemical waste streams. Specifically, it must be kept separate from bases, strong oxidizing agents, and cyanides.[2][18]

  • Container Selection : The waste container must be chemically compatible with the acidic nature of the waste.

    • Use : A high-density polyethylene (HDPE) or glass container is appropriate.[1]

    • Avoid : Do not use metal containers, as acids can cause corrosion, leading to container failure.[1]

    • Condition : The container must be in good condition, with no leaks, and have a secure, screw-on cap.[11][18]

Step 3: Waste Accumulation and Labeling in a Satellite Accumulation Area (SAA)

The EPA allows laboratories to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][19] This area must be under the control of laboratory personnel.[19]

  • Accumulation : Add waste to the designated container within the SAA. Keep the container closed at all times except when adding waste.[18][19] Do not fill the container beyond 90% capacity to allow for vapor expansion.[1]

  • Labeling : Proper labeling is a critical regulatory requirement. The label must be affixed to the container before any waste is added. The label must clearly state:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive").[16]

Step 4: Arranging for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste off-site.[20] Final disposal must be handled by trained professionals.

  • Contact EHS : Once the waste container is full or is no longer being used, contact your institution's EHS department or equivalent safety office to arrange for a waste pickup.[6][20]

  • Documentation : Follow your institution's procedures for documenting the waste, which may include completing an online collection request form.[21]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response :

    • Small Spill (<100 mL) : If you are trained and have the appropriate spill kit, you may clean it up. Ensure proper PPE is worn. Absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[21][22]

    • Large Spill (>100 mL) : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[22]

  • Personal Exposure :

    • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6][10]

    • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10]

    • In all cases of exposure, seek prompt medical attention and provide the SDS or chemical name to the medical personnel.[10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it pure or mixed with incompatibles (bases, oxidizers)? ppe->segregate container Step 3: Select Compatible Container (HDPE or Glass) Ensure it is clean and has a secure lid. segregate->container Pure or with compatible waste label Step 4: Label Container Correctly 'Hazardous Waste' Full Chemical Name Hazard Information container->label saa Step 5: Store in Designated SAA Keep container closed. Do not overfill. label->saa disposal Step 6: Arrange Final Disposal Container is full or waste is no longer generated. saa->disposal ehs Contact EHS or Licensed Waste Contractor for Pickup disposal->ehs end Disposal Complete ehs->end

Caption: Decision workflow for disposal of this compound.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

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  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

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  • This compound | 3128-05-0 . MOLBASE Encyclopedia. [Link]

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A Researcher's Guide to the Safe Handling of 2-(3-Oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Hazards

2-(3-Oxocyclopentyl)acetic acid combines the chemical properties of a ketone (cyclopentanone) and a carboxylic acid. This duality informs our risk assessment.

  • Cyclopentanone Moiety: Cyclopentanone is recognized as a flammable liquid and vapor.[1][2][3] It is known to cause skin and eye irritation.[1][3][4] Inhalation of its vapors can lead to irritation of the respiratory tract, and high levels of exposure may result in central nervous system depression, characterized by symptoms such as dizziness and lightheadedness.[1][5]

  • Carboxylic Acid Moiety: The acetic acid functional group imparts corrosive properties. Concentrated carboxylic acids can cause severe skin burns and eye damage.[6][7][8] Their vapors are also irritating to the respiratory system.[6][7]

Therefore, when handling this compound, we must anticipate a substance that is potentially flammable, corrosive, and irritating upon contact or inhalation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatRecommended if dusty; N95 respirator
Solution Preparation & Transfers Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Running Reactions & Workup Chemical splash goggles and a face shieldChemical-resistant gloves (Butyl rubber recommended for extended contact)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor/acid gas cartridges

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential protocol for donning and doffing PPE is fundamental to preventing exposure.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Benchtop to Disposal
  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[6][8]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

    • Keep containers tightly closed when not in use and store in a cool, dry place away from sources of ignition and incompatible materials such as strong oxidizing agents and bases.[6][9]

  • Handling and Use:

    • When weighing or transferring the solid material, take care to avoid generating dust.

    • For solution-based work, add the compound slowly to the solvent.

    • Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge, given the flammability risk inherited from the cyclopentanone structure.[10][11]

  • Accidental Spills:

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.

    • For larger spills, evacuate the area and, if trained to do so, use a spill kit designed for acidic and flammable materials.[6]

    • Do not use combustible materials like sawdust for absorption.[9]

    • Place all contaminated materials into a sealed, labeled container for proper disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect any solid residues, contaminated absorbent materials, and used PPE in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[11][12]

By implementing these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to laboratory safety builds a foundation of trust and excellence in the research community.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Cyclopentanone. [Link]

  • Glacial Acetic Acid Safety Precautions. (2025). Glacial Acetic Acid Safety. [Link]

  • VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. [Link]

  • IsoLab. Acetic Acid Standard Operating Procedure. [Link]

  • ScienceLab.com. (2012). Material Safety Data Sheet: Acetic Acid. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic Acid. [Link]

  • Indenta Chemicals. Material Safety Data Sheet Cyclopentanone. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclopentanone. [Link]

  • Patsnap. (2025). The Role of Carbolic Acid in Chemistry Lab Safety Practices. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • MOLBASE. This compound | 3128-05-0. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclopentanone. [Link]

  • University of Utah. SOP - Acid Handling. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.